molecular formula C12H9Cl2N B1277965 4-Amino-3',5'-dichlorobiphenyl CAS No. 405058-01-7

4-Amino-3',5'-dichlorobiphenyl

Cat. No.: B1277965
CAS No.: 405058-01-7
M. Wt: 238.11 g/mol
InChI Key: IELLSGLWKOTCFM-UHFFFAOYSA-N
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Description

4-Amino-3',5'-dichlorobiphenyl is a useful research compound. Its molecular formula is C12H9Cl2N and its molecular weight is 238.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-3',5'-dichlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3',5'-dichlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dichlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELLSGLWKOTCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433415
Record name 4-Amino-3',5'-dichlorobiphenyl
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Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405058-01-7
Record name 4-Amino-3',5'-dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3',5'-dichlorobiphenyl: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biphenyls

4-Amino-3',5'-dichlorobiphenyl, with CAS number 405058-01-7, is a specialized chemical intermediate that holds significant potential as a building block in the synthesis of complex organic molecules.[1] Its structure, featuring a dichlorinated phenyl ring coupled with an aminophenyl moiety, offers a unique combination of steric and electronic properties that are of interest to medicinal chemists and materials scientists. The strategic placement of the amino group provides a reactive handle for further functionalization, while the chlorine atoms can influence the molecule's conformation and metabolic stability. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 4-Amino-3',5'-dichlorobiphenyl

PropertyValueSource
CAS Number 405058-01-7[1][2]
Molecular Formula C₁₂H₉Cl₂N[1][2]
Molecular Weight 238.11 g/mol [2]
Physical Form Solid[2][3]
InChI Key IELLSGLWKOTCFM-UHFFFAOYSA-N[2][3]

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following are predicted spectroscopic characteristics based on the analysis of structurally related compounds, such as dichlorobiphenyl derivatives and aminobiphenyls.

Predicted ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the aminophenyl ring would likely appear as two doublets in the upfield aromatic region (around 6.7-7.2 ppm) due to the electron-donating effect of the amino group. The protons on the dichlorophenyl ring are expected to be in the downfield region (around 7.4-7.7 ppm), with the proton at the 4' position appearing as a triplet and the protons at the 2' and 6' positions appearing as a doublet. The amino protons would likely appear as a broad singlet.

Predicted ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum would be expected to show 12 distinct signals for the carbon atoms. The carbons attached to chlorine would be significantly downfield. The carbon attached to the amino group would be upfield relative to the other aromatic carbons.

Predicted IR Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-H stretching of the aromatic rings. The C-Cl stretching vibrations would be observed in the fingerprint region.

Predicted Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 237 and a prominent M+2 peak due to the presence of two chlorine atoms, with a characteristic isotopic pattern.

Synthesis of 4-Amino-3',5'-dichlorobiphenyl: A Plausible Suzuki-Miyaura Coupling Approach

The synthesis of unsymmetrical biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[4] This approach offers high functional group tolerance and generally proceeds under mild conditions. A plausible and robust synthetic route to 4-Amino-3',5'-dichlorobiphenyl involves the Suzuki-Miyaura coupling of a protected 4-aminophenylboronic acid derivative with a 3,5-dichlorohalobenzene.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products A 4-Bromoaniline Step1 Step 1: Borylation (Pd-catalyzed) A->Step1 B Bis(pinacolato)diboron B->Step1 C 1,3-Dichloro-5-iodobenzene Step2 Step 2: Suzuki-Miyaura Coupling (Pd-catalyzed) C->Step2 Intermediate 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Step1->Intermediate FinalProduct 4-Amino-3',5'-dichlorobiphenyl Step2->FinalProduct Intermediate->Step2 Applications A 4-Amino-3',5'-dichlorobiphenyl (Building Block) B Further Functionalization (e.g., Acylation, Alkylation) A->B Reactive Amino Group C Lead Compound Synthesis B->C Introduction of Pharmacophores D Structure-Activity Relationship (SAR) Studies C->D Optimization of Biological Activity E Drug Candidate D->E Identification of Potent and Selective Molecules

Sources

An In-depth Technical Guide to 4-Amino-3',5'-dichlorobiphenyl: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-3',5'-dichlorobiphenyl, a molecule of significant interest in medicinal chemistry and materials science. By synthesizing data from established chemical principles and analogous compounds, this document offers insights into its molecular structure, plausible synthetic routes, and expected analytical characteristics.

Molecular Structure and Physicochemical Properties

4-Amino-3',5'-dichlorobiphenyl is a biphenyl derivative characterized by an amino group at the 4-position of one phenyl ring and two chlorine atoms at the 3' and 5' positions of the second phenyl ring. This specific arrangement of substituents dictates its chemical reactivity, polarity, and potential biological activity.

The presence of the electron-donating amino group on one ring and the electron-withdrawing chlorine atoms on the other creates a polarized molecule. This electronic asymmetry is a key feature that can influence its interactions with biological targets. The free rotation around the biphenyl single bond is sterically hindered by the chlorine atoms, influencing the molecule's conformation.

Table 1: Physicochemical Properties of 4-Amino-3',5'-dichlorobiphenyl

PropertyValueSource
CAS Number 405058-01-7
Molecular Formula C₁₂H₉Cl₂N
Molecular Weight 238.12 g/mol
Physical Form Solid
InChI Key IELLSGLWKOTCFM-UHFFFAOYSA-N

Synthesis of 4-Amino-3',5'-dichlorobiphenyl

A likely synthetic approach is a Suzuki coupling reaction, which is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[2]

Proposed Synthetic Workflow: Suzuki Coupling

Suzuki Coupling Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 4-Aminophenylboronic acid (or a protected derivative) C Palladium Catalyst (e.g., Pd(PPh₃)₄) A->C B 1-Bromo-3,5-dichlorobenzene B->C F 4-Amino-3',5'-dichlorobiphenyl C->F D Base (e.g., K₂CO₃, Na₂CO₃) D->C E Solvent (e.g., Toluene, Dioxane/Water) E->C caption Fig. 1: Proposed Suzuki coupling workflow for the synthesis of 4-Amino-3',5'-dichlorobiphenyl.

Caption: Fig. 1: Proposed Suzuki coupling workflow for the synthesis of 4-Amino-3',5'-dichlorobiphenyl.

Experimental Protocol: Suzuki Coupling (Hypothetical)
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3,5-dichlorobenzene (1.0 eq), 4-aminophenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

An alternative approach is the Ullmann coupling, which typically involves the copper-catalyzed reaction of two aryl halides. Modern variations of the Ullmann reaction can also be used to form C-N bonds.[3]

Spectroscopic Characterization

Direct experimental spectroscopic data for 4-Amino-3',5'-dichlorobiphenyl is not widely published. However, based on the known spectral characteristics of structurally related compounds, a predictive analysis can be made.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the aminophenyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the dichlorophenyl ring will likely appear as a singlet (for the proton at the 4' position) and a doublet (for the protons at the 2' and 6' positions).

¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms. The carbons attached to the amino group and the chlorine atoms will be significantly shifted. The carbon atoms at the point of the biphenyl linkage will also have characteristic chemical shifts. For comparison, spectral data for 4,4'-Diamino-3,3'-dichlorobiphenyl is available and can serve as a reference.[5]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 4-Amino-3',5'-dichlorobiphenyl

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H 6.7-6.9d
7.2-7.4d
7.4-7.6d
7.6-7.8s
¹³C 114-116
125-127
128-130
134-136
140-142
146-148

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). The NIST WebBook provides an IR spectrum for the structurally related 4-Amino-3,5-dichlorobenzotrifluoride, which can be a useful reference.[6]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 237 and 239 in an approximate 9:6:1 ratio, which is characteristic of a compound containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the amino group and chlorine atoms. Mass spectral data for related compounds like 4,4'-Diamino-3,3'-dichlorobiphenyl can provide further insight into expected fragmentation.[7]

Potential Applications and Biological Relevance

Substituted biphenyls are prevalent scaffolds in pharmaceuticals and agrochemicals. The structural motifs within 4-Amino-3',5'-dichlorobiphenyl, specifically the dichlorophenyl and aminophenyl groups, are found in various biologically active molecules. For instance, dichlorinated aromatic compounds are common in herbicides and fungicides.[8] The amino-biphenyl structure is a key component in some pharmaceutical agents.

Given its structure as a polychlorinated biphenyl (PCB) derivative, it is crucial to consider its potential toxicological profile. PCBs are a class of persistent organic pollutants, and their toxicity is often related to their structure.[9] Some PCBs and their metabolites have been shown to be developmental neurotoxicants.[8][10] Therefore, any handling and research involving this compound should be conducted with appropriate safety precautions.

Safety and Handling

4-Amino-3',5'-dichlorobiphenyl should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential. The compound is classified as a warning for causing skin and eye irritation and may cause respiratory irritation. As with all PCBs, there is a potential for long-term health effects, and exposure should be minimized.[9]

Conclusion

4-Amino-3',5'-dichlorobiphenyl is a molecule with significant potential for applications in various fields of chemical research. This guide provides a foundational understanding of its structure, synthesis, and analytical characterization based on established chemical principles and data from analogous compounds. While direct experimental data for this specific molecule is limited, the predictive and comparative analysis presented here offers a robust starting point for researchers and drug development professionals. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

  • Mesfin Asfaw, Enric Alvarez-Lacalle, Yohannes Shiferaw. Syntheses of 4-amino-3,5-dichloroanisole (4b), a possible key intermediate for the preparation of 2,3,5-trichloro-4-iodoanisole (1). ResearchGate. 2020 Jul. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • ResearchGate. Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. 2025 Aug 10. Available from: [Link]

  • ResearchGate. Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives. 2025 Aug 06. Available from: [Link]

  • SpectraBase. 4,4'-Diamino-3,3'-dichlorobiphenyl - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Available from: [Link]

  • SpectraBase. 4,4'-Diamino-3,3'-dichlorobiphenyl - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubMed Central. 4-Amino-3,5-dichloropyridine. Available from: [Link]

  • ResearchGate. 4-Amino-3,5-dichloropyridine. 2024 Nov 18. Available from: [Link]

  • PubChem. 1-(4-Amino-3,5-dichlorophenyl)-2-(diethylamino)ethan-1-ol. Available from: [Link]

  • NIST WebBook. 4-Amino-3,5-dichlorobenzotrifluoride. Available from: [Link]

  • National Institutes of Health. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems. Available from: [Link]

  • PubMed. 3,3'-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. 2020 Oct 6. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. 2023 Nov 15. Available from: [Link]

  • PubMed. Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies). Available from: [Link]

  • National Institutes of Health. Detection of 3,3′-Dichlorobiphenyl in Human Maternal Plasma and Its Effects on Axonal and Dendritic Growth in Primary Rat Neurons. Available from: [Link]

Sources

4-Amino-3',5'-dichlorobiphenyl synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Precursors of 4-Amino-3',5'-dichlorobiphenyl

Abstract

4-Amino-3',5'-dichlorobiphenyl is a substituted biphenyl compound of significant interest as an intermediate in the development of pharmaceuticals and advanced materials. Its synthesis, while not exceedingly complex, requires a strategic approach to precursor selection and reaction methodology to ensure high yield and purity. This guide provides an in-depth analysis of the synthetic pathways to 4-Amino-3',5'-dichlorobiphenyl, focusing on the critical evaluation of its precursors. We will delve into retrosynthetic analysis, compare the primary palladium-catalyzed cross-coupling strategies, and provide a field-proven experimental protocol, complete with mechanistic insights and justifications for procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important biaryl amine.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

The molecular architecture of 4-Amino-3',5'-dichlorobiphenyl (CAS: 405058-01-7) consists of a 4-aminophenyl group linked to a 3,5-dichlorophenyl group.[1][2] The most logical and industrially scalable disconnection point is the carbon-carbon single bond connecting the two aromatic rings. This retrosynthetic approach immediately points toward a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its efficiency and functional group tolerance.[3][4][5]

Two primary palladium-catalyzed methods are viable for this C-C bond formation: the Suzuki-Miyaura Coupling and the less direct Stille or Negishi couplings. Given the stability, low toxicity, and commercial availability of organoboron compounds, the Suzuki-Miyaura coupling represents the most strategic and widely adopted pathway.[6][7] This reaction involves the coupling of an organoboron reagent with an organohalide.[6]

This leads to two potential precursor pairings, as illustrated below.

G cluster_target Target Molecule cluster_strategy Core Strategy cluster_routes Precursor Routes Target 4-Amino-3',5'-dichlorobiphenyl Strategy Palladium-Catalyzed Suzuki-Miyaura Coupling Target->Strategy Retrosynthetic Disconnection (C-C) RouteA Route A: (Amino-Ring as Boronic Acid) Strategy->RouteA RouteB Route B: (Dichloro-Ring as Boronic Acid) Strategy->RouteB

Caption: High-level retrosynthetic strategy for 4-Amino-3',5'-dichlorobiphenyl.

Part 2: A Deep Dive into Precursor Selection

The success of the synthesis hinges on the judicious selection of the two coupling partners. The choice between using the aminophenyl or the dichlorophenyl moiety as the organoboron component has significant implications for the overall synthetic sequence, including the need for protecting groups.

Route A: 4-Aminophenylboronic Acid & 1-Halo-3,5-dichlorobenzene

This route appears to be the most direct. It involves coupling 4-aminophenylboronic acid (or its more stable hydrochloride salt) with a halogenated 3,5-dichlorobenzene.

  • Precursor 1: 4-Aminophenylboronic Acid. This reagent allows for the direct installation of the aniline moiety, a common pharmacophore.[8] While direct, the free amino group can sometimes complicate the catalytic cycle or require specific ligand optimization to prevent catalyst inhibition.

  • Precursor 2: 1-Halo-3,5-dichlorobenzene. This serves as the electrophilic partner. The reactivity of the halide is crucial, following the general trend of I > Br >> Cl. 1-Bromo-3,5-dichlorobenzene is a common and cost-effective choice.

Route B: 3,5-Dichlorophenylboronic Acid & 4-Haloaniline

This alternative route is often preferred in practice due to its robustness and control over side reactions. It utilizes a more stable boronic acid and a readily available haloaniline.

  • Precursor 3: 3,5-Dichlorophenylboronic Acid. This is a stable, crystalline solid that is commercially available or can be synthesized from 1,3-dichlorobenzene.[9][10] Its use as the nucleophilic partner is well-documented in a variety of Suzuki-Miyaura cross-coupling reactions.[11]

  • Precursor 4: 4-Haloaniline. 4-Bromoaniline is the most common choice for this role.[12] A critical consideration for this precursor is the high reactivity of the aniline's amino group, which is both electron-rich and nucleophilic.[13] To prevent side reactions and ensure a clean coupling at the C-Br bond, the amino group must be temporarily "protected."

The Imperative of N-Protection in Route B

The lone pair of electrons on the aniline's nitrogen can interfere with the palladium catalyst.[13] Therefore, a protection-coupling-deprotection sequence is standard practice. The most common method is the acetylation of the amine to form an amide (acetanilide), which deactivates the nitrogen lone pair, making it less available to the aromatic ring and preventing it from interfering with the catalytic cycle.[13] This also provides steric bulk, further favoring substitution at the desired para-position during the precursor's own synthesis.[13]

Comparative Analysis of Synthetic Routes
FeatureRoute ARoute BJustification
Number of Steps 1 (Coupling)3 (Protection, Coupling, Deprotection)Route B requires additional steps, which can impact overall yield and cost.
Precursor Stability 4-Aminophenylboronic acid can be less stable.3,5-Dichlorophenylboronic acid and protected 4-bromoaniline are generally robust.Higher stability of precursors in Route B leads to more reliable and reproducible reactions.
Reaction Control The free amine may require specialized ligands or conditions.The protected amine ensures the reaction proceeds cleanly at the C-Br bond.[13]Route B offers superior control over the reaction outcome, minimizing byproducts.
Overall Yield Potentially lower or more variable due to side reactions.Often higher and more consistent due to the controlled nature of the sequence.The multi-step nature of Route B is often justified by its reliability.

Based on this analysis, Route B, despite involving more steps, is often the preferred method in a development setting due to its predictability and robustness.

Part 3: Field-Proven Experimental Protocol and Mechanistic Insights

This section details a validated, step-by-step protocol for the synthesis of 4-Amino-3',5'-dichlorobiphenyl via Route B.

Experimental Workflow Diagram

G cluster_workflow Synthetic Workflow (Route B) P1 Step 1: Protection (Acetylation) Intermediate1 N-(4-bromophenyl)acetamide P1->Intermediate1 P2 Step 2: Suzuki Coupling Intermediate2 N-(3',5'-dichlorobiphenyl-4-yl)acetamide P2->Intermediate2 End 4-Amino-3',5'-dichlorobiphenyl P3 Step 3: Deprotection (Hydrolysis) P3->End Start 4-Bromoaniline Start->P1 Intermediate1->P2 Intermediate2->P3

Caption: Step-wise workflow for the synthesis of the target compound via Route B.

Step 1: Protection of 4-Bromoaniline (Acetylation)
  • Rationale: To deactivate the amine functionality prior to the palladium-catalyzed coupling.[13]

  • Procedure:

    • Dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine or pyridine (1.1 eq), to scavenge the HCl byproduct.

    • Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).

    • Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-(4-bromophenyl)acetamide, which is often pure enough for the next step or can be recrystallized.

Step 2: Suzuki-Miyaura Coupling
  • Rationale: To form the critical C-C bond between the two aromatic rings using a palladium catalyst.[14]

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(4-bromophenyl)acetamide (1.0 eq), 3,5-dichlorophenylboronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ (0.01-0.05 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).[8][15]

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

    • Heat the reaction mixture to reflux (typically 80-100 °C) for 4-12 hours, monitoring progress by TLC or LC-MS.[8]

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected biphenyl, N-(3',5'-dichlorobiphenyl-4-yl)acetamide. This product can be purified by column chromatography or recrystallization.

Step 3: Deprotection of the Amine (Acidic Hydrolysis)
  • Rationale: To remove the acetyl protecting group and reveal the final primary amine.

  • Procedure:

    • Dissolve the crude N-(3',5'-dichlorobiphenyl-4-yl)acetamide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 5 M HCl).[16]

    • Heat the mixture to reflux for 1-4 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a base (e.g., aqueous NaOH or NaHCO₃) until the solution is basic (pH > 8). This will cause the free amine product to precipitate.

    • The resulting solid, 4-Amino-3',5'-dichlorobiphenyl, can be collected by vacuum filtration, washed with water, and dried.[16] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Suzuki-Miyaura Catalytic Cycle

The core of the coupling step is a well-understood catalytic cycle involving a palladium(0) species.

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln Complex1 Oxidative Addition Complex Ar-Pd(II)(X)-Ln Pd0->Complex1 Ar-X Complex2 Transmetalation Complex Ar-Pd(II)(Ar')-Ln Complex1->Complex2 Ar'-B(OH)₂ (Base Activated) Complex2->Pd0 Reductive Elimination Product Ar-Ar' Complex2->Product label_OA Oxidative Addition label_TM Transmetalation label_RE Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (N-(4-bromophenyl)acetamide), forming a Pd(II) intermediate.[17]

  • Transmetalation: The organic group from the base-activated boronic acid (3,5-dichlorophenylboronic acid) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[17]

Conclusion

The synthesis of 4-Amino-3',5'-dichlorobiphenyl is most effectively and reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While multiple precursor combinations are theoretically possible, the most robust and field-proven strategy involves the coupling of 3,5-dichlorophenylboronic acid with a protected form of 4-bromoaniline . The necessity of the protection-coupling-deprotection sequence is a critical insight, ensuring a high-purity product by preventing unwanted side reactions. This guide provides the strategic framework and detailed protocols necessary for researchers to confidently approach the synthesis of this and structurally related biaryl amines, underscoring the power and versatility of modern cross-coupling chemistry in drug discovery and materials science.

References

  • 3,5-Dichlorophenylboronic Acid: Comprehensive Overview and Applications. (2025, March 1).
  • Dakota Pharm. (n.d.). 4-Bromoaniline: Properties, Applications, and Synthesis in Organic Chemistry. Retrieved from Dakota Pharm. [Link]

  • Ernst, A., et al. (2002). Preparation of 4-bromoaniline derivatives.
  • Vibzz Lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. [Link]

  • Molbase. (n.d.). 3,5-dichlorophenylboric acid. Retrieved from Molbase. [Link]

  • D'Amico, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]

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The Biphenyl Scaffold in PROTAC Design: A Technical Guide to the Potential of 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that induces the degradation of disease-causing proteins. The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, offers vast opportunities for chemical exploration. This technical guide delves into the untapped potential of the 4-Amino-3',5'-dichlorobiphenyl scaffold in PROTAC design. Lacking a documented role in existing PROTAC literature, this molecule is presented here as a versatile starting point for novel drug discovery campaigns. We will explore its potential applications as a warhead for undiscovered targets, a novel E3 ligase ligand, or a rigid linker component. This guide provides a comprehensive framework for researchers, offering theoretical rationale, detailed synthetic and experimental protocols, and a roadmap for evaluating PROTACs derived from this promising, yet unexplored, chemical entity.

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] PROTACs are heterobifunctional molecules at the forefront of this technology, comprised of two ligands connected by a linker.[] One ligand binds to the POI, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[] This catalytic mechanism allows for the degradation of proteins previously considered "undruggable."

PROTAC_Mechanism_of_Action Figure 1: PROTAC Mechanism of Action cluster_recycling Catalytic Cycle POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Release Ternary_Complex->E3_Ligase Release Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[3] Its rigid nature provides a defined vector for substituents, influencing binding affinity and selectivity.[4] The dichlorination pattern, as seen in 4-Amino-3',5'-dichlorobiphenyl, can further enhance metabolic stability and modulate the torsional angle between the phenyl rings, which can be critical for optimizing protein-ligand interactions.[4]

Physicochemical Properties and Synthesis of 4-Amino-3',5'-dichlorobiphenyl

While experimental data for 4-Amino-3',5'-dichlorobiphenyl is scarce, we can predict its properties based on its structure and data from similar compounds.

PropertyPredicted Value/DataSource
Molecular Formula C₁₂H₉Cl₂NN/A
Molecular Weight 238.11 g/mol N/A
cLogP ~4.5 - 5.0Estimated from dichlorobiphenyls
Topological Polar Surface Area (TPSA) ~26 ŲEstimated
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 1N/A
Synthetic Considerations

A plausible synthetic route to 4-Amino-3',5'-dichlorobiphenyl involves a Suzuki-Miyaura cross-coupling reaction, a robust method for forming biaryl compounds.[4]

Synthesis_Workflow Figure 2: Proposed Synthesis of 4-Amino-3',5'-dichlorobiphenyl cluster_reactants Starting Materials reactant1 4-Bromoaniline reaction Suzuki-Miyaura Coupling (Pd catalyst, base) reactant1->reaction reactant2 3,5-Dichlorophenylboronic acid reactant2->reaction product 4-Amino-3',5'-dichlorobiphenyl reaction->product

Caption: Proposed synthetic workflow for 4-Amino-3',5'-dichlorobiphenyl.

Potential Roles of 4-Amino-3',5'-dichlorobiphenyl in PROTACs

This scaffold offers three intriguing possibilities for PROTAC development:

As a Novel Warhead for a Protein of Interest

The dichlorobiphenyl core could serve as a starting point for developing a "warhead" that binds to a novel POI. Many kinase inhibitors, for example, feature a biphenyl motif. The amino group provides a convenient handle for linker attachment without significantly disrupting potential binding interactions.

Experimental Approach:

  • Target Identification: Employ computational methods like reverse docking to screen 4-Amino-3',5'-dichlorobiphenyl against a library of protein structures to identify potential binding partners.[5]

  • Binding Validation: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm binding to putative targets.

  • PROTAC Synthesis: Synthesize a small library of PROTACs by conjugating the amino group of the biphenyl scaffold to a known E3 ligase ligand (e.g., pomalidomide for Cereblon) via various linkers.

As a Novel E3 Ligase Ligand

With over 600 E3 ligases in the human genome, the vast majority remain un-drugged.[1] The unique electronic and steric properties of 4-Amino-3',5'-dichlorobiphenyl could enable it to bind to a novel or underutilized E3 ligase.

Experimental Approach:

  • Ligand Discovery Screen: Utilize fragment-based screening or high-throughput screening of compound libraries containing the dichlorobiphenyl scaffold against a panel of recombinant E3 ligases.[6]

  • PROTAC-based Target Engagement: Develop a PROTAC with a well-characterized warhead (e.g., JQ1 for BRD4) and the dichlorobiphenyl moiety as the putative E3 ligand. Cellular degradation of BRD4 would indicate successful recruitment of an E3 ligase. The specific E3 ligase could then be identified through proteomics.

As a Rigid Linker Component

The biphenyl unit can be incorporated into the linker of a PROTAC to impart rigidity.[7] This can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity. The dichlorination pattern can also influence the linker's physicochemical properties.

Experimental Approach:

  • Rational Design: Use computational modeling to design PROTACs where the dichlorobiphenyl unit is part of the linker, connecting a known warhead and E3 ligase ligand.[8]

  • Comparative Analysis: Synthesize a series of PROTACs with the rigid biphenyl linker and compare their degradation efficiency and selectivity to analogues with flexible alkyl or PEG linkers.

Detailed Experimental Protocols

Protocol for a Hypothetical PROTAC Synthesis (Amide Coupling)

This protocol describes the synthesis of a PROTAC where 4-Amino-3',5'-dichlorobiphenyl serves as the warhead, coupled to a pomalidomide-linker carboxylic acid.

  • Materials: 4-Amino-3',5'-dichlorobiphenyl, pomalidomide-linker-acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).

  • Procedure:

    • Dissolve 4-Amino-3',5'-dichlorobiphenyl (1.0 eq) and pomalidomide-linker-acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol for Western Blotting to Assess Protein Degradation
  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and quantify band intensities. Normalize to a loading control like GAPDH or β-actin.

Protocol for Cell Viability Assay (CellTiter-Glo®)
  • Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Data Interpretation and Future Perspectives

The successful application of 4-Amino-3',5'-dichlorobiphenyl in PROTACs would be marked by potent and selective degradation of a POI, leading to a desired downstream biological effect with minimal cytotoxicity. Negative results, such as a lack of degradation, would prompt a systematic re-evaluation of the linker length and attachment points, as well as the choice of E3 ligase.

The exploration of underutilized chemical scaffolds like 4-Amino-3',5'-dichlorobiphenyl is crucial for expanding the toolbox of PROTAC discovery. This guide provides a foundational research plan to unlock the potential of this and other novel chemical entities in the exciting field of targeted protein degradation.

References

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Spectroscopic Data for 4-Amino-3',5'-dichlorobiphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular structure of 4-Amino-3',5'-dichlorobiphenyl is presented below:

Caption: Molecular structure of 4-Amino-3',5'-dichlorobiphenyl.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Amino-3',5'-dichlorobiphenyl. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.6d2HH-2', H-6'
~7.4t1HH-4'
~7.3d, J ≈ 8.5 Hz2HH-2, H-6
~6.7d, J ≈ 8.5 Hz2HH-3, H-5
~5.5s (broad)2H-NH₂
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~148C-4
~144C-1'
~134C-3', C-5'
~129C-2, C-6
~128C-1
~127C-4'
~125C-2', C-6'
~114C-3, C-5
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
237/239/241100 / 65 / 10[M]⁺ (isotopic pattern for 2 Cl)
202/204Moderate[M - Cl]⁺
167Moderate[M - 2Cl]⁺
152Moderate[C₁₂H₈]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
1620 - 1600StrongN-H bending (scissoring)
1580 - 1450Medium to StrongAromatic C=C stretching
1300 - 1250StrongC-N stretching
850 - 750StrongC-H out-of-plane bending
800 - 600StrongC-Cl stretching

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Caption: A generalized workflow for NMR data acquisition.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Amino-3',5'-dichlorobiphenyl.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the exchangeable amine protons to be observed.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Caption: A generalized workflow for Mass Spectrometry.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight).

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For a relatively volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a suitable method.

    • Set the ionization energy (typically 70 eV for EI).

    • Scan a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities of approximately 100:65:10, respectively, is expected.

    • Analyze the fragmentation pattern. Common fragmentation pathways for biphenyls include cleavage of the biphenyl bond and loss of substituents. For this molecule, loss of chlorine atoms would be a prominent fragmentation pathway.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Caption: A generalized workflow for IR Spectroscopy.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Protocol:

  • Sample Preparation (using ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR accessory.

    • Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate these bands to the functional groups present in 4-Amino-3',5'-dichlorobiphenyl (e.g., N-H stretches, aromatic C-H stretches, C=C ring stretches, C-N stretch, and C-Cl stretches).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 4-Amino-3',5'-dichlorobiphenyl. By combining the predictive data with the detailed experimental protocols, researchers can confidently characterize this compound. The synergistic use of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides orthogonal data points that, when taken together, allow for an unambiguous assignment of the molecular structure. This level of rigorous characterization is essential for any downstream applications in drug discovery, materials science, or other scientific disciplines.

References

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  • Gaikwad, V., Kurane, R., Jadhav, J., Salunkhe, R., & Rashinkar, G. (2019). Supporting Information: A sustainable approach for C–C cross-coupling reactions using a recyclable polymeric catalyst. Royal Society of Chemistry. [Link][2]

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An In-depth Technical Guide to the Safety and Handling of 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Precautionary Approach to a Novel Building Block

4-Amino-3',5'-dichlorobiphenyl (CAS No. 405058-01-7) is a halogenated aromatic amine, a class of compounds frequently utilized as key intermediates in the synthesis of complex organic molecules for pharmaceuticals and other advanced materials. Its structure, featuring a biphenyl backbone with both an amino group and strategically placed chlorine atoms, suggests its potential as a versatile building block in medicinal chemistry. However, a comprehensive review of available safety and toxicological data reveals that this compound has not been thoroughly investigated.

This guide is structured to provide a robust framework for the safe handling of 4-Amino-3',5'-dichlorobiphenyl, emphasizing a precautionary principle. In the absence of extensive specific data, we will draw upon the information available from supplier Safety Data Sheets (SDS) and supplement it with established best practices for handling related chemical classes, namely aromatic amines and chlorinated organic compounds. The core directive of this document is to empower researchers to work safely with this and other under-characterized chemical entities by fostering a culture of proactive risk assessment and stringent adherence to safety protocols.

Chapter 1: Known Hazard Profile and Regulatory Status

Table 1: GHS Precautionary Statements for 4-Amino-3',5'-dichlorobiphenyl [1]

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/protective clothing/eye protection/face protection.

The causality behind these recommendations lies in the inherent chemical properties of aromatic amines and chlorinated hydrocarbons. Aromatic amines can be skin and respiratory irritants and may have other systemic effects, while chlorinated compounds can also pose various health and environmental risks[1]. Therefore, a conservative approach that assumes potential hazards is scientifically prudent.

Chapter 2: Comprehensive Personal Protective Equipment (PPE) Protocol

Given the uncharacterized nature of this compound, a robust PPE protocol is the cornerstone of safe handling. The following recommendations are based on a synthesis of the supplier's SDS and general guidelines for handling potentially hazardous chemicals[1][2].

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling aromatic and chlorinated compounds[2]. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact[3].

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn[2]. For procedures with a higher risk of splashes, such as transfers of larger quantities or reactions under pressure, a face shield should be worn in addition to goggles[1].

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills. For larger-scale operations, a chemical-resistant apron or coveralls should be considered[2].

  • Respiratory Protection: All handling of 4-Amino-3',5'-dichlorobiphenyl powder should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles[1][2]. If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used after a formal respiratory protection program has been established[1][3].

PPE_Protocol cluster_ppe Personal Protective Equipment gloves Hand Protection (Nitrile/Neoprene Gloves) goggles Eye Protection (Chemical Splash Goggles) face_shield Face Shield (Splash Hazard) goggles->face_shield Add for Splash Risk lab_coat Body Protection (Lab Coat) respirator Respiratory Protection (Fume Hood/Respirator) user Researcher user->gloves Always Wear user->goggles Always Wear user->lab_coat Always Wear user->respirator Always Use

Figure 1: Core PPE requirements for handling 4-Amino-3',5'-dichlorobiphenyl.

Chapter 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the integrity of the compound.

Handling Protocol
  • Preparation: Before handling, ensure that a current Safety Data Sheet is accessible. Designate a specific area for handling, preferably within a chemical fume hood[2].

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a fume hood or a ventilated balance enclosure to prevent the generation of dust. Use spatulas and other appropriate tools to avoid direct contact[2].

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2].

Storage Protocol

Proper storage is crucial for both safety and chemical stability.

  • Container: Store in a tightly sealed, properly labeled container[1].

  • Location: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and acids[1].

Handling_and_Storage_Workflow cluster_handling Safe Handling Workflow cluster_storage Secure Storage prep Preparation (Review SDS, Designate Area) weigh Weighing/Transfer (in Fume Hood) prep->weigh dissolve Solution Prep (Slow Addition) weigh->dissolve hygiene Hygiene (Wash Hands) dissolve->hygiene storage_conditions Store in Tightly Sealed Container in Cool, Dry, Ventilated Area incompatibilities Segregate from Oxidizers and Acids storage_conditions->incompatibilities

Figure 2: Logical flow for safe handling and storage procedures.

Chapter 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 2: First-Aid Measures [1]

Exposure RouteFirst-Aid Procedure
Inhalation Remove the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 20 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 20 minutes, holding eyelids open. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the victim is conscious, wash out their mouth with copious amounts of water. Seek immediate medical assistance.
Accidental Release Measures

In case of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.

  • Contain: Prevent the spill from entering drains or waterways[1].

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust formation. Place the material into a suitable, closed, and labeled container for disposal[1][3].

Chapter 5: Disposal Considerations

All waste containing 4-Amino-3',5'-dichlorobiphenyl must be treated as hazardous waste.

  • Waste Collection: Collect all waste material (including contaminated consumables like gloves and paper towels) in a designated, leak-proof, and clearly labeled container.

  • Disposal Method: Disposal should be carried out by a licensed professional waste disposal service. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful combustion byproducts[1]. Do not dispose of this material down the drain or in regular trash.

Chapter 6: Role in Research and Drug Development

While specific examples of 4-Amino-3',5'-dichlorobiphenyl in late-stage drug development were not identified in a broad literature search, its chemical structure is indicative of its utility as a synthetic intermediate. Aromatic amines and biphenyl scaffolds are common motifs in medicinal chemistry. For example, related compounds like 4-amino-3,5-dichloropyridine are known intermediates in the synthesis of pharmaceutical ingredients[4].

It is plausible that 4-Amino-3',5'-dichlorobiphenyl could be used in Suzuki coupling reactions or other cross-coupling methodologies to construct more complex molecules. The amino group can be a handle for further functionalization, such as amide bond formation. Researchers using this compound are likely exploring novel molecular architectures for various biological targets. A patent for the preparation of related compounds, 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols, highlights the use of this type of scaffold in developing biologically active agents.

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like 4-Amino-3',5'-dichlorobiphenyl is fundamental to scientific progress and laboratory safety. Although this compound is not classified as a dangerous good under GHS, the lack of comprehensive toxicological data necessitates a highly precautionary approach. By adhering to the detailed PPE, handling, storage, and disposal protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize a thorough risk assessment before beginning any new experimental work with under-characterized compounds.

References

  • Boron Molecular. (2018). Safety Data Sheet: 4-Amino-3',5'-dichlorobiphenyl. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 4-Amino-3,5-dichloropyridine Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Aminobiphenyl.
  • Anantheeswary, T., et al. (n.d.). 4-Amino-3,5-dichloropyridine. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

  • Seger, A., et al. (2025). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. PMC - PubMed Central. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet.
  • Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. (n.d.).
  • PubChem. (n.d.). 3,5-Dichlorobiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 3,4'-Dichlorobiphenyl. Retrieved from [Link]

  • Boron Molecular. (n.d.). Buy 4-Amino-3',5'-dichlorobiphenyl. Retrieved from [Link]

  • Cayman Chemical. (2023). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Google Patents. (n.d.). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • ResearchGate. (2018). 3,4-dichloroaniline - personal protective equipemn recommendations?. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols.

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4-Amino-3',5'-dichlorobiphenyl: A Technical Guide to a Scaffold with Latent Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Amino-3',5'-dichlorobiphenyl, a chemical entity with limited direct research but significant potential inferred from its structural characteristics. While extensive biological data for this specific molecule is not publicly available, its biphenyl core, substituted with an amine group and two chlorine atoms, positions it as a compound of interest for researchers in medicinal chemistry, drug discovery, and materials science. This document will explore the theoretical and potential applications of 4-Amino-3',5'-dichlorobiphenyl by drawing parallels with structurally analogous compounds. We will delve into its chemical properties, plausible synthetic routes, and predicted biological activities and toxicological profile. Furthermore, this guide furnishes detailed, albeit theoretical, experimental protocols for its synthesis and initial biological evaluation, aiming to provide a foundational framework for future research endeavors.

Introduction: Unveiling the Potential of a Sparsely Studied Molecule

4-Amino-3',5'-dichlorobiphenyl (CAS No. 405058-01-7) is a halogenated aromatic amine with a molecular formula of C12H9Cl2N and a molecular weight of 238.12 g/mol .[1][2] Despite its commercial availability for research purposes, a thorough review of the scientific literature reveals a notable absence of in-depth studies on its biological effects and potential applications.[3] However, the constituent functional groups and the biphenyl scaffold are prevalent in a multitude of biologically active compounds and functional materials. This guide, therefore, adopts a predictive and comparative approach to outline the potential utility of this molecule. By examining the established roles of similar chemical structures, we can construct a scientifically grounded hypothesis regarding the future research directions for 4-Amino-3',5'-dichlorobiphenyl.

The core structure, a biphenyl system, is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic peptide bonds and interact with a variety of biological targets. The presence of chlorine atoms can enhance metabolic stability and lipophilicity, while the amino group provides a key site for further chemical modification and potential hydrogen bonding interactions with biological macromolecules. This unique combination of features suggests that 4-Amino-3',5'-dichlorobiphenyl could serve as a valuable starting material or a core fragment in the design of novel therapeutic agents or functional organic molecules.

Chemical Profile and Synthetic Strategy

Physicochemical Properties

A summary of the known physicochemical properties of 4-Amino-3',5'-dichlorobiphenyl is presented in Table 1. This data is primarily sourced from chemical vendors and provides a baseline for its handling and characterization.[1][2]

PropertyValueSource
CAS Number 405058-01-7[1][2]
Molecular Formula C12H9Cl2N[1][2]
Molecular Weight 238.12 g/mol [1][2]
Physical Form Solid[2]
InChI Key IELLSGLWKOTCFM-UHFFFAOYSA-N[2]
Proposed Synthesis Workflow

While specific synthetic procedures for 4-Amino-3',5'-dichlorobiphenyl are not detailed in readily available literature, a plausible and efficient synthetic route can be proposed based on well-established organometallic cross-coupling reactions, such as the Suzuki coupling. A potential workflow is outlined below.

G cluster_0 Suzuki Coupling A 4-Bromoaniline C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) A->C Reactant 1 B 3,5-Dichlorophenylboronic acid B->C Reactant 2 D 4-Amino-3',5'-dichlorobiphenyl C->D Product G cluster_0 Predicted Metabolic Pathway A 4-Amino-3',5'-dichlorobiphenyl B Phase I Metabolism (CYP450 enzymes) A->B C Hydroxylated Metabolites B->C F Reactive Metabolites (e.g., Quinone-imines) B->F Potential Bioactivation D Phase II Metabolism (e.g., UGT, SULT) C->D E Glucuronide and Sulfate Conjugates D->E Excretion G cluster_0 In Vitro Cytotoxicity Workflow A Cell Seeding (96-well plate) B Overnight Incubation A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (24, 48, or 72h) C->D E MTT Addition D->E F Incubation (3-4h) E->F G Solubilization of Formazan F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Determination) H->I

Sources

An In-Depth Technical Guide to 4-Amino-3',5'-dichlorobiphenyl: Synthesis, Metabolism, Toxicology, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3',5'-dichlorobiphenyl, a halogenated aromatic amine, represents a class of compounds of significant interest in toxicology, environmental science, and drug development. Its structural similarity to the known human bladder carcinogen 4-aminobiphenyl necessitates a thorough understanding of its chemical and biological properties.[1][2][3] The presence of chlorine atoms on the biphenyl backbone can significantly alter its metabolic fate, toxicological profile, and environmental persistence compared to the parent compound. This guide provides a comprehensive technical overview of 4-Amino-3',5'-dichlorobiphenyl, consolidating current knowledge on its synthesis, metabolic activation, potential toxicity, and analytical detection methodologies.

Chemical and Physical Properties

A clear understanding of the fundamental physicochemical properties of 4-Amino-3',5'-dichlorobiphenyl is essential for its handling, analysis, and the interpretation of its biological activity.

PropertyValueSource
Chemical Name 3',5'-dichloro-[1,1'-biphenyl]-4-amine
CAS Number 405058-01-7
Molecular Formula C₁₂H₉Cl₂N
Molecular Weight 238.12 g/mol
Physical Form Solid
Storage Temperature Ambient

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Signal Word: Warning

  • Pictogram: GHS07

Synthesis of 4-Amino-3',5'-dichlorobiphenyl

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry. For 4-Amino-3',5'-dichlorobiphenyl, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile and efficient approach.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl or vinyl boronic acid and an aryl or vinyl halide, catalyzed by a palladium(0) complex. A plausible synthetic route for 4-Amino-3',5'-dichlorobiphenyl would involve the coupling of a protected 4-aminophenylboronic acid with 1-bromo-3,5-dichlorobenzene, followed by deprotection.

A similar synthesis has been reported for a related triphenylamine derivative, 3',5'-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, which validates the feasibility of this approach.[4][5]

Experimental Protocol: Synthesis of a 3',5'-Dichlorobiphenyl Amine Derivative (Adapted from a related synthesis) [4][5]

  • Reactant Preparation: In a reaction vessel, combine 4-(diphenylamino)phenylboronic acid (1 equivalent), 1-bromo-3,5-dichlorobenzene (1 equivalent), and potassium carbonate (12 equivalents) in a mixture of water and ethanol.

  • Inert Atmosphere: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add a water-soluble palladium catalyst (e.g., 2.5 mM aqueous solution) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Pour the reaction mixture into water to precipitate the product.

  • Purification: Collect the precipitate by suction filtration and recrystallize from a suitable solvent, such as hot ethanol, to yield the purified product.

To obtain the primary amine, 4-Amino-3',5'-dichlorobiphenyl, this protocol could be adapted by using a suitably protected 4-aminophenylboronic acid (e.g., with a Boc protecting group) and then deprotecting the amine in a final step.

Caption: Suzuki-Miyaura coupling workflow for a dichlorobiphenyl amine derivative.

Metabolism of 4-Amino-3',5'-dichlorobiphenyl

The metabolism of xenobiotics, including chlorinated biphenyls, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. The metabolic fate of 4-Amino-3',5'-dichlorobiphenyl is expected to follow the established pathways for other polychlorinated biphenyls (PCBs).

Key Metabolic Pathways

The primary metabolic transformation of PCBs is hydroxylation, which increases their polarity and facilitates their excretion. The position of hydroxylation is influenced by the chlorine substitution pattern and the specific CYP isoforms involved.

  • CYP-Mediated Hydroxylation: The presence of unsubstituted carbon atoms on the biphenyl rings of 4-Amino-3',5'-dichlorobiphenyl makes it a likely substrate for CYP-mediated oxidation. Studies on other dichlorobiphenyls, such as 3,3'-dichlorobiphenyl (PCB 11), have shown that hydroxylation is a major metabolic pathway.

  • Role of CYP Isoforms: Different CYP isoforms exhibit distinct regioselectivity in PCB metabolism.

    • CYP1A Family (CYP1A1, CYP1A2): These are often involved in the metabolism of planar, non-ortho substituted PCBs.

    • CYP2B Family (CYP2B1, CYP2B6): These isoforms tend to metabolize ortho-substituted PCBs.

    • CYP2A6: This isoform has also been shown to be involved in the metabolism of certain PCBs.

Given the structure of 4-Amino-3',5'-dichlorobiphenyl, it is plausible that CYP1A2, a key enzyme in the bioactivation of 4-aminobiphenyl, plays a significant role in its metabolism.[6]

Caption: Predicted metabolic pathway of 4-Amino-3',5'-dichlorobiphenyl.

Toxicological Profile and Carcinogenicity

While direct toxicological data for 4-Amino-3',5'-dichlorobiphenyl are not extensively available, its structural analogy to 4-aminobiphenyl provides a strong basis for predicting its potential health hazards. 4-Aminobiphenyl is a well-established human bladder carcinogen.[1][2][3]

Genotoxicity and Carcinogenicity of 4-Aminobiphenyl

The carcinogenicity of 4-aminobiphenyl is linked to its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.

  • Metabolic Activation: The amino group of 4-aminobiphenyl is N-hydroxylated by CYP enzymes, primarily CYP1A2, to form N-hydroxy-4-aminobiphenyl.[6] This metabolite can be further activated by esterification (e.g., sulfation or acetylation) to form a highly reactive nitrenium ion.

  • DNA Adduct Formation: The nitrenium ion is a potent electrophile that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as tumor suppressor genes, if not repaired.

The presence of chlorine atoms on the biphenyl rings of 4-Amino-3',5'-dichlorobiphenyl may influence its toxicological profile in several ways:

  • Altered Metabolism: The chlorine atoms can affect the rate and regioselectivity of CYP-mediated metabolism, potentially influencing the formation of reactive metabolites.

  • Lipophilicity: The dichlorination increases the lipophilicity of the molecule, which may enhance its bioaccumulation in fatty tissues.

  • Reactivity of Metabolites: The electronic effects of the chlorine atoms could modulate the reactivity of the corresponding nitrenium ion.

Given the known carcinogenicity of the parent compound, it is prudent to handle 4-Amino-3',5'-dichlorobiphenyl with appropriate safety precautions as a potential carcinogen.

Analytical Methodologies

The accurate detection and quantification of 4-Amino-3',5'-dichlorobiphenyl in various matrices, such as environmental samples or biological fluids, are crucial for exposure assessment and research. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most suitable analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection would be a suitable starting point for the analysis of 4-Amino-3',5'-dichlorobiphenyl.

Experimental Protocol: HPLC-UV Analysis (General Method) [7]

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a modifier like formic acid to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter through a 0.45 µm syringe filter before injection.

For more complex matrices, a more sensitive and selective method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be advantageous.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of 4-Amino-3',5'-dichlorobiphenyl, derivatization of the amino group may be necessary to improve its chromatographic properties.

Experimental Protocol: GC-MS Analysis (General Method)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., similar to a 5% diphenyl/95% dimethyl polysiloxane phase).

  • Injection: Splitless injection is typically used for trace analysis.

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Sample Preparation: Extraction from the matrix using a suitable organic solvent, followed by cleanup and concentration. Derivatization may be performed at this stage.

Caption: General analytical workflow for 4-Amino-3',5'-dichlorobiphenyl.

Environmental Fate and Considerations

The environmental fate of chlorinated biphenyls is largely determined by their degree of chlorination. Higher chlorination generally leads to increased persistence, lipophilicity, and bioaccumulation potential.

  • Persistence: Dichlorinated biphenyls are expected to be more resistant to biodegradation than their non-chlorinated counterparts.

  • Bioaccumulation: Due to its lipophilic nature, 4-Amino-3',5'-dichlorobiphenyl has the potential to bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain.

  • Transport: While less volatile than lower chlorinated biphenyls, it can still be subject to long-range atmospheric transport.

The environmental presence of related compounds, such as 3,3'-dichlorobiphenyl (PCB 11), often as byproducts of industrial processes, highlights the importance of monitoring for such compounds in the environment.

Conclusion

4-Amino-3',5'-dichlorobiphenyl is a compound that warrants careful study due to its structural relationship to the known carcinogen 4-aminobiphenyl. This guide has provided a comprehensive overview of its synthesis, predicted metabolism, potential toxicology, and analytical detection methods. The application of modern synthetic techniques like Suzuki-Miyaura coupling allows for its efficient preparation for research purposes. Its metabolism is likely to proceed via CYP-mediated hydroxylation, a pathway that, for the parent compound, leads to genotoxic metabolites. Consequently, this compound should be handled as a potential carcinogen. Robust analytical methods based on HPLC and GC-MS are available for its detection and quantification. Further research is needed to fully elucidate the specific toxicological properties and environmental impact of this and other dichlorinated aminobiphenyls.

References

  • Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. IUCrData, 6(10), x211016. [Link]

  • Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. National Science Foundation Public Access Repository. [Link]

  • Asfaw, M., Alvarez-Lacalle, E., & Shiferaw, Y. (2020). Syntheses of 4-amino-3,5-dichloroanisole (4b), a possible key intermediate for the preparation of 2,3,5-trichloro-4-iodoanisole (1). ResearchGate. [Link]

  • International Agency for Research on Cancer. (2012). Some Aromatic Amines, Organic Dyes, and Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 99). [Link]

  • Weiss, J. M., et al. (2015). Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC-MS. Analytical and Bioanalytical Chemistry, 407(23), 7057–7069. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • National Toxicology Program. (2021). 4-Aminobiphenyl. In 15th Report on Carcinogens. National Institutes of Health. [Link]

  • International Agency for Research on Cancer. (2012). 4-Aminobiphenyl. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0759 - 4-AMINOBIPHENYL. Retrieved from [Link]

  • Roth, G. P. (1986). Process for the preparation of biphenyl intermediates. U.S.
  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 12), 1120–1123. [Link]

  • Jin, Q., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Journal of Chromatography B, 877(30), 3783-3788. [Link]

  • Cuzzato, M. (2004). Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity.
  • Shimadzu Scientific Instruments. (n.d.). Determination of Method 608 Organochlorine Pesticides and Polychlorinated Biphenyls Using GC-MS/MS Operated in the MRM Mode. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Synthesis of 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3',5'-dichlorobiphenyl is a crucial building block in the synthesis of a variety of compounds with significant applications in medicinal chemistry and materials science. Its structure, featuring an aniline moiety and a dichlorinated phenyl ring, makes it a valuable intermediate for developing novel pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the synthesis of such biaryl compounds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents make it a preferred method over other coupling reactions.[2][3]

This document provides a detailed guide for the synthesis of 4-Amino-3',5'-dichlorobiphenyl via a Suzuki coupling reaction. It is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step experimental protocol, and a discussion of key reaction parameters.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5] The fundamental steps of the mechanism are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, an iodinated or brominated dichlorobenzene) to form a Pd(II) complex.[2][4][5] This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In the presence of a base, the organoboron species (4-aminophenylboronic acid or its ester derivative) transfers its organic group to the palladium(II) complex.[2][4][5] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (4-Amino-3',5'-dichlorobiphenyl) Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X Ar-X (3,5-Dichlorohalobenzene) Ar-X->Ar-Pd(II)L2-X Ar'-B(OR)2 Ar'-B(OR)2 (4-Aminophenylboronic acid derivative) Ar'-B(OR)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 4-Amino-3',5'-dichlorobiphenyl. Optimization of reaction conditions may be necessary depending on the specific starting materials and desired scale.

Materials and Reagents
  • 4-Aminophenylboronic acid hydrochloride (or corresponding ester)

  • 1,3-Dichloro-5-iodobenzene (or 1-bromo-3,5-dichlorobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more active catalyst like XPhos Pd G2)[1][7]

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Sodium carbonate)[1][8]

  • Solvent (e.g., a degassed mixture of 1,4-Dioxane/Water, Toluene/Water, or Ethanol/Water)[1][4][7]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask, condenser, magnetic stirrer)

Equipment
  • Magnetic stir plate with heating

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine Reactants: - 4-Aminophenylboronic acid derivative - 1,3-Dichloro-5-halobenzene - Base B 2. Add Palladium Catalyst A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir (e.g., 80-100°C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Aqueous Work-up (Extraction with Ethyl Acetate) G->H I 9. Dry Organic Layer (Anhydrous Na₂SO₄) H->I J 10. Concentrate (Rotary Evaporation) I->J K 11. Purify (Column Chromatography) J->K L 12. Characterize Product (NMR, Mass Spectrometry) K->L

Sources

The Ullmann Reaction for Dichlorobiphenyl Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Ullmann Reaction in Aryl-Aryl Bond Formation

The construction of biaryl scaffolds is a cornerstone of modern organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1][2] Among the classical methods for forging aryl-aryl bonds, the Ullmann reaction, first reported by Fritz Ullmann in 1901, remains a powerful and relevant tool, particularly for the synthesis of sterically hindered or electronically challenging biphenyls.[1][3] This application note provides an in-depth guide to the Ullmann reaction with a specific focus on its application for the synthesis of dichlorobiphenyl derivatives. We will delve into the mechanistic underpinnings of the reaction, compare classical and modern protocols, and provide detailed, field-proven experimental procedures for researchers, scientists, and drug development professionals.

Historically, the Ullmann reaction involved the self-coupling of two aryl halide molecules in the presence of a stoichiometric amount of copper, often at high temperatures.[4][5][6] While effective, these harsh conditions limited the substrate scope and functional group tolerance of the reaction.[1][7] The advent of modern, ligand-assisted copper-catalyzed Ullmann-type couplings has revolutionized the field, enabling these transformations to proceed under significantly milder conditions with a broader range of substrates, including less reactive aryl chlorides.[8][9][10] This is particularly pertinent for the synthesis of dichlorobiphenyls, which can be challenging substrates due to the electronic deactivation and steric hindrance imparted by the chlorine substituents.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for successful experimental design and troubleshooting. While the precise mechanism of the Ullmann reaction has been a subject of extensive study and debate, a generally accepted pathway for the modern, catalytic version is illustrated below.[1][7]

It is crucial to recognize that the reaction can proceed through different pathways depending on the specific conditions, such as the nature of the copper source (Cu(0) vs. Cu(I)), the presence and type of ligand, and the solvent.[8][11] The classical Ullmann reaction, using copper powder, is often heterogeneous and may involve radical intermediates, whereas modern ligand-assisted protocols are more likely to proceed through a Cu(I)/Cu(III) catalytic cycle.[7][8]

Ullmann_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu(I)X Cu(I)X ArCu(I) ArCu(I) Cu(I)X->ArCu(I) + Ar-X Oxidative Addition Ar2Cu(III)X Ar-Cu(III)-Ar      |      X ArCu(I)->Ar2Cu(III)X + Ar-X Oxidative Addition Ar2Cu(III)X->Cu(I)X Ar-Ar Ar-Ar (Product) Ar2Cu(III)X->Ar-Ar Reductive Elimination ArylHalide1 Ar-X ArylHalide2 Ar-X

Figure 1. A simplified representation of a plausible catalytic cycle for the modern ligand-assisted Ullmann reaction, proceeding through Cu(I) and Cu(III) intermediates.

Classical vs. Modern Ullmann Conditions: A Comparative Overview

The evolution of the Ullmann reaction has led to a significant improvement in its applicability and efficiency. The table below provides a comparative overview of classical and modern Ullmann conditions.

ParameterClassical Ullmann ReactionModern Ullmann-Type ReactionRationale for Improvement
Copper Source Stoichiometric copper powder or bronzeCatalytic amounts of Cu(I) salts (e.g., CuI, CuBr, CuCl)Improved atom economy and easier purification.[1]
Temperature High temperatures (>200 °C)Milder temperatures (often 80-130 °C)Broader functional group tolerance and reduced side reactions.[12]
Solvent Often neat or high-boiling solvents (e.g., nitrobenzene, DMF)Aprotic polar solvents (e.g., DMF, DMAc, NMP, dioxane)Improved solubility of reactants and catalysts, facilitating the reaction at lower temperatures.
Ligands Generally absentOften required (e.g., diamines, amino acids, phenanthrolines)Ligands stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing for milder conditions and the use of less reactive aryl chlorides.[9][10]
Substrate Scope Primarily activated aryl iodides and bromidesBroader scope, including less reactive aryl chlorides and a wider range of functional groupsMilder conditions and the accelerating effect of ligands expand the applicability of the reaction.[9]
Yields Often erratic and moderateGenerally more reliable and higher yieldsImproved control over reaction parameters and catalyst stability lead to more consistent outcomes.[1]

Application to Dichlorobiphenyl Derivatives: Key Considerations

The synthesis of dichlorobiphenyls via the Ullmann reaction presents specific challenges and considerations:

  • Reactivity of Dichlorobenzenes: Dichlorobenzenes are generally less reactive than their bromo or iodo counterparts in Ullmann couplings. The position of the chlorine atoms also influences reactivity, with ortho-substituents often providing steric hindrance.[13][14]

  • Homocoupling vs. Cross-Coupling: The symmetrical homocoupling of a dichloroiodobenzene or dichlorobromobenzene is a straightforward approach to symmetrically substituted dichlorobiphenyls.[15] Unsymmetrical dichlorobiphenyls can be synthesized via cross-coupling, but this often leads to a mixture of three products (two homocoupled and one cross-coupled), which can be challenging to separate.[15]

  • Ligand Selection: The choice of ligand is critical for the successful coupling of dichlorobenzenes. Bidentate ligands, such as 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective in promoting the coupling of aryl chlorides.[9][10]

  • Reaction Conditions: Due to the lower reactivity of dichlorinated precursors, slightly higher temperatures and longer reaction times may be necessary compared to more activated substrates. The use of a suitable base, such as K₂CO₃ or Cs₂CO₃, is also crucial for the catalytic cycle.[16]

Experimental Protocol: Synthesis of 3,3'-Dichlorobiphenyl via Ullmann Homocoupling

This protocol provides a detailed, step-by-step methodology for the homocoupling of 1-bromo-3-chlorobenzene to yield 3,3'-dichlorobiphenyl. This is a representative example that can be adapted for other dichlorobiphenyl isomers with appropriate optimization.

Materials:

  • 1-bromo-3-chlorobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Septa and needles for inert gas handling

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization reagents

  • Glass column for chromatography

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_purification Purification A Add 1-bromo-3-chlorobenzene, CuI, 1,10-phenanthroline, and K₂CO₃ to an oven-dried Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C Add anhydrous DMF via syringe. B->C D Heat the reaction mixture to 120-130 °C with vigorous stirring. C->D E Monitor the reaction progress by TLC. D->E F Cool the reaction mixture to room temperature. E->F G Quench with aqueous ammonia or ammonium chloride and extract with ethyl acetate. F->G H Wash the combined organic layers with brine, dry over MgSO₄, and filter. G->H I Concentrate the filtrate under reduced pressure. H->I J Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient). I->J K Characterize the purified product (NMR, MS, etc.). J->K

Figure 2. A generalized workflow for the Ullmann homocoupling of a dichlorobiphenyl derivative.

Step-by-Step Procedure:

  • Reaction Setup (under an inert atmosphere):

    • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-chlorobenzene (1.0 g, 5.22 mmol), copper(I) iodide (99.4 mg, 0.522 mmol, 10 mol%), 1,10-phenanthroline (94.1 mg, 0.522 mmol, 10 mol%), and finely ground, anhydrous potassium carbonate (1.44 g, 10.44 mmol, 2.0 equiv).

    • Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.

    • Through the septum, add 10 mL of anhydrous DMF via syringe.

  • Reaction Execution:

    • Place the Schlenk flask in a preheated oil bath at 120-130 °C.

    • Stir the reaction mixture vigorously for 24-48 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent) by periodically taking small aliquots from the reaction mixture. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by silica gel column chromatography. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate is recommended to separate the product from any remaining starting material and byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3,3'-dichlorobiphenyl as a solid.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst (oxidized CuI) - Insufficiently anhydrous conditions - Inappropriate ligand or base - Reaction temperature too low- Use fresh, high-purity CuI.[16] - Ensure all glassware is oven-dried and use anhydrous solvents.[16] - Screen different ligands (e.g., DMEDA) and bases (e.g., Cs₂CO₃). - Incrementally increase the reaction temperature.
Formation of Side Products (e.g., dehalogenation) - Presence of protic impurities (water) - Reaction temperature too high- Rigorously exclude moisture from the reaction.[16] - Lower the reaction temperature.
Incomplete Reaction - Insufficient reaction time - Catalyst deactivation- Extend the reaction time and continue to monitor by TLC. - Consider adding a second portion of the catalyst and ligand.
Difficulty in Product Purification - Formation of closely eluting byproducts- Optimize the chromatography conditions (e.g., try a different solvent system or a different stationary phase). - Consider recrystallization as an alternative purification method.

Conclusion and Future Outlook

The Ullmann reaction, in both its classical and modern forms, provides a robust and versatile method for the synthesis of dichlorobiphenyl derivatives. While the coupling of dichlorinated aryl halides can be challenging due to their reduced reactivity, careful selection of the catalyst, ligand, and reaction conditions can lead to successful outcomes. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Future developments in this field are likely to focus on the discovery of even more active and general copper catalyst systems that can operate under milder conditions with lower catalyst loadings.[8][9] The development of protocols that are more amenable to green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is also an active area of research.[2]

References

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews.
  • Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites. NIH.
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Deriv
  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucle
  • Ullmann Reaction. Organic Chemistry Portal.
  • Ullmann reaction. Wikipedia.
  • Ullmann Reaction. BYJU'S.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd c
  • Recent green synthetic approaches toward Ullmann reaction: a review.
  • Ullmann Reaction. Thermo Fisher Scientific - SA.
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.
  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biaryl
  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. Unknown Source.
  • Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. PubMed.
  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
  • Ullmann reaction. L.S.College, Muzaffarpur.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH.
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry.
  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation.
  • Ullmann condens
  • Troubleshooting Ullmann Couplint. Reddit.
  • A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Trifl
  • New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temperatures | Request PDF.
  • Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. NIH.
  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Unknown Source.
  • Ullmann Reaction. J&K Scientific LLC.
  • Help with Ullmann Coupling. Reddit.
  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Unknown Source.
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI.

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Purification of 4-Amino-3',5'-dichlorobiphenyl: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: 4-Amino-3',5'-dichlorobiphenyl is a substituted biphenyl compound of significant interest as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Achieving high purity of this compound is paramount for its use in subsequent synthetic steps and to ensure the integrity of final products. This document provides a comprehensive guide to the purification of 4-Amino-3',5'-dichlorobiphenyl, detailing two primary methods: recrystallization and flash column chromatography. It includes step-by-step protocols, troubleshooting guides, and the scientific rationale behind procedural choices, designed for researchers, chemists, and drug development professionals.

Introduction and Physicochemical Profile

The synthesis of 4-Amino-3',5'-dichlorobiphenyl often yields a crude product contaminated with unreacted starting materials, isomeric byproducts, and other process-related impurities. The presence of these impurities can impede downstream reactions and compromise the quality of the final active pharmaceutical ingredient (API) or fine chemical. Therefore, robust and efficient purification is a critical and non-negotiable step in its preparation.

A thorough understanding of the compound's physical and chemical properties is the foundation for developing an effective purification strategy. These properties dictate the choice of solvents, temperature conditions, and the most suitable purification technique.

Table 1: Physicochemical Properties of 4-Amino-3',5'-dichlorobiphenyl

PropertyValueSource
CAS Number 405058-01-7[1][2]
Molecular Formula C₁₂H₉Cl₂N[1][2]
Molecular Weight 238.12 g/mol [1][2]
Appearance Solid[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and ethyl acetate.[3]
Storage Temperature Ambient Temperature[1]

Core Purification Strategy: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that a compound's solubility in a solvent increases with temperature. An ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, while impurities remain either highly soluble or insoluble under these conditions.

Rationale for Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. For a polar molecule like 4-Amino-3',5'-dichlorobiphenyl, which contains an amino group, polar and semi-polar solvents are often good starting points. A systematic solvent screening is essential.

Protocol 1: Solvent Screening for Recrystallization

  • Preparation: Place approximately 20-30 mg of crude 4-Amino-3',5'-dichlorobiphenyl into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, hexane) dropwise, observing solubility. An ideal solvent will not dissolve the compound at room temperature.[4]

  • Hot Solubility Test: Gently heat the test tubes that showed poor solubility at room temperature. A suitable solvent will fully dissolve the compound upon heating.[4]

  • Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a high quantity of crystalline precipitate is a strong candidate.

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system (e.g., ethyl acetate/hexane) can be effective.[5] One solvent dissolves the compound well (solvent), while the other dissolves it poorly (anti-solvent).

Detailed Recrystallization Protocol

This protocol assumes ethanol has been identified as a suitable solvent from the screening process.

Materials:

  • Crude 4-Amino-3',5'-dichlorobiphenyl

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel, filter paper, and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved, creating a saturated solution.[5][6]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the compound.[5][6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent.

Recrystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently saturated; impurities inhibiting crystallization.Evaporate some solvent to increase concentration. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[4]
"Oiling Out" Compound's solubility is exceeded above its melting point; significant impurities present.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool more slowly. Consider a different solvent system.[6]
Low Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Use the minimum amount of hot solvent required for dissolution. Ensure filtration apparatus is pre-warmed. Always wash crystals with ice-cold solvent.[4]

Advanced Purification: Flash Column Chromatography

For challenging separations, particularly when impurities have similar solubility profiles to the target compound, flash column chromatography offers superior resolving power. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.

Principles and System Selection

The polarity of the eluent (mobile phase) is critical. A less polar solvent system will cause the compound to move more slowly down the column, while a more polar system will accelerate its movement. For 4-Amino-3',5'-dichlorobiphenyl, a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is appropriate. The optimal ratio is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).

Workflow for Flash Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery pack_column Pack Column (Silica Gel Slurry) load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Workflow for Flash Column Chromatography.

Detailed Flash Chromatography Protocol

Materials:

  • Crude 4-Amino-3',5'-dichlorobiphenyl

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH)

  • Glass chromatography column

  • Collection tubes/flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in 100% DCM. Carefully pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring a level and stable bed without air bubbles.[5]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5] This technique generally provides better separation than loading the sample as a liquid.

  • Elution: Begin eluting the column with 100% DCM. Gradually increase the polarity of the mobile phase by slowly introducing methanol. A typical gradient might run from 100:0 to 95:5 (DCM:MeOH).[5] The optimal gradient should be determined via TLC analysis beforehand.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Purity Analysis: Spot each fraction on a TLC plate to monitor the separation. Visualize the spots under UV light.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 4-Amino-3',5'-dichlorobiphenyl.

Purity Assessment and Method Comparison

Post-purification analysis is essential to confirm the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. A C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid) is a common starting point for analyzing aromatic amines.[7]

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[4]

Table 2: Comparison of Purification Methodologies

ParameterRecrystallizationFlash Column Chromatography
Typical Final Purity >98%>99%
Yield Good to Excellent (75-90%)Moderate to Good (65-85%)
Solvent Consumption ModerateHigh
Time Requirement 4-6 hours6-8 hours
Scalability ExcellentGood
Impurity Removal Effective for impurities with different solubility profilesEffective for a wide range of impurities, including isomers

Safety Precautions

4-Amino-3',5'-dichlorobiphenyl and the solvents used for its purification require careful handling in a well-ventilated chemical fume hood.

  • Hazards: The compound may cause skin, eye, and respiratory irritation.[1] It is harmful if swallowed.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not discharge to sewer systems.[9]

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide. BenchChem.
  • ECHEMI. (n.d.).
  • Sigma-Aldrich. (2024).
  • BenchChem. (2025). Technical Support Center: Purity Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide by HPLC. BenchChem.
  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. BenchChem.
  • Sigma-Aldrich. (n.d.). 4-Amino-3',5'-dichlorobiphenyl. Sigma-Aldrich.
  • CP Lab Safety. (n.d.). 4-Amino-3',5'-dichlorobiphenyl, 95% Purity, C12H9Cl2N, 25 grams. CP Lab Safety.
  • Fisher Scientific. (2011).
  • BenchChem. (2025).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile and Synthesis of 4-Amino-3,5-dichloroacetophenone. Ningbo Inno Pharmchem.

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Incorporating 4-Amino-3',5'-dichlorobiphenyl into peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Successful Incorporation of 4-Amino-3',5'-dichlorobiphenyl into Synthetic Peptides

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in medicinal chemistry and drug discovery, offering pathways to novel therapeutics with enhanced stability, potency, and unique functionalities.[1][2] This guide provides a comprehensive framework and detailed protocols for the incorporation of 4-Amino-3',5'-dichlorobiphenyl, a sterically demanding biaryl amino acid, into peptide scaffolds using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the primary challenges associated with this UAA, namely the synthesis of a suitable protected building block and overcoming the steric hindrance during peptide coupling. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide modification toolkit.

Introduction: The Rationale for Biaryl Amino Acids

Peptides are exquisite biological regulators, but their therapeutic potential can be limited by poor metabolic stability and conformational flexibility.[3] The introduction of non-proteinogenic amino acids is a proven method to overcome these limitations.[4] Biaryl structures, such as the 4-Amino-3',5'-dichlorobiphenyl moiety, are particularly compelling. They can impose significant conformational constraints on the peptide backbone, potentially locking the peptide into a bioactive conformation. Furthermore, the dichlorinated phenyl ring can introduce novel hydrophobic and electronic interactions, modulating binding affinity and selectivity for the target protein. The inherent stability of the biphenyl structure also contributes to increased resistance against enzymatic degradation.[4]

This guide is structured to provide a complete workflow, from the initial synthesis of the necessary building block to the final characterization of the modified peptide.

Part 1: Synthesis of the Fmoc-Protected Building Block

To incorporate 4-Amino-3',5'-dichlorobiphenyl into a peptide using standard synthesis methodologies, it must first be converted into a suitable derivative containing a carboxyl group and an N-terminal Fmoc protecting group. For this guide, we will use 4'-(Fmoc-amino)-3,5-dichloro-[1,1'-biphenyl]-4-carboxylic acid as our target building block.

Proposed Synthetic Workflow

The synthesis begins with the protection of the amino group of 4-amino-3',5'-dichlorobiphenyl with the Fmoc group, a crucial step for compatibility with Fmoc-based SPPS.[5]

cluster_0 Building Block Synthesis Start 4'-(Amino)-3,5-dichloro- [1,1'-biphenyl]-4-carboxylic acid Step1 Fmoc-OSu or Fmoc-Cl DIPEA, Solvent (e.g., DCM/Water) Start->Step1 Fmoc Protection Product 4'-(Fmoc-amino)-3,5-dichloro- [1,1'-biphenyl]-4-carboxylic acid Step1->Product Purification

Caption: Synthetic route for N-terminal Fmoc protection of the UAA.

Protocol 1: Synthesis of Fmoc-Adb-OH

(Where Adb = 4'-amino-3,5-dichloro-[1,1'-biphenyl]-4-carboxylic acid)

  • Dissolution: Dissolve 1.0 equivalent of 4'-(Amino)-3,5-dichloro-[1,1'-biphenyl]-4-carboxylic acid in a suitable solvent mixture, such as 1:1 Dichloromethane (DCM) and aqueous sodium bicarbonate solution.

  • Fmoc Reagent Addition: Slowly add a solution of 1.1 equivalents of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in DCM to the stirring mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the aqueous layer with 1M HCl to a pH of ~2. The product will precipitate.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final Fmoc-protected amino acid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

The core of the process is the stepwise assembly of the peptide on a solid support.[6] The Fmoc/tBu strategy is employed, where the N-terminal α-amino group is protected by the base-labile Fmoc group, and reactive side chains are protected by acid-labile groups like tert-butyl (tBu).[5][7]

Key Challenge: Steric Hindrance

The dichlorobiphenyl moiety is exceptionally bulky. This steric hindrance can significantly slow down the amide bond formation, leading to incomplete coupling and deletion sequences.[1] To overcome this, the choice of coupling reagent is critical. While standard reagents like HBTU can be effective, more potent activating agents are recommended for this UAA.[8]

Coupling ReagentClassKey Advantages for Hindered UAAsCitation
HATU Uronium SaltHighly reactive, rapid kinetics, effective at overcoming steric hindrance.[9]
COMU Uronium SaltOxyma-based, high reactivity, avoids potentially explosive HOBt byproducts.[8]
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity.[9]

For this protocol, we will utilize HATU due to its well-documented efficacy in difficult coupling scenarios.[9]

SPPS Workflow for UAA Incorporation

Resin Start: Peptide-Resin (Free N-terminus) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. UAA Coupling Fmoc-Adb-OH HATU / DIPEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test (Check for free amines) Wash2->KaiserTest Capping 3. Capping (Optional) (Acetic Anhydride) KaiserTest->Capping Positive (Incomplete) NextCycle Continue to Next Amino Acid KaiserTest->NextCycle Negative (Complete) Capping->NextCycle

Caption: SPPS cycle for incorporating the sterically hindered UAA.

Protocol 2: SPPS Incorporation of Fmoc-Adb-OH

This protocol assumes a 0.1 mmol synthesis scale using a Rink Amide resin.

Materials:

  • Rink Amide Resin (pre-loaded or ready for first amino acid coupling)

  • Fmoc-Adb-OH (the synthesized UAA)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[1] Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh solution for another 10 minutes.[10]

    • Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and DMF (3x).

  • UAA Coupling:

    • In a separate vial, pre-activate the UAA by dissolving Fmoc-Adb-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to stand for 2-5 minutes.

    • Add the activation solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. Note: This extended coupling time is crucial due to steric hindrance.

  • Monitoring and Recoupling:

    • After the initial coupling, take a small sample of resin beads, wash them thoroughly, and perform a qualitative Kaiser test.

    • If the test is positive (blue beads), indicating free amines, a second coupling is necessary. Drain the reaction vessel and repeat step 3.

  • Capping (Optional but Recommended): If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups to prevent the formation of deletion peptides. Add a solution of acetic anhydride and DIPEA in DMF and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all excess reagents.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3, using standard amino acids and a shorter coupling time of ~45-60 min) cycles until the desired peptide sequence is assembled.

Part 3: Peptide Cleavage, Deprotection, and Purification

The final steps involve cleaving the completed peptide from the solid support while simultaneously removing the acid-labile side-chain protecting groups.[11][12]

Protocol 3: Cleavage and Purification
  • Final Fmoc Removal: Ensure the N-terminal Fmoc group is removed by treating with 20% piperidine in DMF as described previously.

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K :

    • Trifluoroacetic Acid (TFA): 92.5%

    • Water: 2.5%

    • Ethanedithiol (EDT): 2.5%

    • Triisopropylsilane (TIS): 2.5%

    • Rationale: TFA is the strong acid for cleavage; water helps dissolve scavengers; EDT and TIS act as cation scavengers to protect sensitive residues like Tryptophan and Cysteine.[12]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a large volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers. Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

HPLC ParameterTypical Value
Column Preparative C18, 5-10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes
Flow Rate 10-20 mL/min
Detection 220 nm and 280 nm
  • Final Steps: Collect the fractions containing the pure peptide, confirm their identity via mass spectrometry, pool them, and lyophilize to obtain a pure, fluffy white powder.

Part 4: Characterization

Final validation of the synthesized peptide is essential.

  • Analytical RP-HPLC: Assess the purity of the lyophilized product. A single sharp peak indicates high purity.

  • Mass Spectrometry: Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to confirm the molecular weight of the final peptide.[13] The observed mass should match the calculated theoretical mass for the peptide containing the 4-Amino-3',5'-dichlorobiphenyl residue.

References

  • BenchChem. (2025).
  • Gaspari, M., & Cuda, F. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Alternative Deprotection Methods for Acid-Sensitive Peptides.
  • ACS Publications. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • ResearchGate. (2025). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. [Link]

  • National Institutes of Health. Introduction to Peptide Synthesis. [Link]

  • O'Donnell, M. J., Zhou, C., & Scott, W. L. (2002). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]

  • Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Nampally, S., et al. (2012). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • Google Patents. (2019). Method for solution-phase peptide synthesis.
  • Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

Sources

Application Notes and Protocols for the Analysis of 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3',5'-dichlorobiphenyl is a substituted biphenyl compound of interest in various fields of chemical and pharmaceutical research. As a chlorinated aromatic amine, its accurate identification and quantification are crucial for its use as a potential intermediate in organic synthesis, including the development of novel pharmaceutical agents and other specialized chemical products. The presence of chlorine atoms and an amino group on the biphenyl structure imparts specific chemical properties that necessitate well-defined analytical methods for its characterization and quality control.

These application notes provide a comprehensive guide to the analytical standards and protocols for 4-Amino-3',5'-dichlorobiphenyl, focusing on ensuring scientific integrity and providing practical, field-proven insights. The methodologies detailed herein are designed to be self-validating systems, emphasizing the causality behind experimental choices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Amino-3',5'-dichlorobiphenyl is fundamental for the development of robust analytical methods. These properties influence the choice of analytical techniques, solvents, and storage conditions.

PropertyValueSource
CAS Number 405058-01-7[1][2]
Molecular Formula C₁₂H₉Cl₂N[1][2]
Molecular Weight 238.11 g/mol [1]
Appearance Solid[1]
Synonyms 3',5'-dichloro[1,1'-biphenyl]-4-amine
Storage Temperature Ambient Temperature

High-Performance Liquid Chromatography (HPLC-UV) Analysis

High-Performance Liquid Chromatography with UV detection is a primary technique for the purity assessment and quantification of 4-Amino-3',5'-dichlorobiphenyl in bulk materials and reaction mixtures. The following protocol is a robust starting point for method development, adapted from established methods for structurally similar aromatic amines.[3]

Rationale for Method Design

The choice of a reversed-phase C18 column is based on the non-polar nature of the biphenyl backbone, which will interact favorably with the stationary phase. A gradient elution is employed to ensure the efficient elution of the target analyte while also separating it from potential impurities with different polarities. The mobile phase composition, a mixture of acetonitrile and water with formic acid, is selected to provide good peak shape and resolution. The acidic modifier (formic acid) helps to protonate the amino group, reducing peak tailing that can occur due to interactions with residual silanol groups on the stationary phase. A detection wavelength of 254 nm is a common choice for aromatic compounds, offering good sensitivity.

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation and Materials

    • HPLC system with a UV-Vis or Diode Array Detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (LC-MS grade).

    • 4-Amino-3',5'-dichlorobiphenyl reference standard.

    • 0.45 µm syringe filters.

  • Chromatographic Conditions

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Sample and Standard Preparation

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Amino-3',5'-dichlorobiphenyl reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 1, 10, 50, 100, 250 µg/mL).

    • Sample Solution: Dissolve an accurately weighed amount of the sample in the 50:50 acetonitrile:water mixture to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis Procedure

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the prepared standard solutions in ascending order of concentration to build a calibration curve.

    • Construct the calibration curve by plotting the peak area against the concentration of the standard solutions. A linear regression with a correlation coefficient (r²) > 0.999 is desirable.

    • Inject the prepared sample solution.

    • Determine the concentration of 4-Amino-3',5'-dichlorobiphenyl in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like chlorinated biphenyls.[4] Due to the polar amino group, derivatization may be necessary to improve the volatility and thermal stability of 4-Amino-3',5'-dichlorobiphenyl, leading to better chromatographic peak shape. A common derivatization strategy for amines is silylation.

Rationale for Method Design

A low-polarity capillary column, such as a DB-5MS, is suitable for the separation of biphenyl compounds. The temperature program is designed to provide sufficient separation of the analyte from potential impurities and matrix components. The mass spectrometer is operated in single ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity, or in full scan mode for qualitative identification.

Experimental Protocol: GC-MS Analysis
  • Instrumentation and Materials

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Helium (carrier gas).

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Anhydrous solvent (e.g., pyridine or acetonitrile).

    • 4-Amino-3',5'-dichlorobiphenyl reference standard.

  • Derivatization Procedure (if necessary)

    • Accurately weigh a small amount of the sample or standard into a reaction vial.

    • Add a suitable volume of anhydrous solvent to dissolve the material.

    • Add an excess of the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions

ParameterRecommended Condition
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-500) for identification; SIM for quantification
  • Data Analysis

    • For identification, compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern.

    • For quantification, use selected characteristic ions in SIM mode and generate a calibration curve using derivatized standards.

Trustworthiness and Validation: The Role of Analytical Standards

The reliability of any analytical data heavily depends on the quality of the reference standard used for calibration. For 4-Amino-3',5'-dichlorobiphenyl, a commercially available Certified Reference Material (CRM) is not readily found. Therefore, establishing the purity and identity of the analytical standard is a critical step.

In-House Standard Qualification

When a CRM is unavailable, a purchased high-purity standard (e.g., >95%) should be subjected to a rigorous in-house qualification process.[2] This process should include:

  • Identity Confirmation:

    • Mass Spectrometry (MS): Confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure.

  • Purity Assessment:

    • HPLC-UV: Assess the purity by peak area percentage.

    • Differential Scanning Calorimetry (DSC): Determine the melting point and assess purity.

    • Thermogravimetric Analysis (TGA): Assess the presence of residual solvents and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR of 4-Amino-3',5'-dichlorobiphenyl in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show signals corresponding to the aromatic protons and the amino protons. The protons on the aminophenyl ring will appear as a set of doublets, while the protons on the dichlorophenyl ring will exhibit a different splitting pattern. The amino protons will likely appear as a broad singlet.

¹³C NMR will show distinct signals for each carbon atom in the molecule, with the chemical shifts being influenced by the attached chlorine atoms and the amino group.

Analytical Workflow

The following diagram illustrates a typical analytical workflow for the quality control of a 4-Amino-3',5'-dichlorobiphenyl sample.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Sample Receipt Prep Dissolution & Dilution Sample->Prep Standard Reference Standard Standard->Prep HPLC HPLC-UV Analysis Prep->HPLC Purity & Quantification GCMS GC-MS Analysis Prep->GCMS Identity & Impurity Profile NMR NMR for Identity Prep->NMR Structural Confirmation Processing Data Processing & Integration HPLC->Processing GCMS->Processing NMR->Processing Report Final Report & Certificate of Analysis Processing->Report

Sources

Application Note: The Role of Dichlorinated Biphenyl Amines in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As of early 2026, a comprehensive review of scientific literature and chemical databases reveals no specific, established applications of 4-Amino-3',5'-dichlorobiphenyl in proteomics research. This compound is available commercially as a chemical intermediate[1][2][3][4]. However, the structural motif of an amino-biphenyl group presents a foundational scaffold that, with appropriate functionalization, could be adapted for use as a chemical probe or derivatization agent in proteomics workflows.

This document, therefore, serves as a conceptual guide for researchers and drug development professionals. It outlines a hypothetical application of a derivatized form of 4-Amino-3',5'-dichlorobiphenyl, which we will refer to as "DCB-NHS Ester Probe," to illustrate how such a molecule could be employed in proteomics for protein labeling and enrichment. The principles, protocols, and workflows described are based on established methodologies in chemical proteomics[5][6][7].

Title: Application of a Hypothetical DCB-NHS Ester Probe for Amine-Reactive Protein Labeling and Enrichment in Quantitative Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent labeling of proteins with chemical probes is a cornerstone of chemical proteomics, enabling the enrichment and identification of protein classes, the study of post-translational modifications, and quantitative analysis of protein expression[8]. Amine-reactive probes are particularly useful due to the abundance of lysine residues and N-termini on the surface of most proteins.

Here, we describe a hypothetical N-hydroxysuccinimide (NHS) ester-functionalized derivative of 4-Amino-3',5'-dichlorobiphenyl ("DCB-NHS Ester Probe"). The dichlorinated biphenyl core provides a unique mass signature for mass spectrometry (MS) analysis and potential for further modification (e.g., with an alkyne or biotin handle for enrichment). This application note details its mechanism of action and provides a protocol for its use in labeling and enriching a target proteome for subsequent LC-MS/MS analysis.

Mechanism of Action: Covalent Labeling of Nucleophilic Residues

The reactivity of the DCB-NHS Ester Probe is conferred by the NHS ester group, a well-established functional group for targeting primary amines (the ε-amine of lysine and the α-amine at the protein's N-terminus)[9]. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond.

The reaction is most efficient at slightly alkaline pH (7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic. The dichlorinated biphenyl moiety acts as a stable reporter group that can be readily identified by its isotopic pattern in mass spectrometry.

G cluster_0 Reaction Environment (pH 7.5-8.5) Protein_Lys Protein-Lysine (R-NH2) (Nucleophile) DCB_Probe DCB-NHS Ester Probe (Electrophile) Protein_Lys->DCB_Probe Nucleophilic Attack Labeled_Protein Covalently Labeled Protein (Stable Amide Bond) DCB_Probe->Labeled_Protein Amide Bond Formation NHS_Leaving_Group NHS Leaving Group DCB_Probe->NHS_Leaving_Group Displacement G cluster_workflow Proteomic Labeling and Analysis Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification A->B C 3. Labeling with DCB-NHS Ester Probe B->C D 4. Protein Precipitation & Trypsin Digestion C->D E 5. Peptide Desalting D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Identify Labeled Peptides) F->G

Caption: General workflow for proteomic analysis using the DCB-NHS Ester Probe.

Conclusion

While 4-Amino-3',5'-dichlorobiphenyl itself is not currently used in proteomics, its core structure represents a viable starting point for the design of novel chemical probes. The hypothetical DCB-NHS Ester Probe detailed in this note illustrates how such a compound could be functionalized for amine-reactive labeling, a powerful technique for protein identification and quantification. The provided protocols and workflows, grounded in established proteomics methods, offer a template for researchers interested in developing and applying new chemical tools for biological discovery. The unique isotopic signature of the dichlorinated core could aid in the confident identification of labeled peptides during data analysis, highlighting a potential advantage of this class of reagents.

References

  • CP Lab Safety. 4-Amino-3',5'-dichlorobiphenyl, 95% Purity, C12H9Cl2N, 25 grams. [Link]

  • Boron Molecular. Buy 4-Amino-3',5'-dichlorobiphenyl. [Link]

  • PubMed. Proteomic study of linuron and 3,4-dichloroaniline degradation by Variovorax sp. WDL1: evidence for the involvement of an aniline dioxygenase-related multicomponent protein. [Link]

  • MDPI. Integrated Amino Acid Profiling and 4D-DIA Proteomics Reveal Protein Quality Divergence and Metabolic Adaptation in Cordyceps Species. [Link]

  • PubMed. Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2). [Link]

  • MDPI. Chemical Probes and Activity-Based Protein Profiling for Cancer Research. [Link]

  • ResearchGate. Application of chemical probes for protease labeling and competitive.... [Link]

  • PubMed. Proteomic discovery of chemical probes that perturb protein complexes in human cells. [Link]

  • PubMed. Structure-based design and analysis of SuFEx chemical probes. [Link]

  • MDPI. Recent Advances about the Applications of Click Reaction in Chemical Proteomics. [Link]

  • NIH. Proteomic discovery of chemical probes that perturb protein complexes in human cells. [Link]

  • NIH. Analysis of protein chlorination by mass spectrometry. [Link]

  • ResearchGate. The proteomics research of 4-amino-2-trifluoromethyl-phenyl retinate on human leukemia K562 cells | Request PDF. [Link]

  • NIH. Proteomics and Its Current Application in Biomedical Area: Concise Review. [Link]

  • MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]

  • PubMed Central. Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. [Link]

  • PubMed. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. [Link]

  • DOI. Development of a diphenyl sulfide structure derivatization reagent for amino acid enantiomers analysis: Application of dynamic monitoring in human urine after drinking wine. [Link]

Sources

Application Notes and Protocols for the Experimental Design of Studies with 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental studies on 4-Amino-3',5'-dichlorobiphenyl. Given the limited publicly available data on this specific molecule, the protocols and recommendations outlined herein are based on established methodologies for structurally related aromatic amines and dichlorobiphenyls, ensuring a scientifically rigorous approach to investigating its toxicological and metabolic profile.

Introduction: Understanding the Compound of Interest

4-Amino-3',5'-dichlorobiphenyl is a chemical entity characterized by a biphenyl backbone, an amino group, and two chlorine atoms.[1] Its structure suggests potential biological activities and toxicological properties inherent to aromatic amines and polychlorinated biphenyls (PCBs), which are classes of compounds known for their diverse and sometimes adverse effects on biological systems. Aromatic amines can undergo metabolic activation to form reactive intermediates that may lead to cellular damage.[2] Similarly, dichlorinated aromatic compounds can be metabolized by cytochrome P450 enzymes into toxic intermediates.[2]

Therefore, a thorough investigation of 4-Amino-3',5'-dichlorobiphenyl is warranted to understand its potential as a therapeutic agent or to assess its risk as an environmental or industrial chemical. The following sections provide detailed protocols for a tiered testing strategy, beginning with in vitro assays and progressing to more complex in vivo studies.

Chemical and Physical Properties of 4-Amino-3',5'-dichlorobiphenyl:

PropertyValueSource
CAS Number 405058-01-7[1]
Molecular Formula C₁₂H₉Cl₂N[1]
Molecular Weight 238.12 g/mol [1]
Physical Form Solid[1]
Safety H-Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Experimental Workflow: A Tiered Approach

A logical and efficient evaluation of a novel compound involves a step-wise progression from simple, high-throughput in vitro assays to more complex and resource-intensive in vivo models. This approach allows for early identification of potential hazards and informs the design of subsequent studies.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Cytotoxicity Metabolic_Stability Metabolic_Stability Cytotoxicity->Metabolic_Stability Proceed if cytotoxic concentration is determined Genotoxicity Genotoxicity Metabolic_Stability->Genotoxicity Proceed with understanding of metabolic profile Acute_Toxicity Acute_Toxicity Genotoxicity->Acute_Toxicity Proceed to in vivo if genotoxic potential is observed or for further safety assessment Subchronic_Toxicity Subchronic_Toxicity Acute_Toxicity->Subchronic_Toxicity Proceed with dose selection from acute studies Carcinogenicity Carcinogenicity Subchronic_Toxicity->Carcinogenicity Proceed if warranted by structure, genotoxicity, or subchronic findings

Caption: A tiered experimental workflow for the toxicological evaluation of 4-Amino-3',5'-dichlorobiphenyl.

In Vitro Application Notes and Protocols

Cytotoxicity Assessment: The MTT Assay

Rationale: The initial step in evaluating the biological effect of a compound is to determine its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. This assay will establish the concentration range of 4-Amino-3',5'-dichlorobiphenyl that is toxic to cells and help in determining appropriate concentrations for subsequent in vitro assays.

Protocol:

  • Cell Seeding:

    • Seed a human hepatoma cell line (e.g., HepG2) and a normal human cell line (e.g., primary human hepatocytes or a non-transformed cell line) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of 4-Amino-3',5'-dichlorobiphenyl in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

    • Replace the existing medium in the 96-well plate with the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours.[2]

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Metabolic Stability and Metabolite Identification

Rationale: Understanding the metabolic fate of 4-Amino-3',5'-dichlorobiphenyl is crucial, as metabolites can be more or less active or toxic than the parent compound. Aromatic amines and PCBs are known to be metabolized by cytochrome P450 (CYP) enzymes.[2] This protocol uses human liver microsomes, which are rich in CYP enzymes, to assess the metabolic stability and identify the major metabolites.

Protocol:

  • Incubation Mixture Preparation:

    • Prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Reaction Initiation:

    • Add 4-Amino-3',5'-dichlorobiphenyl to the pre-warmed incubation mixture to initiate the metabolic reaction. The final concentration of the compound should be below its cytotoxic level.

  • Time-Course Sampling:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analytical Method: LC-MS/MS:

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Monitor the disappearance of the parent compound over time to determine its metabolic stability (half-life).

    • Scan for potential metabolites by looking for mass shifts corresponding to common metabolic reactions such as hydroxylation, glucuronidation, and sulfation.[3][4]

Genotoxicity Assessment: The Comet Assay

Rationale: Aromatic amines are a class of compounds known to have genotoxic potential, often through the formation of DNA adducts after metabolic activation.[5] The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Treatment:

    • Treat a suitable cell line (e.g., HepG2, which has some metabolic capability) with 4-Amino-3',5'-dichlorobiphenyl at non-cytotoxic concentrations for a defined period (e.g., 24 hours).

    • Include a negative (vehicle) control and a positive control (a known genotoxic agent, e.g., hydrogen peroxide or methyl methanesulfonate).

  • Cell Embedding:

    • Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

  • Cell Lysis:

    • Lyse the embedded cells in a high-salt and detergent solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

    • Visualize the comets using a fluorescence microscope.

  • Data Analysis:

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

    • Compare the level of DNA damage in the treated cells to the negative and positive controls.

In Vivo Application Notes and Protocols

Ethical Considerations: All in vivo studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be designed to use the minimum number of animals necessary to obtain statistically significant results.

Acute Oral Toxicity Study

Rationale: An acute toxicity study provides information on the potential health hazards that may result from a single, short-term exposure to a substance. It helps in determining the median lethal dose (LD₅₀) and identifying the clinical signs of toxicity. This information is crucial for classifying the substance and for selecting doses for longer-term studies.

Protocol (based on OECD Guideline 423):

  • Animal Model:

    • Use a single sex (usually females) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dose Administration:

    • Administer 4-Amino-3',5'-dichlorobiphenyl by oral gavage.

    • Start with a single animal at a defined dose level (e.g., 300 mg/kg).

    • The outcome of the first animal determines the dose for the next animal (either a higher or lower dose). This stepwise procedure continues until the criteria for determining the LD₅₀ are met.

  • Observation Period:

    • Observe the animals for at least 14 days for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Record body weight changes.

  • Necropsy:

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis:

    • Determine the LD₅₀ value and the observed signs of toxicity.

Subchronic and Carcinogenicity Studies

Rationale: If the results from in vitro genotoxicity assays are positive, or if there is a concern for cumulative toxicity based on the compound's structure, longer-term studies are warranted. Subchronic studies (e.g., 90-day studies) provide information on the effects of repeated exposure and help in selecting doses for carcinogenicity bioassays. Carcinogenicity studies are long-term investigations (typically 2 years in rodents) designed to assess the tumor-inducing potential of a chemical. Given that the related compound 4-aminobiphenyl is a known human carcinogen,[6][7] a carcinogenicity assessment for 4-Amino-3',5'-dichlorobiphenyl may be necessary depending on its intended use and potential for human exposure.

Experimental Design Considerations:

  • Animal Model: Typically, both sexes of two rodent species (e.g., rats and mice) are used.

  • Dose Levels: At least three dose levels plus a control group are recommended. The highest dose should induce some toxicity but not significantly affect the lifespan of the animals.

  • Route of Administration: The route should be relevant to potential human exposure (e.g., oral in the diet or by gavage).

  • Duration: For carcinogenicity studies, the duration is typically 24 months for rats and 18-24 months for mice.

  • Endpoints:

    • Regular monitoring of clinical signs, body weight, and food consumption.

    • Periodic hematology and clinical chemistry evaluations.

    • Comprehensive gross necropsy and histopathological examination of all major organs and tissues at the end of the study.

Analytical Methods for Biological Matrices

Rationale: Accurate and sensitive analytical methods are essential for quantifying 4-Amino-3',5'-dichlorobiphenyl and its metabolites in biological samples (e.g., plasma, urine, tissues) to understand its pharmacokinetic and toxicokinetic properties.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.

General Protocol Outline:

  • Sample Preparation:

    • Develop a robust extraction method to isolate the analyte and its metabolites from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[8]

    • The choice of method will depend on the physicochemical properties of the analytes and the nature of the matrix.

  • Chromatographic Separation:

    • Use a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column) to separate the parent compound from its metabolites and endogenous matrix components.

    • Optimize the mobile phase composition and gradient to achieve good peak shape and resolution.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for quantification.

    • Optimize the mass spectrometric parameters (e.g., precursor and product ion selection, collision energy) for each analyte to maximize sensitivity and specificity.

  • Method Validation:

    • Validate the analytical method according to relevant regulatory guidelines (e.g., FDA or EMA guidelines) for parameters such as accuracy, precision, linearity, selectivity, and stability.

Conclusion

The experimental design outlined in these application notes provides a comprehensive and scientifically sound approach for the investigation of 4-Amino-3',5'-dichlorobiphenyl. By employing a tiered strategy that progresses from in vitro to in vivo studies, researchers can efficiently gather the necessary data to characterize its toxicological and metabolic profile. The detailed protocols, based on established methodologies for analogous compounds, serve as a robust starting point for these investigations. Rigorous adherence to these protocols and appropriate data analysis will ensure the generation of high-quality, reliable data to inform risk assessment and guide future research and development.

References

  • National Toxicology Program. (n.d.). RoC Profile: 4-Aminobiphenyl. Retrieved from [Link]

  • Feng, Z., et al. (2002). 4-Aminobiphenyl is a major etiological agent of human bladder cancer: evidence from its DNA adducts. Carcinogenesis, 23(10), 1721-1727.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations (Vol. 100 F, pp. 135-146).
  • Zebrafish. (2014).
  • National Center for Biotechnology Information. (2021). 4-Aminobiphenyl. In Report on Carcinogens, Fifteenth Edition.
  • U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

  • Zhang, C. Y., et al. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Chemical Research in Toxicology, 34(6), 1547-1558.
  • Wyndham, C., Devenish, J., & Safe, S. (1976). In vitro metabolism of 4-chlorobiphenyl by control and induced rat liver microsomes. Research Communications in Chemical Pathology and Pharmacology, 15(3), 567-570.
  • Way, B. M., et al. (2018). Detection of 3,3′-Dichlorobiphenyl in Human Maternal Plasma and Its Effects on Axonal and Dendritic Growth in Primary Rat Neurons. Toxicological Sciences, 158(2), 401-411.
  • Anđelković, M., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International Journal of Molecular Sciences, 23(15), 8694.
  • Sasaki, Y. F., et al. (1997). Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs.
  • Umeda, Y., et al. (2002). Two-year Study of Carcinogenicity and Chronic Toxicity of Biphenyl in Rats.
  • Zhang, C. Y., et al. (2020). 3,3'-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. Chemical Research in Toxicology, 33(11), 2825-2836.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Dichlorobiphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichlorobiphenyl substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with sterically hindered and electronically deactivated aryl chlorides. As your dedicated application scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction mechanism, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance. However, its application to challenging substrates like dichlorobiphenyls—a common scaffold in materials science and pharmaceutical development—requires a nuanced approach. The inherent inertness of the C-Cl bond and the potential for multiple reaction pathways present unique obstacles. This guide provides in-depth, field-tested insights to overcome these challenges.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered when working with dichlorobiphenyls in Suzuki couplings.

Q1: Why is my Suzuki coupling with a dichlorobiphenyl failing or giving low yields?

Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[1][2] The primary reason is the strength of the C-Cl bond, which makes the rate-determining step—oxidative addition of the palladium(0) catalyst into the C-Cl bond—energetically demanding.[3][4] Success with these substrates hinges on using a highly active catalytic system specifically designed to facilitate this difficult activation. Standard catalysts like Pd(PPh₃)₄ are often insufficient.

Q2: What is the fundamental role of the base in the Suzuki coupling?

The base is a critical component with multiple roles in the catalytic cycle.[1] It is not merely a pH adjuster. Its primary function is to activate the organoboron species (boronic acid or ester) to facilitate transmetalation.[1][5] In the absence of a base, transmetalation does not occur.[1] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its strength can significantly influence reaction rate and the prevalence of side reactions.[6]

Q3: What are the most common side reactions I should be aware of?

When working with dichlorobiphenyls, the three most prevalent side reactions are:

  • Dehalogenation (or Hydrodehalogenation): The replacement of a chlorine atom with a hydrogen atom. This arises from a competing pathway where a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[7]

  • Homocoupling: The dimerization of your boronic acid partner. This is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced.[7]

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid by a proton source (like water or alcohol), rendering it inactive for cross-coupling.[8] This is often accelerated at higher temperatures.

Q4: Can I selectively couple only one of the two chlorine atoms?

Achieving monoselective coupling on a symmetric dichlorobiphenyl is a significant challenge but is possible.[9] Selectivity is governed by the relative rates of the first and second oxidative additions. Strategies to favor mono-arylation include:

  • Stoichiometry Control: Using a limited amount of the boronic acid (e.g., 0.9-1.0 equivalents).

  • Lower Reaction Temperature: Reducing the thermal energy of the system can often favor the initial, more reactive coupling and slow the second.

  • Shorter Reaction Times: Monitoring the reaction closely and quenching it once the desired mono-arylated product is maximized.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for effective troubleshooting. The process involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3]

Suzuki_Cycle cluster_legend Pd0 Pd(0)L₂ (Active Catalyst) ArPdCl Ar-Pd(II)Cl(L)₂ (Oxidative Adduct) Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdR Ar-Pd(II)R'(L)₂ ArPdCl->ArPdR Transmetalation (R'-B(OH)₂, Base) ArPdR->Pd0 Reductive Elimination Product Ar-R' (Product) OA Oxidative Addition: Rate-limiting for Ar-Cl TM Transmetalation: Requires base activation RE Reductive Elimination: Forms C-C bond

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide 1: Low or No Conversion

This is the most frequent issue, directly linked to the low reactivity of the C-Cl bond.

Issue: My starting dichlorobiphenyl is not being consumed.

Low_Conversion_Troubleshooting Start Low or No Conversion CheckCatalyst Is the Catalyst System Active Enough for Ar-Cl? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions CheckReagents Are Reagents High Quality and Anhydrous/Degassed? Start->CheckReagents Sol_Ligand Solution: Use bulky, electron-rich ligands (e.g., Buchwald type) or NHC ligands. CheckCatalyst->Sol_Ligand Sol_Temp Solution: Increase temperature. Screen solvents (e.g., Toluene, Dioxane, DMF). CheckConditions->Sol_Temp Sol_Reagents Solution: Use fresh boronic acid. Ensure base is dry. Thoroughly degas solvent. CheckReagents->Sol_Reagents

Caption: Decision tree for troubleshooting low conversion in Suzuki couplings.

Causality & Solutions:

  • Inactive Catalyst System: The energy barrier for Pd(0) to insert into the C-Cl bond is high.

    • Expert Insight: Standard phosphine ligands like PPh₃ do not provide the necessary electron density and steric bulk to promote this step efficiently. You need a more specialized ligand.

    • Actionable Protocol: Switch to a catalyst system known for activating aryl chlorides. Bulky, electron-rich biarylmonophosphine ligands (often called "Buchwald ligands" like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the industry standard.[10][11] These ligands stabilize the monomeric Pd(0) species and accelerate oxidative addition.

    • Experimental Starting Point:

      • Catalyst: Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)

      • Ligand: SPhos (2-5 mol %)

      • Base: K₃PO₄ (2.0-3.0 equiv.)

      • Solvent: Toluene or 1,4-Dioxane

      • Temperature: 100-110 °C

  • Sub-Optimal Reaction Conditions:

    • Expert Insight: Higher temperatures are generally required to overcome the activation energy for C-Cl bond cleavage. Solvent choice is also critical, as it affects catalyst solubility, stability, and reactivity. Polar aprotic solvents can sometimes accelerate the reaction but may also promote side reactions.[12][13]

    • Actionable Protocol: If your initial screen at 80 °C fails, incrementally increase the temperature to 100-120 °C. If solubility is an issue, consider solvents like DMF or DME, but be vigilant for dehalogenation. A small amount of water (e.g., 1-5% v/v) can sometimes be beneficial by aiding in the dissolution of the base, but rigorously anhydrous conditions are often preferred to minimize protodeborylation.

  • Reagent Quality and Reaction Setup:

    • Expert Insight: The catalytic system is sensitive to impurities and oxygen. Boronic acids can degrade over time, and bases can absorb water. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) or lead to homocoupling.

    • Actionable Protocol:

      • Degassing: Ensure the reaction mixture is thoroughly degassed before heating. The most effective method is a series of vacuum/inert gas (N₂ or Ar) backfill cycles (3-5 times).

      • Reagents: Use a fresh bottle of boronic acid or verify its purity. Ensure your base is anhydrous.

      • Palladium Black: If you observe a black precipitate (palladium black), it's a sign of catalyst decomposition. This can be caused by insufficient ligand, high temperatures, or impurities. Increasing the ligand-to-palladium ratio (L:Pd from 1:1 to 2:1 or higher) can often prevent this.

Recommended Catalyst Systems for Dichlorobiphenyls
Catalyst System ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(II) and Pd(0) precatalysts that are reduced in situ to the active Pd(0) species.
Ligand Buchwald Type: SPhos, XPhos, RuPhosNHC Type: IPr, IMesThese provide the necessary steric bulk and electron-donating properties to facilitate the challenging oxidative addition of the C-Cl bond.[10][14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases. K₃PO₄ is often an excellent first choice for difficult couplings.
Solvent Toluene, 1,4-Dioxane, CPMEAprotic solvents with a high boiling point that are compatible with the sensitive catalytic system.
Troubleshooting Guide 2: Major Side Products Observed

Even with conversion, the reaction may be plagued by unwanted byproducts.

Issue: My mass spectrum shows significant amounts of dehalogenated starting material or homocoupled boronic acid.

Side_Reactions Start Major Side Products Dehalogenation Dehalogenation (Ar-H) Start->Dehalogenation Homocoupling Homocoupling (R'-R') Start->Homocoupling Cause_Dehalo Cause: Pd-H Species Dehalogenation->Cause_Dehalo Cause_Homo Cause: Oxygen or Pd(II) Precatalyst Homocoupling->Cause_Homo Sol_Dehalo Solution: Use anhydrous conditions. Avoid amine or alkoxide bases. Use K₃PO₄ or Cs₂CO₃. Cause_Dehalo->Sol_Dehalo Sol_Homo Solution: Rigorous degassing. Use a Pd(0) source like Pd₂(dba)₃. Ensure efficient precatalyst reduction. Cause_Homo->Sol_Homo

Caption: Identifying causes and solutions for common Suzuki side reactions.

1. Dehalogenation:

  • Causality: Dehalogenation occurs when a Pd-H species is formed.[7] This hydride can come from several sources, including β-hydride elimination from alkoxide bases (like NaOtBu), trace water, or even some solvents. Once Ar-Pd(II)-H is formed, it can undergo reductive elimination faster than transmetalation, yielding the undesired Ar-H product.

  • Expert Insight: This side reaction competes directly with the productive transmetalation step. To suppress it, you must either eliminate the source of the hydride or accelerate transmetalation so it outcompetes the dehalogenation pathway.

  • Actionable Protocol:

    • Base Selection: Avoid strong alkoxide bases if dehalogenation is a problem. Use anhydrous inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[5]

    • Solvent Purity: Use high-purity, anhydrous solvents.

    • Boronic Acid Excess: Using a slight excess of the boronic acid (1.1-1.2 equiv.) can sometimes accelerate the transmetalation step, helping it to outcompete the dehalogenation pathway.

2. Homocoupling of Boronic Acid:

  • Causality: This side reaction is typically promoted by the presence of oxygen or an excess of a Pd(II) species.[7] Oxygen can oxidize the active Pd(0) catalyst, leading to a Pd(II)-mediated pathway for boronic acid dimerization.[7]

  • Expert Insight: The key is to maintain a clean, oxygen-free, Pd(0)-dominant catalytic cycle.

  • Actionable Protocol:

    • Rigorous Degassing: This is non-negotiable. As mentioned before, use multiple vacuum/inert gas cycles. A simple sparging with nitrogen is often insufficient.

    • Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ can be advantageous over a Pd(II) source like Pd(OAc)₂, as it doesn't require an in situ reduction step that can sometimes be inefficient.

    • Reaction Monitoring: Homocoupling can sometimes be more prevalent at the beginning of a reaction before the catalytic cycle is fully established.

References
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]

  • Suzuki Coupling Mechanism. YouTube. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. ACS Publications. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ACS Publications. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Palladium-Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics-Controlled Reactivity. Radboud Repository. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis and optimization of 4-Amino-3',5'-dichlorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve high-yield, high-purity results.

Introduction

4-Amino-3',5'-dichlorobiphenyl is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring an aminophenyl moiety and a dichlorinated phenyl ring, presents unique challenges in its synthesis, most commonly approached via Suzuki-Miyaura cross-coupling. This guide will focus on optimizing this powerful C-C bond-forming reaction to efficiently synthesize the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Amino-3',5'-dichlorobiphenyl?

A1: The most prevalent and versatile method for synthesizing 4-Amino-3',5'-dichlorobiphenyl is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid or ester with an aryl halide. For this specific target, two primary disconnection approaches are viable:

  • Route A: Coupling of 4-aminophenylboronic acid (or a protected version) with 1-bromo-3,5-dichlorobenzene.

  • Route B: Coupling of (3,5-dichlorophenyl)boronic acid with a 4-haloaniline derivative (e.g., 4-bromoaniline or 4-iodoaniline).

The choice between these routes may depend on the commercial availability and stability of the starting materials.

Q2: Why is my Suzuki-Miyaura reaction for 4-Amino-3',5'-dichlorobiphenyl failing or giving low yields?

A2: Low or no yield in this specific Suzuki coupling can be attributed to several factors, often related to the electronic nature of the coupling partners and the sensitivity of the reaction components.[2] Key areas to investigate include:

  • Catalyst and Ligand Choice: The combination of an electron-donating amino group on one ring and electron-withdrawing chloro groups on the other can influence the efficiency of the catalytic cycle. A highly active catalyst system is often required.

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome.

  • Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation.[3]

  • Substrate Quality: The stability of the boronic acid reagent is a common failure point.[4]

Detailed troubleshooting for low yields is provided in the subsequent sections.

Q3: How do the substituents (amino and chloro groups) on the aromatic rings affect the reaction?

A3: The electronic properties of the substituents play a crucial role:

  • 4-Aminophenyl Moiety: The amino group is strongly electron-donating, which can make the corresponding aryl halide less reactive towards oxidative addition. Conversely, it can make the boronic acid more nucleophilic.

  • 3,5-Dichlorophenyl Moiety: The two chlorine atoms are electron-withdrawing, making the corresponding aryl halide more reactive towards oxidative addition. This also makes the boronic acid less nucleophilic.

Understanding these electronic effects is key to selecting the appropriate coupling partners and reaction conditions. For instance, coupling an electron-rich aryl halide with an electron-poor boronic acid can be challenging and may require a more robust catalyst system.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 4-Amino-3',5'-dichlorobiphenyl via Suzuki-Miyaura coupling.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution & Explanation
Inactive Catalyst Solution: Ensure your palladium source is of high quality and properly stored under an inert atmosphere. Consider using a pre-catalyst that readily forms the active Pd(0) species.[2] Explanation: The catalytic cycle of the Suzuki reaction relies on a Pd(0) species. If using a Pd(II) source, in-situ reduction may be inefficient. Oxygen can oxidize the active catalyst to inactive palladium black.[5]
Inappropriate Ligand Solution: For couplings involving potentially less reactive aryl chlorides or electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[2] Consider ligands like SPhos, XPhos, or RuPhos. Explanation: The ligand stabilizes the palladium center and modulates its reactivity. The right ligand can facilitate challenging oxidative addition or reductive elimination steps.
Boronic Acid Decomposition Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[3] Explanation: Boronic acids can undergo protodeboronation (replacement of the boron group with a hydrogen), especially in the presence of water and base, or homocoupling.[4]
Ineffective Base Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective, particularly with less reactive coupling partners. The base's solubility is also a factor to consider. Explanation: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. The nature and strength of the base can significantly influence the rate of this step.
Presence of Oxygen Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2] Explanation: Oxygen can lead to the formation of inactive palladium species and can also promote the homocoupling of the boronic acid.[4]
Problem 2: Significant Formation of Byproducts
Byproduct Identification Cause & Minimization Strategy
Homocoupling of Boronic Acid A symmetrical biphenyl derived from the boronic acid starting material.Cause: Often promoted by the presence of oxygen or Pd(II) species.[4] Minimization: Rigorous degassing of the reaction mixture is crucial. Using a pre-formed Pd(0) catalyst can also help.
Dehalogenation of Aryl Halide The aryl halide starting material is converted to the corresponding arene (without the halogen).Cause: Can occur via a side reaction involving the palladium catalyst and a hydride source in the reaction mixture (e.g., from the solvent or base).[4] Minimization: Ensure the use of high-purity, anhydrous solvents. The choice of base can also influence this side reaction.
Protodeboronation The boronic acid is converted to the corresponding arene.Cause: Hydrolysis of the C-B bond, often accelerated by certain structural features or reaction conditions.[4] Minimization: Use stable boronic esters or trifluoroborate salts. Minimize the amount of water in the reaction, or if water is necessary as a co-solvent, carefully optimize its concentration.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoaniline with (3,5-Dichlorophenyl)boronic Acid

Materials:

  • 4-Bromoaniline

  • (3,5-Dichlorophenyl)boronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoaniline (1.0 eq), (3,5-dichlorophenyl)boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.01 eq) and SPhos (0.02 eq) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a desired solvent ratio (e.g., 10:1 dioxane:water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.[6]

Data Presentation: Optimization of Reaction Parameters

The following table provides a starting point for optimizing the reaction conditions. The exact parameters may need to be fine-tuned for your specific setup.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂
Ligand NoneSPhosXPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/Ethanol/WaterDioxane/WaterDMF
Temperature 80 °C100 °C110 °C

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Add Reagents: - Aryl Halide - Boronic Acid - Base catalyst 2. Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent reaction 4. Heat under Inert Atmosphere solvent->reaction workup 5. Aqueous Workup & Extraction reaction->workup purification 6. Purification: - Chromatography - Recrystallization workup->purification product 7. Pure Product: 4-Amino-3',5'- dichlorobiphenyl purification->product

Caption: A typical workflow for the synthesis of 4-Amino-3',5'-dichlorobiphenyl via Suzuki-Miyaura coupling.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low or No Yield check_reagents Check Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvents? start->check_reagents check_inert Ensure Inert Atmosphere - Thoroughly Degassed? - Positive Pressure? start->check_inert optimize_catalyst Optimize Catalyst System - Screen Ligands - Try Different Pd Source check_reagents->optimize_catalyst Reagents OK check_inert->optimize_catalyst Atmosphere OK optimize_base Optimize Base & Solvent - Screen Bases (K₃PO₄, Cs₂CO₃) - Adjust Solvent System optimize_catalyst->optimize_base success Improved Yield optimize_base->success

Caption: A logical approach to troubleshooting low-yield Suzuki coupling reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Joshi, N. R., et al. (2011).
  • Ohta, A., et al. (2017). Selective Synthesis of (Benzyl)
  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3',5'-dichlorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific synthesis. The following troubleshooting guides and FAQs address potential side reactions and purification issues, grounding advice in established chemical principles to ensure robust and reproducible outcomes.

Overview of a Common Synthetic Route: Suzuki-Miyaura Coupling

The synthesis of 4-Amino-3',5'-dichlorobiphenyl is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis.[1] A typical approach involves the coupling of an amino-functionalized arylboronic acid (or its more stable ester derivative) with a di-chlorinated aryl halide.

A plausible and effective route is the coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (a stable boronic ester of 4-aminophenylboronic acid) with 1-bromo-3,5-dichlorobenzene . This strategy avoids direct handling of the potentially unstable 4-aminophenylboronic acid and offers a reliable pathway to the target molecule.

Below is a diagram illustrating the main catalytic cycle for this proposed synthesis.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reaction Partners Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar'-B(OR)₂ Base PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar' ArX Ar-X = 1-bromo-3,5-dichlorobenzene ArB Ar'-B(OR)₂ = 4-(pinacolato)aniline caption Figure 1. The Suzuki-Miyaura Catalytic Cycle. Homocoupling_Pathway cluster_homo Side Reaction: Boronic Acid Homocoupling PdII Pd(II) Species Transmetal1 First Transmetalation PdII->Transmetal1 Ar'-B(OR)₂ Base PdII_Ar1 Ar'-Pd(II)L₂(OH) Transmetal1->PdII_Ar1 Transmetal2 Second Transmetalation PdII_Ar1->Transmetal2 Ar'-B(OR)₂ PdII_Ar_Ar (Ar')₂Pd(II)L₂ Transmetal2->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim Product Ar'-Ar' (Homocoupled Dimer) RedElim->Product Pd0 Pd(0)L₂ RedElim->Pd0 Regenerates Catalyst caption Figure 2. A common pathway for homocoupling.

Caption: Figure 2. A common pathway for homocoupling.

Issue 2: Formation of 1,3-Dichlorobenzene Side Product

Q: My GC-MS analysis shows a peak corresponding to 1,3-dichlorobenzene, and my starting material (1-bromo-3,5-dichlorobenzene) is being consumed faster than the product is formed. What is this side reaction?

A: This is indicative of a dehalogenation (specifically, debromination) side reaction, also known as hydrodehalogenation.

  • Causality & Mechanism: Dehalogenation occurs when the aryl halide is converted to an arene (Ar-X → Ar-H). In the context of the Suzuki reaction, after the oxidative addition step, the Ar-Pd(II)-X complex can undergo a reaction that introduces a hydride ligand. This can happen through various pathways, including β-hydride elimination from certain substrates (less likely here) or reaction with trace amounts of water, alcohols, or even some amine bases. [1]Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and produces the dehalogenated side product. [1]

  • Preventative & Corrective Actions:

    • Ligand Choice: The choice of phosphine ligand is crucial. [1]Bulky, electron-rich ligands (e.g., SPhos, XPhos) often accelerate the desired reductive elimination of the biaryl product, making it kinetically more favorable than the undesired dehalogenation pathway. [2] 2. Control Reaction Temperature: Excessive heat can sometimes promote side reactions like dehalogenation. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

    • Purity of Reagents: Ensure all reagents, especially solvents and bases, are of high purity and anhydrous. [3]Some contaminants can act as hydride sources. [4]

Issue 3: Formation of a Phenolic Impurity (3,5-Dichlorophenol)

Q: I am observing a side product that I suspect is 3,5-dichlorophenol. How is this formed and how can I avoid it?

A: The formation of phenols from aryl halides can occur under Suzuki-Miyaura conditions, especially in the presence of a strong base and water.

  • Causality & Mechanism: This side reaction is essentially a palladium-catalyzed C-O bond formation, a process related to the Buchwald-Hartwig amination/etherification. [5]The Ar-Pd(II)-X intermediate can react with hydroxide ions (present from the aqueous base) or water. Reductive elimination then yields the phenol (Ar-OH) instead of the desired biaryl product (Ar-Ar'). This is more common with highly reactive catalyst systems and strong bases.

  • Preventative & Corrective Actions:

    • Moderate the Base: Using an extremely strong base like NaOH or KOH in high concentrations can increase the likelihood of this side reaction. Consider switching to a milder base like K₂CO₃ or K₃PO₄.

    • Control Water Content: While a small amount of water is often beneficial or required for the Suzuki reaction, an excessive amount can promote this side reaction. [1]If using a biphasic system, ensure the ratio of organic solvent to water is optimized (e.g., 4:1 or higher).

    • Ligand Effects: The ligand can also influence this pathway. Screening different ligands may reveal one that favors C-C coupling over C-O coupling.

Frequently Asked Questions (FAQs)

Q1: My boronic acid reagent is unstable and decomposes on the bench. How can I address this? A1: Boronic acids can be prone to decomposition, particularly protodeboronation where the C-B bond is cleaved to give an Ar-H species. [1]To circumvent this, use a more stable boronic acid derivative, such as a pinacol ester (an MIDA boronate is another highly stable option). [6]These are generally bench-stable crystalline solids that are less susceptible to decomposition and can be used directly in the coupling reaction. [1] Q2: How do I effectively remove the residual palladium catalyst from my final product? A2: Removing palladium to the ppm level is often critical in pharmaceutical applications.

  • Aqueous Workup: A standard aqueous workup can remove a significant portion of the inorganic salts and some palladium species.

  • Chromatography: Column chromatography on silica gel is a standard method for purification. [7]* Scavengers: For very low palladium levels, treatment of the product solution with a palladium scavenger is highly effective. These are typically silica- or polymer-based materials functionalized with groups that chelate palladium (e.g., thiols, amines). [8]* Activated Carbon: Stirring the product in a suitable solvent with activated carbon can also effectively adsorb residual palladium.

Q3: What are the key parameters to consider when setting up the reaction for the first time? A3: For a new Suzuki-Miyaura coupling, systematic optimization is key. [9]The most critical parameters are summarized in the table below.

ParameterRecommended Starting PointKey Considerations
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can be a source of side reactions. [1][10]
Ligand A bulky, electron-rich biarylphosphine (e.g., SPhos, XPhos)The ligand stabilizes the catalyst and modulates its reactivity. The choice is critical for difficult couplings. [1]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)The base activates the boronic acid for transmetalation. Its strength can impact side reactions. [11]
Solvent Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂OThe solvent system must solubilize the reagents and facilitate the interaction between phases. [1]
Temperature 80-100 °CHigher temperatures increase reaction rates but may also promote side product formation.
Atmosphere Strict Argon or NitrogenOxygen must be excluded to prevent catalyst deactivation and homocoupling. [1][12]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3',5'-dichlorobiphenyl
  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-3,5-dichlorobenzene (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (e.g., XPhos, 0.03 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times. [2]4. Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture in an oil bath at 90 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. [2]6. Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water and ethyl acetate. [7]Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [7]Purify the crude residue by flash column chromatography on silica gel to yield the pure product. [7]

Protocol 2: Palladium Removal with a Thiol-Based Scavenger
  • Dissolution: Dissolve the purified but palladium-containing product in a suitable solvent (e.g., Toluene or Dichloromethane).

  • Scavenger Addition: Add a thiol-functionalized silica gel scavenger (typically 5-10 equivalents relative to the initial palladium loading).

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-6 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger resin. Wash the pad with fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the final product with significantly reduced palladium content.

References

Sources

Technical Support Center: Degradation Pathways of 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4-Amino-3',5'-dichlorobiphenyl. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Given the limited direct research on this specific compound, this resource synthesizes information from studies on structurally related dichlorobiphenyls and aminobiphenyls to propose likely degradation pathways and analytical strategies.

Section 1: Postulated Degradation Pathways

The environmental fate and metabolic transformation of 4-Amino-3',5'-dichlorobiphenyl are critical for understanding its toxicological profile and potential for bioremediation. The following sections outline the postulated degradation pathways based on established mechanisms for similar compounds.

Microbial Degradation

Microbial degradation is a key process in the environmental breakdown of chlorinated biphenyls.[1] Both aerobic and anaerobic pathways are known to be involved in the degradation of polychlorinated biphenyls (PCBs).[2]

Aerobic Degradation: It is postulated that aerobic bacteria degrade 4-Amino-3',5'-dichlorobiphenyl through the well-established biphenyl catabolic pathway (bph pathway).[3][4] This pathway involves a series of enzymatic reactions that lead to the cleavage of the biphenyl rings. Key enzymes in this pathway include biphenyl dioxygenase (BphA), dehydrogenase (BphB), a second dioxygenase (BphC), and a hydrolase (BphD).[3] Bacterial genera such as Pseudomonas, Ralstonia, Burkholderia, and Rhodococcus are known to possess these enzymatic capabilities.[3][5]

The initial attack is likely on the unsubstituted phenyl ring, as it is more susceptible to electrophilic attack by dioxygenases. The presence of the amino group may influence the regioselectivity of the enzymatic reactions.

Aerobic Degradation of 4-Amino-3',5'-dichlorobiphenyl cluster_0 Biphenyl Upper Pathway 4-Amino-3',5'-dichlorobiphenyl 4-Amino-3',5'-dichlorobiphenyl Dihydrodiol intermediate Dihydrodiol intermediate 4-Amino-3',5'-dichlorobiphenyl->Dihydrodiol intermediate Biphenyl Dioxygenase (BphA) Catechol intermediate Catechol intermediate Dihydrodiol intermediate->Catechol intermediate Dehydrogenase (BphB) Meta-cleavage product Meta-cleavage product Catechol intermediate->Meta-cleavage product Dioxygenase (BphC) TCA Cycle Intermediates TCA Cycle Intermediates Meta-cleavage product->TCA Cycle Intermediates Hydrolase (BphD) & further metabolism

Caption: Postulated aerobic degradation of 4-Amino-3',5'-dichlorobiphenyl via the biphenyl upper pathway.

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism for PCBs is reductive dechlorination.[2] This process involves the sequential removal of chlorine atoms from the biphenyl structure. Microorganisms such as Dehalococcoides and Dehalobacter are known to carry out these reactions.[3] For 4-Amino-3',5'-dichlorobiphenyl, this would likely result in the formation of aminobiphenyl as a final product, which could then be susceptible to aerobic degradation.

Photochemical Degradation

Photochemical degradation in the environment can also contribute to the transformation of 4-Amino-3',5'-dichlorobiphenyl. The primary mechanisms of photodegradation for PCBs are reductive dechlorination and hydroxylation.[6][7] The presence of sensitizers, such as dissolved organic matter, or catalysts like titanium dioxide (TiO2), can enhance the rate of degradation.[8] The addition of oxidants like hydrogen peroxide (H2O2) has also been shown to accelerate the photodegradation of some PCBs.[8]

The degradation products are likely to be less chlorinated aminobiphenyls and hydroxylated derivatives.

Mammalian Metabolism

In mammalian systems, the metabolism of aminobiphenyls is a critical factor in their toxicity. The metabolism of 4-aminobiphenyl is well-studied and provides a strong model for the likely biotransformation of 4-Amino-3',5'-dichlorobiphenyl.[9]

The primary metabolic pathway is initiated by N-oxidation, catalyzed by cytochrome P450 enzymes, particularly CYP1A2, to form a reactive N-hydroxy intermediate.[9][10] This intermediate can then undergo several transformations:

  • Detoxification: N-acetylation or glucuronidation can lead to the formation of less toxic, excretable metabolites.[11]

  • Bioactivation: O-acetylation or formation of a nitrenium ion can lead to the formation of DNA adducts, which is a key step in the initiation of carcinogenesis.[9][10]

Ring hydroxylation is another potential metabolic pathway, catalyzed by cytochrome P450 enzymes.[12]

Mammalian Metabolism of 4-Amino-3',5'-dichlorobiphenyl cluster_1 Postulated Metabolic Pathways A 4-Amino-3',5'-dichlorobiphenyl B N-hydroxy-4-amino-3',5'-dichlorobiphenyl A->B N-oxidation (CYP450) E Ring Hydroxylation Products A->E Ring Hydroxylation (CYP450) C Detoxification Products (N-acetylated, Glucuronidated) B->C N-acetylation / Glucuronidation D Bioactivation (DNA Adducts) B->D O-acetylation / Nitrenium ion formation

Caption: Postulated mammalian metabolic pathways of 4-Amino-3',5'-dichlorobiphenyl.

Section 2: Experimental Analysis and Troubleshooting

Accurate and reliable analytical methods are essential for studying the degradation of 4-Amino-3',5'-dichlorobiphenyl. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the analysis of PCBs and their metabolites.

Analytical Methods
ParameterHPLC MethodGC-MS Method
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Mobile Phase Acetonitrile/Water gradient-
Carrier Gas -Helium
Detector UV-Vis or Diode ArrayMass Spectrometer (Electron Ionization)
Sample Prep Dissolution in a suitable solvent (e.g., acetonitrile) and filtration.Extraction with an organic solvent (e.g., hexane, dichloromethane), followed by cleanup and concentration.[13]
Experimental Workflow

Analytical Workflow cluster_2 Sample Analysis Pipeline SampleCollection Sample Collection (e.g., microbial culture, tissue homogenate) Extraction Solvent Extraction SampleCollection->Extraction Cleanup Column Chromatography (e.g., silica gel, Florisil) Extraction->Cleanup Concentration Evaporation under Nitrogen Cleanup->Concentration Analysis HPLC or GC-MS Analysis Concentration->Analysis Data Data Interpretation and Quantification Analysis->Data

Caption: General workflow for the analysis of 4-Amino-3',5'-dichlorobiphenyl and its degradation products.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Inappropriate mobile phase pH. - Column contamination. - Secondary interactions between the amino group and the stationary phase.- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. - Flush the column or use a guard column. - Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.
Low Signal Intensity - Inefficient extraction. - Degradation of the analyte during sample preparation or analysis. - Low concentration in the sample.- Optimize the extraction solvent and procedure. - Minimize exposure to light and high temperatures. Use derivatization if necessary for GC-MS. - Concentrate the sample or use a more sensitive detector.
Interfering Peaks in GC-MS - Co-eluting compounds from the sample matrix. - Contamination from solvents or labware.[14]- Improve the cleanup step (e.g., use a different solid phase for chromatography). - Run solvent blanks to identify sources of contamination. Use high-purity solvents.
Poor Reproducibility - Inconsistent sample preparation. - Fluctuation in instrument conditions (e.g., temperature, flow rate).- Standardize all steps of the sample preparation protocol. - Ensure the analytical instrument is properly calibrated and maintained.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with 4-Amino-3',5'-dichlorobiphenyl?

A1: 4-Amino-3',5'-dichlorobiphenyl is expected to have similar hazards to other chlorinated biphenyls and aromatic amines. It should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). The compound is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[15] All work should be conducted in a well-ventilated fume hood.

Q2: What are the expected major initial degradation products in a microbial study?

A2: Based on the degradation of other dichlorobiphenyls, the initial products of aerobic degradation are likely to be hydroxylated and catechol-like intermediates.[5] In anaerobic studies, the primary initial products would be dechlorinated aminobiphenyls.

Q3: How can I confirm the identity of a suspected degradation product?

A3: The most definitive method for identifying unknown metabolites is mass spectrometry (MS), particularly high-resolution MS for accurate mass determination and MS/MS for fragmentation analysis. Comparison of retention times and mass spectra with authentic standards, if available, is the gold standard for confirmation.

Q4: Can I expect complete mineralization of 4-Amino-3',5'-dichlorobiphenyl in my microbial degradation experiment?

A4: Complete mineralization of highly chlorinated biphenyls is often slow and may require a consortium of different microorganisms with both anaerobic and aerobic capabilities.[2] It is more common to observe the transformation to less chlorinated or ring-cleaved products within a typical experimental timeframe.

Q5: Are the degradation products of 4-Amino-3',5'-dichlorobiphenyl more or less toxic than the parent compound?

A5: The toxicity of degradation products can vary. While dechlorination generally reduces the toxicity of PCBs, some hydroxylated metabolites of PCBs have been shown to have significant biological activity.[16] The formation of reactive intermediates during mammalian metabolism can lead to increased toxicity (bioactivation).[9] Therefore, it is crucial to assess the toxicity of the mixture of degradation products.

References

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  • Gomes, H. I., Dias-Ferreira, C., & Ribeiro, A. B. (2013). Microbial Degradation of Polychlorinated Biphenyls (PCBs): Usage of Bacteria and Fungi. In Microbes in Applied Research: Current Advances and Challenges (pp. 1-27). World Scientific. [Link]

  • Kennedy, M. W., Carpenter, N. K., Dymerski, P. P., & Kaminsky, L. S. (1981). Metabolism of dichlorobiphenyls by highly purified isozymes of rat liver cytochrome P-450. Biochemistry, 20(26), 7379-7384. [Link]

  • Sithole, B. B., & Arhin, S. G. (2008). Metabolism of chlorinated biphenyls: use of 3,3'- and 3,5-dichlorobiphenyl as sole sources of carbon by natural species of Ralstonia and Pseudomonas. Chemosphere, 70(4), 656-663. [Link]

  • Furukawa, K. (2000). Microbial Degradation of Polychlorinated Biphenyls (PCBs). In Biotechnology (Vol. 11b, pp. 1-24). Wiley-VCH Verlag GmbH. [Link]

  • Sylvestre, M. (2003). Engineering Microbial Enzymes and Plants to Promote PCB Degradation in Soil: Current State of Knowledge. In Bioremediation of Contaminated Soils (pp. 587-610). CRC Press. [Link]

  • Wikipedia contributors. (2023, December 1). 4-Aminobiphenyl. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Huang, X., Zhang, C., & He, J. (2020). Recent advances in the biodegradation of polychlorinated biphenyls. Applied Microbiology and Biotechnology, 104(21), 9033-9047. [Link]

  • Wikipedia contributors. (2023, October 29). Bioremediation of polychlorinated biphenyls. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Tsuruta, Y., & Ishizaki, K. (1988). Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver. Journal of Pharmacobio-Dynamics, 11(11), 767-774. [Link]

  • Khalid, F., Hashmi, M. Z., Jamil, N., Qadir, A., & Ali, M. I. (2020). Microbial and enzymatic degradation of PCBs from E-waste contaminated sites. ResearchGate. [Link]

  • Zhang, C. Y., Flor, S., Ruiz, P., Dhakal, R., Hu, X., Teesch, L. M., ... & Lehmler, H. J. (2021). 3,3'-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. Chemical Research in Toxicology, 34(5), 1335-1347. [Link]

  • Grimm, F. A., Hu, D., Kania-Korwel, I., Lehmler, H. J., Ludewig, G., Hornbuckle, K. C., ... & Robertson, L. W. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. [Link]

  • Kajbaf, M., & Lamb, J. H. (1985). The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro. Xenobiotica, 15(1), 17-24. [Link]

  • Ahmed, M., & Focht, D. D. (1973). The degradation of polychlorinated biphenyls by micro-organisms. Bulletin of Environmental Contamination and Toxicology, 10(2), 70-72. [Link]

  • National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Butler, M. A., Iwasaki, M., Guengerich, F. P., & Kadlubar, F. F. (1989). Metabolic Oxidation of the Carcinogens 4-Aminobiphenyl and 4,4′-Methylenebis(2-chloroaniline) by Human Hepatic Microsomes and by Purified Rat Hepatic Cytochrome P-450 Monooxygenases. Cancer Research, 49(13), 3463-3468. [Link]

  • Kennedy, M. W., Carpenter, N. K., Dymerski, P. P., & Kaminsky, L. S. (1981). Metabolism of dichlorobiphenyls by hepatic microsomal cytochrome P-450. Biochemical Pharmacology, 30(6), 577-588. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2021). Enhanced plant-microbe remediation of PCBs in soil using enzyme modification technique combined with molecular docking and molecular dynamics. Portland Press. [Link]

  • ResearchGate. (n.d.). Photodegradation of polychlorinated Biphenyls (PCBs) in surfactant solutions: experimental and theoretical Insights into dechlorination pathways. [Link]

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  • CP Lab Safety. (n.d.). 4-Amino-3',5'-dichlorobiphenyl, 95% Purity, C12H9Cl2N, 25 grams. [Link]

  • Leigh, M. B., Prouzová, P., Macková, M., Macek, T., Nagle, D. P., & Fletcher, J. S. (2007). Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site. Applied and Environmental Microbiology, 73(17), 5649-5653. [Link]

  • Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

  • Safe, S. (1993). Toxicology, structure-function relationship, and human and environmental health impacts of halogenated biphenyls: structure-activity relationships. Environmental Health Perspectives, 100, 259-268. [Link]

  • Liu, Y., Zhang, J., Gao, H., & Li, S. (2012). Analysis of PCBs degradation abilities of biphenyl dioxygenase derived from Enterobacter sp. LY402 by molecular simulation. Journal of Molecular Modeling, 18(3), 1139-1148. [Link]

  • Sandhu, A., Kumar, A., & Kumar, R. (2022). PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil. Frontiers in Microbiology, 13, 969876. [Link]

  • ResearchGate. (n.d.). Microbial degradation pathway of PCBs. [Link]

  • Dasary, S. S. R., Saloni, J., Fletcher, A., Anjaneyulu, Y., & Yu, H. (2010). Photodegradation of selected PCBs in the presence of Nano-TiO2 as catalyst and H2O2 as an oxidant. International Journal of Environmental Research and Public Health, 7(11), 3987-4001. [Link]

  • McKinney, J. D., & Singh, P. (1981). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Chemico-Biological Interactions, 33(2-3), 271-283. [Link]

  • Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(3), 45. [Link]

  • Burse, V. W., Korver, M. P., McClure, P. C., Holler, J. S., Fast, D. M., Head, S. L., ... & Timperi, R. J. (1991). Problems associated with interferences in the analysis of serum for polychlorinated biphenyls. Journal of Chromatography B: Biomedical Sciences and Applications, 566(1), 117-125. [Link]

  • IEEE Xplore. (n.d.). Signal Processing Methods to Interpret Polychlorinated Biphenyls in Airborne Samples. [Link]

  • MDPI. (n.d.). Photocatalytic Degradation of Dielectric Mineral Oil with PCBs Content Coupled with Algae Treatment. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Zhang, N., & Wang, B. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. [Link]

  • MDPI. (n.d.). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. [Link]

  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. [Link]

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4-Amino-3',5'-dichlorobiphenyl stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-3',5'-dichlorobiphenyl

Welcome to the technical support guide for 4-Amino-3',5'-dichlorobiphenyl (CAS No. 405058-01-7). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 4-Amino-3',5'-dichlorobiphenyl?

The chemical stability of 4-Amino-3',5'-dichlorobiphenyl is paramount for reproducible experimental results. While the product is chemically stable under standard room temperature conditions, best practices for long-term storage necessitate stricter controls.[1] For optimal shelf-life, the compound, which is a solid, should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2] While some suppliers ship the product at ambient temperature, more rigorous conditions are recommended for long-term preservation, especially for high-purity applications.

Drawing from best practices for analogous aromatic amines and chlorinated compounds, which can be sensitive, the following conditions are advised:

ParameterRecommendationRationale & Causality
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions. While stable at ambient temperature, cooling minimizes the risk of slow decomposition over months or years.
Atmosphere Inert Gas (Argon or Nitrogen)The amino group (-NH₂) on the biphenyl ring is susceptible to oxidation, which can be accelerated by atmospheric oxygen. Storing under an inert atmosphere prevents this oxidative degradation, which often manifests as discoloration.
Light Amber Vial / Store in DarknessAromatic systems, particularly halogenated ones, can be sensitive to light. UV radiation can induce photodegradation, leading to the formation of impurities.[3]
Moisture Tightly Sealed Container with DesiccantSome related aminobiphenyl compounds are known to be hygroscopic.[1] Moisture absorption can lead to clumping and may introduce water as a reactive species for potential hydrolytic degradation pathways.
Container Tightly Closed Original VialPrevents contamination and exposure to environmental factors. Ensure the cap is securely fastened after each use.[2]
Q2: What are the visible signs of degradation for this compound?

Visual inspection can be a quick first-pass indicator of compound integrity. Key signs of degradation include:

  • Change in Color: The pure compound is typically an off-white or light-colored solid. A change to yellow, brown, or darker hues is a strong indicator of oxidation or the formation of degradation byproducts.

  • Change in Physical State: Clumping of the powder can suggest moisture absorption.

  • Insolubility: Difficulty dissolving the compound in a solvent in which it is known to be soluble can indicate the formation of less soluble impurities or polymeric byproducts.

If any of these signs are observed, it is highly recommended to re-qualify the material using analytical methods or discard it to avoid compromising your experiments.

Q3: How should I prepare and store solutions of 4-Amino-3',5'-dichlorobiphenyl?

Solutions are inherently less stable than the solid material. It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable:

  • Use an anhydrous, high-purity solvent.

  • Store the solution in a tightly sealed vial with a PTFE-lined cap to prevent solvent evaporation and moisture ingress.

  • Protect the solution from light by using an amber vial or wrapping it in foil.

  • Store refrigerated (2-8°C) for short periods (typically no more than 24-48 hours).

  • For longer-term storage, aliquoting and storing at -20°C or below may be possible, but stability studies would be required to validate this for your specific solvent and concentration.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 4-Amino-3',5'-dichlorobiphenyl, linking them to potential stability problems.

Scenario 1: My experimental results are inconsistent or show unexpected peaks in analysis (HPLC, LC-MS).
  • Probable Cause: The most likely culprit for inconsistent results when all other parameters are controlled is the degradation of the starting material. Impurities formed during storage can act as confounding variables or participate in side reactions.

  • Troubleshooting Steps:

    • Cease Use: Immediately stop using the current batch of the reagent for critical experiments.

    • Inspect: Visually inspect the solid material for any signs of degradation as listed in FAQ #2.

    • Re-qualify the Reagent: Do not assume the material is pure, even if it looks acceptable. Perform a quick quality control check.

      • Purity Check: Analyze the compound via HPLC-UV or LC-MS to check for the presence of impurities. Compare the purity profile to the original Certificate of Analysis (CoA) or to a new, unopened batch.

      • Melting Point: Determine the melting point. A significant depression or broadening of the melting range compared to the literature value suggests the presence of impurities.

    • Resolution: If impurities are detected, discard the compromised batch. If the batch is deemed pure, investigate other experimental parameters.

Scenario 2: The solid 4-Amino-3',5'-dichlorobiphenyl has turned brown and is difficult to dissolve.
  • Probable Cause: This is a clear sign of significant chemical degradation, likely due to prolonged exposure to air and possibly light. The amino group has likely oxidized, and the resulting impurities may have different solubility profiles or may have polymerized.

  • Troubleshooting Steps:

    • Do Not Use: The material is compromised and should not be used in any experiment. Using it will lead to unreliable and unpublishable results.

    • Proper Disposal: Dispose of the material in accordance with institutional and local regulations for chemical waste.[2] Chlorinated aromatic compounds are often subject to specific disposal protocols.[4][5]

    • Review Storage Protocol: Use this as an opportunity to review the lab's storage procedures. Ensure that all personnel are aware of the proper handling requirements for sensitive compounds, including the use of inert gas and protection from light for long-term storage.

Workflow for Re-qualifying a Suspect Batch

If an older batch of 4-Amino-3',5'-dichlorobiphenyl is needed for a non-critical application or you wish to verify its integrity, the following workflow can be applied.

G cluster_0 Re-qualification Protocol A Suspect Reagent Batch (e.g., old, discolored) B Visual Inspection (Color, Clumping?) A->B C Melting Point Analysis B->C If visually OK H FAIL (Discard Reagent) B->H Obvious degradation D HPLC-UV or LC-MS Purity Assay C->D E Compare to CoA or Reference Standard D->E F Decision Point E->F G PASS (Use with Confidence) F->G Purity ≥ 95% & MP within 2°C of spec F->H Impurities detected or MP depressed/broad

Caption: Workflow for verifying the integrity of a stored batch.

References

  • Storing PCBs - Minnesota Pollution Control Agency. [Link]

  • Storage of PCB Material Regulations - Justice Laws Website. [Link]

  • Management of Equipment Containing PCBs Procedure - Safety & Risk Services. [Link]

  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste | US EPA. [Link]

  • Please tell me how to store polychlorinated biphenyl (PCB) waste. - Osaka Prefecture. [Link]

  • 4-Amino-3',5'-dichlorobiphenyl, 95% Purity, C12H9Cl2N, 25 grams - CP Lab Safety. [Link]

  • Buy 4-Amino-3',5'-dichlorobiphenyl | Boron Molecular. [Link]

  • Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2 - PubMed. [Link]

  • (PDF) Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2 - ResearchGate. [Link]

  • Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter - PubMed. [Link]

  • Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach - PubMed. [Link]

  • Degradation of 3,3',4,4'-tetrachlorobiphenyl (PCB77) by dielectric barrier discharge (DBD) non-thermal plasma: Degradation mechanism and toxicity evaluation - PubMed. [Link]

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Technical Support Center: Resolving Impurities in 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3',5'-dichlorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction: Understanding the Chemistry of Impurities

4-Amino-3',5'-dichlorobiphenyl is a key building block in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in subsequent steps. The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like 4-aminophenylboronic acid or its protected derivatives) with an organohalide (such as a di-chloro-substituted halo-benzene).[1][2]

The nature of the Suzuki-Miyaura coupling, while highly efficient, can give rise to a predictable set of impurities. Understanding the origin of these impurities is the first step in developing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Amino-3',5'-dichlorobiphenyl?

A1: The impurity profile of your crude product is largely dictated by the specifics of your synthetic route. Assuming a Suzuki-Miyaura coupling, you can anticipate the following:

  • Unreacted Starting Materials: Residual 4-aminophenylboronic acid (or its derivative) and the di-chloro-halo-benzene starting material.

  • Homocoupling Byproducts: Symmetrical biphenyls formed from the coupling of two molecules of the boronic acid (4,4'-diaminobiphenyl) or two molecules of the aryl halide (3,3',5,5'-tetrachlorobiphenyl).[3] The presence of oxygen can often promote the homocoupling of boronic acids.[3]

  • Protodeborylation Product: Aniline, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Catalyst Residues: Trace amounts of the palladium catalyst and ligands used in the reaction.

  • Solvent Residues: Residual solvents from the reaction and workup.

Q2: My HPLC analysis shows several unexpected peaks. How can I identify them?

A2: Identifying unknown peaks is crucial for optimizing your purification strategy. A combination of analytical techniques is often most effective:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. By obtaining the mass-to-charge ratio (m/z) of the impurity peaks, you can often deduce their molecular formulas and propose structures based on the likely side reactions mentioned in Q1.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, allowing for the confident determination of elemental compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR will provide definitive structural information.

  • Spiking Experiments: If you have authentic samples of suspected impurities (e.g., starting materials), you can "spike" your crude sample with a small amount and observe which peak in the chromatogram increases in intensity.

Q3: Can I use recrystallization to purify my 4-Amino-3',5'-dichlorobiphenyl?

A3: Recrystallization is an excellent and highly scalable method for purifying solid compounds, provided a suitable solvent system can be found.[4] The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature, while the impurities should either be highly soluble or insoluble at all temperatures. For aminobiphenyl derivatives, common solvent systems include ethanol/water, ethyl acetate/hexane, and acetone/water.[4][5][6] A systematic solvent screen is highly recommended to identify the optimal conditions for your specific impurity profile.

Q4: When is column chromatography the better choice for purification?

A4: Flash column chromatography is preferred when:

  • Recrystallization fails to remove key impurities, especially those with similar solubility profiles to the desired product.

  • The crude product is an oil or a complex mixture with multiple components.[7]

  • A very high purity (>99%) is required, as chromatography can often provide superior separation of closely related compounds.[4]

However, column chromatography is generally less scalable and consumes larger volumes of solvent compared to recrystallization.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification and analysis of 4-Amino-3',5'-dichlorobiphenyl.

Issue 1: Low Yield After Purification
Potential Cause Recommended Solution
Product Loss During Recrystallization - Solvent Choice: The product may be too soluble in the chosen cold solvent. Re-evaluate your solvent screen to find a system with lower solubility at low temperatures. - Excess Solvent: Using too much solvent to dissolve the crude material will reduce recovery. Use the minimum amount of hot solvent necessary for complete dissolution. - Premature Crystallization: If the product crystallizes during hot filtration, pre-heat your funnel and filter flask.
Co-elution in Column Chromatography - Solvent System: The chosen mobile phase may not provide adequate separation. Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to optimize selectivity. - Column Overloading: Loading too much crude material onto the column will lead to poor separation. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.
Product Degradation on Silica Gel The amino group in your product is basic and can interact strongly with the acidic surface of silica gel, leading to streaking and potential degradation.[7] To mitigate this, consider adding a small amount of a competing base, like triethylamine (e.g., 0.5-1%), to your mobile phase.[7] Alternatively, using an amine-functionalized silica gel column can be highly effective.[8]
Issue 2: Persistent Impurities in the Final Product
Potential Cause Recommended Solution
Homocoupling Products These byproducts often have similar polarities to the desired biphenyl product, making them difficult to separate. Optimize the Suzuki coupling reaction to minimize their formation by rigorously degassing your solvents and running the reaction under a strict inert atmosphere (Nitrogen or Argon).[3]
Starting Materials If starting materials persist, it indicates an incomplete reaction. Ensure the stoichiometry of your reactants is correct and consider increasing the reaction time or temperature.
Structural Isomers If regioisomers are formed, their separation can be challenging. A high-resolution analytical HPLC method is needed to detect them. Purification may require specialized chromatography, such as reversed-phase HPLC.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This method provides a robust starting point for the analysis of 4-Amino-3',5'-dichlorobiphenyl and its impurities. Optimization may be required based on your specific impurity profile.

Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water

Rationale: A C18 column is a good general-purpose reversed-phase column for aromatic compounds. The formic acid in the mobile phase helps to protonate the amine group, leading to sharper peaks and improved chromatography.[9] A gradient elution is used to ensure the separation of compounds with a range of polarities.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_sample Prepare Sample (1 mg/mL in 50:50 ACN:H₂O) inject Inject Sample (10 µL) prep_sample->inject prep_mobile Prepare Mobile Phases (A: 0.1% FA in H₂O, B: ACN) equilibrate Equilibrate System prep_mobile->equilibrate equilibrate->inject run Run Gradient & Detect (254 nm) inject->run analyze Analyze Data run->analyze

Caption: HPLC analysis workflow for 4-Amino-3',5'-dichlorobiphenyl.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for recrystallization using a mixed solvent system, such as ethyl acetate and n-hexane.[4]

Materials:

  • Crude 4-Amino-3',5'-dichlorobiphenyl

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to completely dissolve the solid with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add n-hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Gently reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purification by Flash Column Chromatography

This protocol is a general guideline for purification on silica gel.

Materials:

  • Crude 4-Amino-3',5'-dichlorobiphenyl

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA, optional)

  • Appropriate size chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system that provides good separation of the desired product from its impurities. A good starting point is a mixture of hexane and ethyl acetate, or for more polar compounds, dichloromethane and methanol. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the less polar solvent, gradually increasing the polarity of the mobile phase according to your TLC analysis. If peak tailing is observed, consider adding 0.5-1% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Decision start Crude Product purity_check Assess Purity (HPLC/TLC) start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Solid & Moderately Pure column_chrom Perform Column Chromatography purity_check->column_chrom Oily or Highly Impure reassess Re-assess Purity recrystallization->reassess column_chrom->reassess pure_product Pure Product reassess->column_chrom Purity < 98% reassess->pure_product Purity > 98%

Caption: Decision workflow for purification of 4-Amino-3',5'-dichlorobiphenyl.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Biotage. (2023).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • Mesfin Asfaw, Enric Alvarez-Lacalle, Yohannes Shiferaw. (2020). Scheme 1. Syntheses of 4-amino-3,5-dichloroanisole (4b), a possible key....
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Reddit. (2023).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • PubMed Central. (n.d.). 4-Amino-3,5-dichloropyridine.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Royal Society of Chemistry. (2025).
  • Sigma-Aldrich. (n.d.). 4-Amino-3',5'-dichlorobiphenyl | 405058-01-7.
  • PubMed. (n.d.). Liquid chromatographic analysis of dichlorophen and its major impurity.
  • Taylor & Francis. (2010).
  • Google Patents. (n.d.). BRPI0404626B1 - process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity.
  • Organic Syntheses. (n.d.). Biphenyl, 3,4-dichloro.
  • PubMed. (2024).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • MDPI. (2017).
  • PubMed Central. (2022).
  • Helda - University of Helsinki. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed Central. (n.d.).
  • NIST WebBook. (n.d.). 4-Amino-3,5-dichlorobenzotrifluoride.
  • Sigma-Aldrich. (n.d.). 4-Amino-3',5'-dichlorobiphenyl | 405058-01-7.
  • SciSpace. (n.d.). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed.
  • MDPI. (n.d.). Analysis of Chlorophylls/Chlorophyllins in Food Products Using HPLC and HPLC-MS Methods.
  • ResearchGate. (2025).

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Technical Support Center: Dichlorobiphenyl Photostability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and preventing the photodegradation of dichlorobiphenyl (DCB) compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these light-sensitive molecules. Here, we address common questions and troubleshooting scenarios encountered during experimental work, grounding our advice in established scientific principles and regulatory standards.

Section 1: Frequently Asked Questions (FAQs)

This section covers the fundamental concepts of DCB photodegradation.

Q1: What is photodegradation, and why are dichlorobiphenyls particularly susceptible?

A1: Photodegradation is the process by which a molecule is chemically altered or broken down by absorbing energy from light, particularly in the ultraviolet (UV) spectrum. Dichlorobiphenyls, like other polychlorinated biphenyls (PCBs), are susceptible because their aromatic structure and carbon-chlorine (C-Cl) bonds can absorb UV radiation. This absorption excites the molecule to a higher energy state, making it reactive and prone to chemical transformations, most notably the cleavage of the C-Cl bond[1][2]. Molecules that absorb light at wavelengths of 320 nm or higher are generally considered a photostability risk[3].

Q2: What are the primary mechanisms of dichlorobiphenyl photodegradation?

A2: The degradation mechanism is highly dependent on the experimental conditions, especially the solvent.

  • Direct Photolysis (Reductive Dechlorination): In hydrogen-donating solvents like hexane or methanol, the primary mechanism is the homolytic cleavage of a C-Cl bond upon UV irradiation. This forms a biphenyl radical, which then abstracts a hydrogen atom from the solvent to form a less chlorinated biphenyl congener (e.g., monochlorobiphenyl) and eventually biphenyl itself[1][2].

  • Photosensitized Degradation: In the presence of photosensitizers (like acetone or certain dissolved organic matter), the sensitizer absorbs light and transfers the energy to the DCB molecule, promoting its degradation[4][5]. This can increase the quantum yield and accelerate the degradation rate[4].

  • Reaction with Photogenerated Species: In aqueous systems or in the presence of photocatalysts like titanium dioxide (TiO₂), UV light can generate highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (•O₂⁻)[4][6]. These radicals can attack the biphenyl rings, leading to hydroxylation, oxidation, and eventual ring cleavage[4][5].

Q3: What are the common degradation products I should expect to see?

A3: The expected products depend on the degradation pathway.

  • Dechlorination Products: Monochlorobiphenyl and biphenyl are the most common products in organic solvents[1].

  • Solvent Adducts: In solvents like methanol, you may observe the formation of methoxylated PCBs (MeO-PCBs) or hydroxylated PCBs (HO-PCBs), especially with ortho-chlorine substitution patterns.

  • Rearrangement Products: Intramolecular sigmatropic rearrangements, where a chlorine atom moves to a different position on the biphenyl rings, can occur, particularly for ortho-substituted PCBs[2][7].

  • Oxidative Products: In the presence of oxygen and/or photocatalysts, hydroxylated dichlorobiphenyls and other oxidized species can be formed[4][8].

Q4: Which analytical techniques are best for monitoring the photodegradation of dichlorobiphenyls?

A4: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for separating the parent DCB from its degradation products and quantifying the changes over time. It is a cornerstone technique in photostability studies as outlined by ICH guidelines[9].

  • Gas Chromatography (GC): GC, especially when coupled with a micro-electron capture detector (µECD) or a mass spectrometer (MS), provides high sensitivity and specificity for analyzing chlorinated compounds[4][10]. GC-MS is the gold standard for identifying unknown degradation products by providing both retention time and mass spectral data[4][11][12].

  • Sample Preparation: Proper sample preparation is critical. This often involves solvent extraction (e.g., with hexane), followed by cleanup steps using techniques like column chromatography (e.g., with silica gel or florisil) to remove interfering substances from the sample matrix before instrumental analysis[10][11].

Section 2: Troubleshooting Experimental Issues

Here, we address specific problems you may encounter during your photostability experiments.

Q1: My degradation rates are inconsistent across replicate experiments. What's going wrong?

A1: Inconsistency is a common challenge and usually points to a lack of control over key experimental variables.

  • Probable Cause 1: Light Source Instability. The intensity and spectral output of your lamp may fluctuate with age or power supply variations.

    • Solution: Use a calibrated and validated photostability chamber that complies with ICH Q1B guidelines. These chambers have controlled light sources (e.g., Xenon or metal halide lamps) and integrated radiometers to ensure a consistent and measurable dose of UV and visible light[3][13][14].

  • Probable Cause 2: Temperature Fluctuations. Photochemical reaction rates are temperature-dependent. Even with a controlled light source, radiant energy can heat your samples.

    • Solution: Always run your experiments in a temperature-controlled environment. Crucially, include a "dark control" sample, which is shielded from light (e.g., wrapped in aluminum foil) but kept in the same chamber[3]. This helps you distinguish between photodegradation and simple thermal degradation.

  • Probable Cause 3: Inconsistent Sample Geometry. The path length and surface area of your sample exposed to light can dramatically affect the degradation rate.

    • Solution: Use consistent sample containers for all experiments (e.g., quartz cuvettes of a specific path length or petri dishes of a standard diameter). When testing powders, ensure the sample is spread in a thin, even layer of consistent thickness[9][15].

  • Probable Cause 4: Solvent Purity and Dissolved Gases. Trace impurities in solvents can act as photosensitizers or quenchers. Dissolved oxygen can also participate in the reaction.

    • Solution: Use high-purity, HPLC- or spectroscopy-grade solvents. For mechanistic studies where oxygen's role is being investigated, purge the solvent and headspace with an inert gas like nitrogen or argon prior to sealing the vessel and irradiation.

Q2: I'm seeing degradation products that don't correspond to simple dechlorination. Why?

A2: This often indicates that secondary or solvent-mediated reaction pathways are occurring.

  • Probable Cause 1: Reactive Solvent. Your solvent may not be an innocent bystander. Alcohols, for instance, can not only donate hydrogen but also form solvent adducts. Acetone is a known photosensitizer that can accelerate degradation but may lead to different pathways[4].

    • Solution: Carefully review the literature for the known photochemical behavior of your solvent. If your goal is to study direct photolysis, switch to a more inert solvent like hexane[1] or cyclohexane. If you observe unexpected peaks in your chromatogram, use GC-MS or LC-MS to identify them and cross-reference with known solvent adducts or rearrangement products[7].

  • Probable Cause 2: Presence of Photosensitizers or Contaminants. Your DCB sample itself, or the glassware, may contain impurities that are acting as photosensitizers (e.g., polycyclic aromatic hydrocarbons, residual solvents).

    • Solution: Ensure the purity of your starting material. Clean all glassware meticulously, including a final rinse with high-purity solvent. Run a "solvent blank" experiment (irradiating only the solvent) to ensure it does not generate any interfering peaks.

Q3: I ran a forced degradation study and see no parent compound left, only a smear of small, unidentifiable peaks. What happened?

A3: This suggests the degradation has proceeded too far, breaking the compound down into many smaller fragments.

  • Probable Cause: Over-exposure. Forced degradation studies are meant to produce a modest amount of degradation (typically 10-20%) to characterize the initial products, not to completely destroy the parent compound[14][15]. You have likely exceeded the appropriate light dose.

    • Solution: Reduce the irradiation time significantly. Perform a time-course experiment, taking samples at multiple, shorter time points (e.g., 0, 1, 2, 4, 8 hours). This will allow you to observe the appearance of primary degradation products before they themselves are degraded. The goal is to find a time point that achieves the target degradation level without complete loss of the parent analyte.

Section 3: Preventative Measures & Stabilization Strategies

Proactive steps to minimize unwanted photodegradation during handling, storage, and formulation.

Q1: How can I protect my dichlorobiphenyl samples during routine lab work?

A1: Simple lab discipline is key.

  • Use Amber Glassware: For preparing solutions and storing samples, always use amber glass vials or flasks, which are designed to block UV and short-wavelength visible light.

  • Minimize Light Exposure: Work in a dimly lit area or turn off overhead lights when handling highly sensitive compounds. For highly sensitive materials, work in a yellow-light room.

  • Aluminum Foil: For short-term protection on a lab bench or during an experimental setup, wrapping containers in aluminum foil is a highly effective and inexpensive solution[3].

Q2: How does my choice of solvent impact the stability of my compound?

A2: The solvent plays a critical role and can either promote or inhibit photodegradation.

As discussed previously, solvents like alcohols can act as hydrogen donors, facilitating reductive dechlorination[1]. Some solvents, like acetone, can act as photosensitizers[4]. Conversely, some solvents may quench the excited state of the molecule, slowing degradation. The polarity and viscosity of the solvent can also influence reaction rates.

Solvent TypeExample(s)Role in DCB PhotodegradationRecommendation
Aprotic, Non-polar Hexane, CyclohexanePrimarily a medium; can be a hydrogen source for radicals. Generally promotes direct photolysis[1].Use for fundamental studies of direct photodegradation.
Protic (Alcohols) Methanol, Ethanol, IsopropanolAct as hydrogen donors, accelerating reductive dechlorination. Can form solvent adducts.Use with caution; be aware of potential for side reactions. May inhibit certain photocatalytic reactions[4].
Ketones AcetoneActs as a photosensitizer, increasing the quantum yield and rate of degradation[4].Useful for intentionally accelerating degradation, but introduces a more complex mechanism.
Nitriles AcetonitrileCan be effective for photocatalytic degradation but may be less efficient than acetone[4].A common solvent for HPLC analysis; its photochemical influence should be considered.
Aqueous Solutions Water (with buffers)Degradation is often slower unless photosensitizers (like dissolved organic matter) or photocatalysts are present[5].Relevant for environmental fate studies. pH can significantly impact rates in photocatalytic systems[6].

Q3: How can I design a formulation or package to protect a DCB-containing product?

A3: This is a central question in drug development, governed by ICH Q1B guidelines[15].

  • Step 1: Perform Confirmatory Photostability Testing. First, you must definitively prove the product is photosensitive by following the ICH Q1B protocol (see Section 4). This involves exposing the drug product to a standardized light dose (not less than 1.2 million lux hours visible and 200 watt hours/m² UVA)[3][13].

  • Step 2: Select Protective Primary Packaging. If the product is confirmed to be photosensitive, the solution is almost always protective packaging.

    • For Liquids: Use amber glass bottles or vials.

    • For Solids (Tablets/Capsules): Use opaque blister packs or opaque plastic (e.g., HDPE) bottles.

  • Step 3: Test the Final Packaged Product. Once you have selected your protective packaging, you must repeat the photostability test on the final, market-ready packaged product. If the packaged product shows no significant degradation compared to the dark control, it is considered photostable for handling, storage, and use.

Section 4: Key Experimental Protocols

Protocol 1: ICH Q1B Confirmatory Photostability Study

This protocol outlines the steps to determine if a drug substance or product is light-sensitive according to regulatory standards.

1. Sample Preparation: a. Prepare multiple, identical samples of the test material (e.g., dichlorobiphenyl powder or a solution/formulation). b. For solid substances, place a sufficient amount in a chemically inert, transparent container (e.g., glass petri dish) and spread into a thin layer[9][15]. c. Prepare an equal number of "dark control" samples. Wrap these securely in aluminum foil to completely block light.

2. Experimental Setup: a. Place the unwrapped (exposed) and wrapped (dark control) samples in a validated photostability chamber that conforms to ICH Q1B Option I or II specifications[13]. b. Position the samples to ensure direct and uniform exposure to the light source. c. Set the chamber temperature to a controlled value (e.g., 25°C) to minimize thermal effects.

3. Irradiation: a. Expose the samples to the light source until the total exposure reaches or exceeds the minimum ICH requirements:

  • Visible Light: ≥ 1.2 million lux hours
  • UVA Light: ≥ 200 watt hours / square meter b. The chamber's calibrated sensors will monitor the cumulative dose. The test can be stopped once both minimums are achieved[14].

4. Sample Analysis: a. At the end of the exposure period, retrieve both the exposed and dark control samples. b. Prepare the samples for analysis using a validated, stability-indicating analytical method (typically HPLC-UV or GC-MS). This includes dissolution, extraction, and dilution as required[10]. c. Analyze the samples, quantifying the amount of the parent dichlorobiphenyl compound and any significant degradation products.

5. Data Interpretation: a. Compare the results from the exposed sample to the dark control. If there is a significant change (e.g., >5% loss of parent compound or appearance of new degradation products) in the exposed sample relative to the dark control, the material is considered photolabile. b. If the results of the dark control and exposed sample are comparable, the material is considered photostable under the tested conditions.

Diagrams

Photodegradation_Pathway cluster_direct Direct Photolysis Pathway cluster_side Side Reactions DCB Dichlorobiphenyl (Parent Compound) Excited Excited State [DCB]* DCB->Excited UV Light (hν) Oxidized Oxidized Products (e.g., HO-PCB) DCB->Oxidized + •OH / ROS Radical Monochloro-biphenyl Radical Excited->Radical C-Cl Bond Cleavage SolventAdducts Solvent Adducts (e.g., MeO-PCB) Excited->SolventAdducts + Solvent (e.g., Methanol) MCB Monochlorobiphenyl Radical->MCB + H• (from solvent) BP Biphenyl MCB->BP Further Dechlorination

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Exposed & Dark Control Samples Place Place in Photostability Chamber Prep->Place Irradiate Irradiate per ICH Q1B Guidelines Place->Irradiate Extract Sample Extraction & Dilution Irradiate->Extract Analyze Analyze by Validated Method (HPLC/GC-MS) Extract->Analyze Compare Compare Exposed vs. Dark Control Data Analyze->Compare Conclusion Determine Photostability: Stable or Labile? Compare->Conclusion

References

  • Zhu, N., et al. (2012). TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants.
  • Zhang, J., et al. (2025). Effect of Dissolved Organic Matter on the Photodegradation of Decachlorobiphenyl (PCB-209) in Heterogeneous Systems: Experimental Analysis and Excited-State Theory Calculations.
  • Experimental setup for the photolysis tests.
  • Photoreduction of 4,4'-dichlorobiphenyl. Journal of Agricultural and Food Chemistry.
  • III Analytical Methods. Environmental C&C.
  • Gao, Y., et al. (2020). Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach. Chemosphere.
  • Tang, T., et al. (2018).
  • Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. NCBI Bookshelf.
  • Li, Y., et al. (2024). Effect of Dissolved Organic Matter on the Photodegradation of Decachlorobiphenyl (PCB-209)
  • Tang, T., et al. (2018).
  • 4,4'-Dichlorobiphenyl. PubChem.
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.
  • Analytical Methods for PCBs.
  • Analytical Methods for Benzidine.
  • Qin, H.-F., et al. (2006).
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Gorbunova, E.Y., et al. (2023). Photolytic transformations of polychlorobiphenyls. Russian Chemical Bulletin.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie.
  • Lathaan, P.E., & Anastasio, C. (2022). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
  • Frequently Asked Questions: Photostability. Caron Scientific.
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).
  • Wang, C., et al. (2022).

Sources

Technical Support Center: 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-3',5'-dichlorobiphenyl (CAS: 405058-01-7). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges when working with this compound, particularly concerning its solubility. We will explore the underlying physicochemical reasons for these difficulties and provide practical, field-tested protocols and troubleshooting advice to ensure the success of your experiments.

Introduction: The Challenge of a "Brick-Dust" Molecule

4-Amino-3',5'-dichlorobiphenyl is a substituted aromatic amine with a rigid biphenyl backbone. Its structure, featuring two chlorine atoms and a polar amino group, results in a molecule with high lipophilicity and strong intermolecular forces. These characteristics contribute to high crystal lattice energy, making it a classic example of a "brick-dust" compound—a term for crystalline solids that are notoriously difficult to dissolve in common solvents.[1] Understanding these properties is the first step toward overcoming solubility hurdles.

Section 1: Physicochemical Profile & Solubility Overview

A compound's behavior in solution is dictated by its physical and chemical properties. Below is a summary of the key characteristics of 4-Amino-3',5'-dichlorobiphenyl.

Physicochemical Data
PropertyValueSource
CAS Number 405058-01-7
Molecular Formula C₁₂H₉Cl₂N
Molecular Weight 238.12 g/mol
Physical Form Solid
Storage Temperature Ambient Temperature
Qualitative Solubility Profile (Predicted)

Direct quantitative solubility data for 4-Amino-3',5'-dichlorobiphenyl is not extensively published. The following table is a predictive guide based on its chemical structure and data from analogous compounds.[1][2] It is crucial to perform a solvent screen for your specific application (see protocol below).

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolPoor to InsolubleThe large, nonpolar biphenyl core dominates the molecule's character, limiting interaction with highly polar, hydrogen-bonding solvents.[1][3]
Polar Aprotic DMSO, DMF, AcetonitrileGood to SolubleThese solvents possess strong dipoles capable of disrupting the crystal lattice and solvating the molecule effectively.[1]
Nonpolar Toluene, Hexane, DichloromethanePoorly SolubleWhile the molecule has nonpolar characteristics, the polar amino group can limit solubility in purely nonpolar solvents. Dichloromethane may show moderate success.
Section 2: Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve 4-Amino-3',5'-dichlorobiphenyl. What are the primary reasons for this?

A: The poor solubility is primarily due to two factors rooted in the molecule's structure:

  • High Crystal Lattice Energy: In its solid state, the molecules are packed tightly in a crystal lattice, held together by strong intermolecular forces (van der Waals forces and hydrogen bonds from the amino group). A significant amount of energy is required to break these interactions, which is a primary barrier to dissolution.[1]

  • High Lipophilicity: The chlorinated biphenyl structure is highly nonpolar and "greasy." This makes it inherently immiscible with polar solvents like water or simple alcohols.[1]

Q2: What is the best solvent to use for preparing a stock solution for a biological assay?

A: For biological applications where the final solution must be aqueous, the recommended approach is to first dissolve the compound in a minimal amount of a water-miscible polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), to create a high-concentration stock. This stock can then be serially diluted into your aqueous buffer. Crucially, the final concentration of the organic co-solvent should be kept low (typically <0.5% v/v) to avoid artifacts in your biological system. [1]

Q3: How does pH influence the solubility of this compound in aqueous media?

A: The amino group (-NH₂) on the biphenyl ring is basic. In acidic conditions (low pH), this group can become protonated to form an ammonium salt (-NH₃⁺). This ionization increases the molecule's polarity, which can modestly improve its solubility in aqueous solutions. Therefore, if your experimental conditions permit, attempting dissolution in a slightly acidic buffer (e.g., pH 4-6) may be beneficial.[1]

Q4: My compound dissolves initially with heating but then crashes out of solution upon cooling. What's happening?

A: This phenomenon, known as precipitation or "crashing out," occurs when you create a supersaturated solution. Heating increases the solubility, allowing more compound to dissolve than would be stable at room temperature. As the solution cools, the solubility limit decreases, and the excess compound comes out of solution. To avoid this, either use a better solvent system or work with concentrations known to be stable at your final experimental temperature. Slow cooling can sometimes promote the formation of stable crystals rather than an amorphous precipitate.[4]

Section 3: Troubleshooting Guides & Experimental Protocols

As a Senior Application Scientist, I advise a systematic, small-scale approach to solving solubility issues. Do not waste precious compound on large-scale trial-and-error.

Guide 1: Systematic Solvent Screening

This protocol helps you efficiently identify a suitable solvent for your specific needs.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Aliquot approximately 1-2 mg of 4-Amino-3',5'-dichlorobiphenyl into several small, labeled glass vials.

  • Solvent Addition: To each vial, add 100 µL of a different test solvent (e.g., Water, Ethanol, DMSO, Dichloromethane, Toluene, Acetonitrile).

  • Room Temperature Assessment: Vigorously vortex each vial for 1-2 minutes. Visually inspect for dissolution. Note any solvents that fully or partially dissolve the compound.

  • Heating: For solvents that did not work at room temperature, gently warm the vials (e.g., to 40-50°C) and vortex again. An ideal solvent will fully dissolve the compound upon heating.[4]

  • Cooling: Allow the heated vials that showed complete dissolution to cool slowly to room temperature, then place them in an ice bath. A good recrystallization solvent will show poor solubility at low temperatures, allowing for product recovery, while a good working solvent will keep the compound in solution.[4]

  • Selection: Choose the solvent that best fits your experimental requirements (e.g., high solubility for stock solutions, temperature-dependent solubility for purification).

Logical Workflow for Solvent Selection

start Start: Compound to Dissolve test_rt Test Solubility in Selected Solvents at RT start->test_rt is_soluble_rt Is it Soluble? test_rt->is_soluble_rt use_solvent Use Solvent for Application is_soluble_rt->use_solvent Yes test_heat Apply Gentle Heat (40-50°C) & Vortex is_soluble_rt->test_heat No is_soluble_heat Is it Soluble? test_heat->is_soluble_heat bad_solvent Poor Solvent. Try Another. is_soluble_heat->bad_solvent No check_stability Cool to RT. Does it Precipitate? is_soluble_heat->check_stability Yes stable Stable Solution. Suitable for Stock. check_stability->stable No unstable Unstable Solution. Consider for Recrystallization. check_stability->unstable Yes

Caption: Decision workflow for selecting an appropriate solvent.

Guide 2: Purity Assessment via HPLC

It is critical to confirm that your dissolved compound is chemically intact and pure. A reversed-phase HPLC method is well-suited for analyzing this nonpolar molecule.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a starting point for method development. Optimization may be required.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL in a strong solvent like Acetonitrile or a 50:50 mixture of Acetonitrile:Water.[5]

    • Dilute this stock with the mobile phase to a working concentration of ~10-50 µg/mL.

    • Filter the final sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale & E-E-A-T Insights
Mobile Phase A 0.1% Formic Acid in WaterThe acid protonates the basic amino group, which drastically reduces unwanted interactions with residual silanols on the column, preventing severe peak tailing.[5]
Mobile Phase B AcetonitrileA common, effective organic solvent for eluting nonpolar compounds from a C18 column.[5]
Gradient 40% B to 95% B over 15 minA gradient ensures that both the main compound and any potential impurities (which may have different polarities) are eluted effectively.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[5]
Detection 254 nmA common wavelength for aromatic compounds. A diode array detector can be used to scan for the optimal absorbance maximum.
Injection Vol. 10 µLA typical injection volume. Adjust based on detector response and concentration.

Workflow for HPLC Purity Analysis

prep_mobile Prepare Mobile Phases (A: 0.1% FA in H₂O, B: ACN) equilibrate Equilibrate HPLC System (Initial Gradient Conditions) prep_mobile->equilibrate prep_sample Prepare Sample (10-50 µg/mL in Mobile Phase) inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run_gradient Run Gradient Program Detect at 254 nm inject->run_gradient analyze Analyze Chromatogram run_gradient->analyze pure Purity >95%? Single Major Peak? analyze->pure pass Proceed with Experiment pure->pass Yes fail Troubleshoot or Purify Sample pure->fail No

Caption: Standard workflow for assessing compound purity via HPLC.

Section 4: Safety & Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust.[6]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[6][7]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8]

This guide is intended to provide expert support for the challenges associated with 4-Amino-3',5'-dichlorobiphenyl. By understanding its chemical nature and applying systematic, logical protocols, you can overcome solubility issues and achieve reliable, reproducible results.

References
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile and Synthesis of 4-Amino-3,5-dichloroacetophenone. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Dichlorobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the Technical Support Center for Dichlorobiphenyl Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formation to create dichlorobiphenyl scaffolds. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower your experimental success.

This center is structured into two primary sections:

  • Frequently Asked Questions (FAQs): Addressing the fundamental considerations in catalyst system selection.

  • Troubleshooting Guide: A problem-oriented Q&A to resolve specific issues you may encounter during your synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing dichlorobiphenyls?

The Suzuki-Miyaura cross-coupling reaction is the predominant method for the selective synthesis of dichlorobiphenyls and other polychlorinated biphenyls (PCBs).[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (e.g., a dichlorobromobenzene) and an arylboronic acid (e.g., a chlorophenylboronic acid). Its popularity stems from its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[3]

Q2: What are the key components of a Suzuki-Miyaura catalyst system?

A successful Suzuki-Miyaura coupling requires three critical components in addition to your substrates and solvent:

  • Palladium Pre-catalyst: This is the source of the active Pd(0) catalytic species. Common examples include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).[4][5][6] The pre-catalyst enters the catalytic cycle after an initial reduction or ligand dissociation step.

  • Ligand: Typically a phosphine, the ligand stabilizes the palladium center, enhances its solubility, and critically influences its reactivity.[4] The ligand's electronic and steric properties are key to promoting the desired reaction steps (oxidative addition and reductive elimination) while preventing side reactions.[7]

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[3][8] It activates the boronic acid by forming a more nucleophilic boronate species. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[5][9][10]

Q3: Palladium or Nickel? Which catalyst is better for my dichlorobiphenyl synthesis?

Both palladium and nickel complexes can catalyze Suzuki-Miyaura reactions. The choice depends on the specific substrates and cost considerations.

  • Palladium Catalysts: These are the most widely used and versatile catalysts for this transformation. They are known for their broad functional group tolerance and high efficiency. For less reactive substrates, such as aryl chlorides, palladium catalysts often require bulky, electron-rich phosphine ligands to achieve good yields.[6][11]

  • Nickel Catalysts: Nickel catalysts, such as NiCl₂(PPh₃)₂, are a more cost-effective alternative.[12] They can be particularly effective for coupling unactivated aryl chlorides and may sometimes offer different selectivity compared to palladium.[13][14] However, they can be more sensitive to air and moisture, and the reaction scope might be narrower.

For most applications, starting with a well-established palladium system is recommended. If you are working with challenging aryl chlorides or optimizing for large-scale synthesis, exploring nickel catalysts is a worthwhile endeavor.

Q4: How does the choice of ligand impact the reaction?

The ligand is arguably the most critical variable for optimizing a challenging coupling reaction. Its primary roles are to modulate the steric and electronic environment of the metal center.

  • Steric Bulk: Bulky ligands (e.g., P(t-Bu)₃, SPhos, XPhos) accelerate the rate of reductive elimination, which is the final step that forms the product and regenerates the active catalyst. This can be crucial for preventing side reactions and improving turnover numbers, especially when coupling sterically hindered substrates.[15]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step—the initial reaction with the aryl halide.[7] This is particularly important for the activation of the relatively inert C-Cl bond in dichlorinated aryl chlorides.[11][16]

For dichlorobiphenyl synthesis, which often involves coupling an aryl chloride, ligands that are both bulky and electron-rich, like dialkylbiaryl phosphines (e.g., SPhos), are often the key to success.[17]

Part 2: Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I've set up my Suzuki reaction with a dichlorinated aryl bromide, a phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in aqueous dioxane, but I'm only recovering starting materials. What went wrong?

A: This is a common issue that can point to several underlying problems. Let's break down the potential causes and solutions.

Possible Cause 1: Inactive Catalyst The Pd(0) species is susceptible to oxidation. If your reagents or solvents were not properly degassed, the catalyst may have been deactivated.

  • Solution: Ensure all solvents and liquid reagents are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or several freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the entire experiment. Using a pre-catalyst that is more stable to air, in combination with an appropriate ligand, can also provide more consistent results.[15]

Possible Cause 2: Inefficient Base The base's role is critical. Its strength, solubility, and even particle size can impact the reaction rate.

  • Solution:

    • Screen Bases: The choice of base can be substrate-dependent. Try stronger bases like K₃PO₄ or Cs₂CO₃, which are often more effective, especially for less reactive substrates.[9][15]

    • Ensure Freshness and Particle Size: Use a fresh bottle of a finely powdered base to maximize its surface area and reactivity.

Possible Cause 3: Poor Solubility If either of your starting materials is not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.

  • Solution: Screen different solvent systems. While dioxane/water is common, other solvents like toluene, DMF, or THF might be better suited for your specific substrates.[18] Increasing the reaction temperature can also improve solubility and reaction rates.[9]

Possible Cause 4: Steric Hindrance If one of your coupling partners has chlorine atoms in the ortho positions (adjacent to the coupling site), steric hindrance can dramatically slow down the reaction.

  • Solution: Ortho-substituted substrates are notoriously challenging.[3] This often requires a more specialized catalyst system. Switch to a catalyst/ligand combination known for coupling hindered substrates, such as Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos or XPhos.[1]

Issue 2: Significant Homocoupling of the Boronic Acid

Q: My reaction is working, but I'm getting a large amount of biphenyl byproduct from the homocoupling of my phenylboronic acid. How can I suppress this side reaction?

A: Boronic acid homocoupling is a major competing pathway, often promoted by the presence of oxygen and an overly active catalyst system under certain conditions.

Possible Cause 1: Presence of Oxygen Oxygen can facilitate the oxidative homocoupling of the boronic acid.

  • Solution: As with catalyst deactivation, rigorous degassing of all reagents and solvents is the most effective solution. Ensure your reaction is maintained under a strict inert atmosphere from start to finish.[15]

Possible Cause 2: Inappropriate Catalyst/Ligand Choice Some catalyst systems are more prone to promoting homocoupling.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands tend to favor the desired cross-coupling pathway over homocoupling by accelerating the reductive elimination step.[15] If using a Pd(PPh₃)₄ catalyst, consider switching to a system you generate in situ, like Pd₂(dba)₃ with a ligand like SPhos, which gives you more control over the catalyst's properties.

Issue 3: Protodeboronation of the Boronic Acid

Q: I'm seeing a significant amount of chlorobenzene in my crude product mixture, which corresponds to the protonolysis of my chlorophenylboronic acid. What causes this and how can I prevent it?

A: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. It is often competitive with the desired transmetalation step, especially under harsh conditions.

Possible Cause 1: Presence of Water and Strong Base This side reaction is often exacerbated by the combination of water and a strong base, particularly at high temperatures over long reaction times.[15]

  • Solution:

    • Use Anhydrous Conditions: If possible, switch to anhydrous solvents and reagents.

    • Use a Milder Base: Consider using a milder base like potassium fluoride (KF), which can facilitate the reaction while minimizing protodeboronation for certain base-sensitive substrates.[6]

    • Optimize Reaction Time: Monitor the reaction by TLC or LCMS. Do not let the reaction run for an excessively long time after the starting material has been consumed, as this only allows more time for side reactions to occur.

Catalyst and Condition Selection Summary

Catalyst SystemKey Features & ApplicationsCommon LigandsTypical BaseSolvents
Pd(PPh₃)₄ Standard, versatile pre-catalyst. Good for reactive aryl bromides and iodides. May be sluggish for aryl chlorides.Triphenylphosphine (PPh₃)K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O
Pd(OAc)₂ / Ligand Flexible system generated in situ. Allows for fine-tuning with specialized ligands for challenging substrates.PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene, DMF
PdCl₂(PPh₃)₂ Air-stable Pd(II) pre-catalyst. Reliable for a range of couplings.[4]Triphenylphosphine (PPh₃)Na₂CO₃, K₂CO₃DMF, Toluene
NiCl₂(dppe/dppp) Cost-effective alternative. Good for activating aryl chlorides. May have narrower substrate scope.dppe, dpppK₃PO₄Dioxane, THF

Experimental Protocols

Protocol: Synthesis of 4,4'-Dichlorobiphenyl via Suzuki-Miyaura Coupling

This protocol describes the coupling of 1-bromo-4-chlorobenzene with 4-chlorophenylboronic acid.

Materials:

  • 1-bromo-4-chlorobenzene (1.0 equiv.)

  • 4-chlorophenylboronic acid (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv.)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 equiv., 2 mol%)[4]

  • Toluene and Water (e.g., 4:1 v/v mixture)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-chlorobenzene, 4-chlorophenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the PdCl₂(PPh₃)₂ catalyst. Then, add the degassed toluene and water solvent mixture via cannula or syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The mixture will typically be a biphasic suspension.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting 1-bromo-4-chlorobenzene is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4,4'-dichlorobiphenyl product.[19]

Visualizations

Catalyst Selection Workflow

G start Start: Dichlorobiphenyl Synthesis substrate Substrate Reactivity? (Aryl-I, Br, OTf vs. Aryl-Cl) start->substrate reactive Reactive Substrate (Br, I, OTf) substrate->reactive High unreactive Unreactive Substrate (Aryl-Cl) substrate->unreactive Low sterics Sterically Hindered? reactive->sterics adv_pd Advanced Pd System e.g., Pd(OAc)2 + Bulky, Electron-Rich Ligand (SPhos, XPhos) unreactive->adv_pd std_pd Standard Pd Catalyst e.g., Pd(PPh3)4 or PdCl2(PPh3)2 sterics->std_pd No sterics->adv_pd Yes success Reaction Success std_pd->success ni_cat Consider Ni Catalyst e.g., NiCl2(dppp) (Cost-effective alternative) adv_pd->ni_cat Optimization/Cost adv_pd->success ni_cat->success

Caption: Catalyst selection decision tree for dichlorobiphenyl synthesis.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E Borate X-B(OH)2 + Base-H+ D->Borate F Reductive Elimination E->F F->A Product Ar-Ar' (Dichlorobiphenyl) F->Product ArX Ar-X (Dihaloarene) ArX->B ArB Ar'-B(OH)2 (Arylboronic Acid) ArB->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Dichlorobis(triphenylphosphine)palladium(II) Catalyst. Benchchem.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kurdtabar, A., et al. (2023). Preparation, characterization and structural study of the dichlorobis(4ʹ- bromobiphenyl-4-yl) diphenylphosphine platinum (II). Chemical Review and Letters.

  • Dichlorobis(di-tert-butylphenylphosphine)palladium(II). NINGBO INNO PHARMCHEM CO.,LTD.

  • Schröder, A., et al. (2021). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Molecules, 26(23), 7353.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Dichlorobis(triphenylphosphine)nickel(II). Wikipedia.

  • Preparation, characterization and structural study of a dichlorobis (4'-bromobiphenyl-4-yl)diphenylphosphine platinum(II) complex and checking the catalytic activity under optimal conditions. Chemical Review and Letters.

  • The effect of ligand composition of dichloro{bis(aminophosphine)}palladium... ResearchGate.

  • Palladium Catalysts. Tokyo Chemical Industry Co., Ltd.

  • Common Byproducts in Suzuki Coupling. Chem Reactor (YouTube).

  • Palladium Catalyst _ Dichlorobis(triphenylphosphine)palladium(II). ChemKnock.

  • Hamedi, F., et al. (2024). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry, 17(2), 143-53.

  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(6-7), 837-44.

  • Kylmälä, T., et al. (2008). Synthesis of Chlorinated Biphenyls by Suzuki Cross‐Coupling Using Diamine or Diimine‐Palladium Complexes. European Journal of Organic Chemistry, 2008(14), 2463-2471.

  • Gao, W., et al. (2010). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 15(11), 7948-7958.

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.

  • How can I solve my problem with Suzuki coupling? ResearchGate.

  • Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.

  • Bhanage, B. M., & Fujita, S. I. (2004). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholar.uwindsor.ca.

  • 4,4'-Dichlorobiphenyl. PubChem.

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific.

  • Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296.

  • Bis(triphenylphosphine)nickel(II) dichloride. Sigma-Aldrich.

  • Rodenburg, L. A., et al. (2010). Evidence for Unique and Ubiquitous Environmental Sources of 3,3′-Dichlorobiphenyl (PCB 11). Environmental Science & Technology, 44(8), 2816-2821.

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.

  • Neufeldt, S. R., & Sanford, M. S. (2012). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. Organic letters, 14(18), 4802-4805.

  • Structure of dichlorobis(triphenylphosphine)nickel(II). ResearchGate.

  • Neufeldt, S. R., & Sanford, M. S. (2012). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. Organic Letters, 14(18), 4802–4805.

  • Parrish, C. A., & Buchwald, S. L. (2001). Use of Polymer-Supported Dialkylphosphinobiphenyl Ligands for Palladium-Catalyzed Amination and Suzuki-Reaktions. The Journal of Organic Chemistry, 66(11), 3820-3827.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis: 4-Amino-3',5'-dichlorobiphenyl by Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous assessment of compound purity is not merely a quality control step; it is a cornerstone of safety, efficacy, and regulatory compliance. For complex molecules like 4-Amino-3',5'-dichlorobiphenyl, a key intermediate in various synthetic pathways, establishing an accurate and reliable purity profile is paramount. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 4-Amino-3',5'-dichlorobiphenyl, with a primary focus on the precision and inherent advantages of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the technical underpinnings of qNMR, present a detailed experimental protocol, and contrast its performance with traditional chromatographic and titrimetric techniques.

The challenge in analyzing halogenated aromatic compounds lies in their potential for isomeric impurities and byproducts from synthesis, which may possess similar physicochemical properties, making separation by conventional chromatography difficult.[1][2] Quantitative NMR emerges as a powerful, non-destructive alternative that offers absolute quantification without the need for compound-specific reference standards for every impurity.[3][4] Its principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] This allows for a direct comparison of the analyte signal to that of a certified internal standard of known concentration.

This guide is designed for researchers, analytical scientists, and drug development professionals seeking a robust and validated method for the purity assessment of 4-Amino-3',5'-dichlorobiphenyl and structurally related compounds.

The Superiority of qNMR: A Comparative Overview

While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are staples in purity analysis, qNMR offers distinct advantages, particularly for a primary measurement method.

FeatureQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Direct proportionality between signal integral and molar concentration.Separation based on polarity, detection by UV absorbance.Separation by volatility and polarity, detection by mass fragmentation.
Quantification Absolute quantification using a single internal standard.[4][5]Relative quantification requiring calibration curves for each analyte and impurity.[6]Primarily qualitative and semi-quantitative; requires extensive calibration for accurate quantification.[7]
Reference Standards Requires a single, high-purity, certified internal standard.[5]Requires certified reference standards for the primary analyte and all potential impurities.Requires reference standards for confirmation of identity and quantification.
Sample Integrity Non-destructive; the sample can be recovered for further analysis.[4][8]Destructive.Destructive.
Universality Applicable to any soluble compound with NMR-active nuclei.Limited by the presence of a UV chromophore.Limited to volatile and thermally stable compounds.[9]
Throughput Moderate; can be automated for higher throughput.High; well-suited for routine analysis of many samples.Moderate to high, depending on the complexity of the sample matrix.

Experimental Protocol: Purity Determination of 4-Amino-3',5'-dichlorobiphenyl by ¹H qNMR

This protocol outlines a validated approach for the purity determination of 4-Amino-3',5'-dichlorobiphenyl using ¹H qNMR with an internal standard.

Causality Behind Experimental Choices
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen for its excellent solvating power for a wide range of organic compounds, including aromatic amines.[10][11] Its residual proton signal at ~2.50 ppm does not interfere with the aromatic signals of the analyte or the chosen internal standard.[12] High-purity deuterated solvents are crucial to minimize interfering signals from impurities.[13][14]

  • Internal Standard Selection: Maleic acid is an excellent internal standard for this application. It is non-volatile, stable, and possesses a distinct singlet for its olefinic protons at approximately 6.3 ppm in DMSO-d₆, which is well-resolved from the aromatic signals of 4-Amino-3',5'-dichlorobhenyl. It is also highly soluble in DMSO-d₆.

  • Relaxation Delay (d1): A long relaxation delay (d1) of at least 5 times the longest T₁ of any proton being quantified is critical for ensuring complete relaxation of all protons between scans. This is essential for accurate integration and, consequently, accurate quantification. For aromatic protons, a delay of 30 seconds is often sufficient.[15]

  • Pulse Angle: A 30° pulse angle is used to reduce the experiment time while still providing good signal-to-noise, especially when a long relaxation delay is employed.[15]

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask using a calibrated analytical balance.

    • Dissolve the maleic acid in DMSO-d₆ and dilute to the mark.

    • Calculate the exact concentration of the internal standard solution in mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Amino-3',5'-dichlorobiphenyl sample into an NMR tube.

    • Using a calibrated pipette, add exactly 0.5 mL of the internal standard stock solution to the NMR tube.

    • Cap the NMR tube and vortex thoroughly to ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 500 MHz or higher field spectrometer to ensure adequate signal dispersion.

    • Key acquisition parameters:

      • Pulse Program: Standard 1D proton (e.g., 'zg30' on Bruker instruments)

      • Pulse Angle: 30°

      • Relaxation Delay (d1): 30 seconds

      • Number of Scans (ns): 128 (can be adjusted to achieve adequate signal-to-noise)

      • Temperature: 298 K

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the FID with a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum carefully.

    • Integrate the well-resolved singlet of the maleic acid internal standard (~6.3 ppm, 2H) and a well-resolved aromatic signal of 4-Amino-3',5'-dichlorobiphenyl.

    • Calculate the purity of 4-Amino-3',5'-dichlorobiphenyl using the following equation[3]:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd * 100

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass (4-Amino-3',5'-dichlorobiphenyl: 238.11 g/mol [16][17]; Maleic acid: 116.07 g/mol )

      • m = mass

      • P = Purity of the standard

      • 'analyte' refers to 4-Amino-3',5'-dichlorobiphenyl

      • 'std' refers to the internal standard (maleic acid)

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_std Accurately weigh Maleic Acid (Std) dissolve_std Dissolve in DMSO-d6 to known concentration weigh_std->dissolve_std add_std_sol Add precise volume of Std solution to analyte dissolve_std->add_std_sol weigh_analyte Accurately weigh 4-Amino-3',5'-dichlorobiphenyl weigh_analyte->add_std_sol dissolve_analyte Vortex to dissolve add_std_sol->dissolve_analyte acquire_spec Acquire 1H NMR Spectrum (d1=30s, ns=128) dissolve_analyte->acquire_spec process_spec Fourier Transform, Phase & Baseline Correction acquire_spec->process_spec integrate_peaks Integrate Analyte & Std Peaks process_spec->integrate_peaks calculate_purity Calculate Purity using Standard Equation integrate_peaks->calculate_purity

Caption: qNMR workflow for purity determination.

Alternative Methodologies: A Critical Comparison

To provide a comprehensive guide, it is essential to evaluate the performance of qNMR against other established analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity analysis of aromatic amines.[6][18]

Experimental Protocol (Typical):

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

  • Standard and Sample Preparation: Prepare a stock solution of 4-Amino-3',5'-dichlorobiphenyl reference standard and the sample to be analyzed in a suitable diluent (e.g., acetonitrile/water). Create a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection Wavelength: Determined by the UV maximum of 4-Amino-3',5'-dichlorobiphenyl (typically around 254 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample and quantify the main peak and any impurities against the calibration curve.

Comparison Logic:

G cluster_adv Advantages cluster_disadv Disadvantages qNMR qNMR qNMR_adv Absolute Quantification Non-Destructive Universal Detection qNMR_disadv Lower Sensitivity Higher Initial Cost Requires Careful Parameter Optimization HPLC HPLC-UV HPLC_adv High Throughput Excellent for Trace Impurities Well-Established HPLC_disadv Requires Multiple Reference Standards Destructive Chromophore Dependent

Sources

The Unseen Architect: A Comparative Guide to PROTAC Linkers Featuring 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is elegantly composed of three parts: a "warhead" ligand for the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[3] While the ligands ensure binding, the linker is far from a passive spacer; it is the critical architect of the entire system, profoundly influencing the efficacy, selectivity, and physicochemical properties of the final molecule.[2][]

This guide provides a deep dive into the science of PROTAC linkers, with a specific focus on the properties of rigid aromatic linkers, exemplified by the 4-Amino-3',5'-dichlorobiphenyl moiety. We will compare its characteristics to other prevalent linker classes, supported by experimental insights and detailed protocols to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The Linker's Decisive Role in Ternary Complex Formation

The entire mechanism of a PROTAC hinges on its ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5] The linker's length, chemical composition, and conformational flexibility dictate the spatial orientation and proximity of the POI and E3 ligase.[6][7] An optimal linker facilitates favorable protein-protein interactions, enhancing ternary complex stability and leading to efficient ubiquitination and subsequent degradation of the target protein.[8] Conversely, a poorly designed linker can lead to steric hindrance, unproductive binding modes, or an entropic penalty that destabilizes the complex.[3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-Anchor) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound Warhead Binding Ub Ubiquitin Proteasome 26S Proteasome POI_bound->Proteasome Recognition E3_bound E3 Ligase PROTAC_bound->E3_bound Anchor Binding E3_bound->POI_bound Polyubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC mechanism of action.

Profiling the Rigid Contender: 4-Amino-3',5'-dichlorobiphenyl

While not as ubiquitously cited as PEG or alkyl chains, building blocks like 4-Amino-3',5'-dichlorobiphenyl represent a class of rigid, aromatic linkers that offer distinct advantages. Based on its chemical structure, we can infer its key properties and role in PROTAC design.

  • Structural Rigidity: The biphenyl core is planar and conformationally restricted. This rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[8] This can lead to more stable complexes and improved degradation efficiency.

  • Hydrophobicity: The dichlorinated aromatic structure makes this linker moiety highly hydrophobic. While this can enhance cell permeability—a crucial factor for intracellular targets—it may negatively impact aqueous solubility.[5] This trade-off is a central challenge in PROTAC design, as molecules must be soluble enough for administration and distribution yet permeable enough to reach their target.

  • Modulation of Protein-Protein Interactions: Aromatic systems like biphenyls can engage in non-covalent interactions, such as π-π stacking, with residues on the surface of the POI or E3 ligase.[8] These interactions can further stabilize the ternary complex, contributing to higher degradation potency.

  • Synthetic Utility: The primary amine provides a versatile handle for synthetic chemists to attach the linker to the rest of the PROTAC scaffold, typically through robust amide bond formation.

A Comparative Analysis of PROTAC Linker Classes

The choice of linker is a multi-parameter optimization problem.[6] The properties of a rigid, hydrophobic linker like 4-Amino-3',5'-dichlorobiphenyl are best understood in comparison to the more common flexible alternatives.

Flexible Linkers: Alkyl and PEG Chains

Flexible linkers are the most widely used type in early-stage PROTAC development, primarily due to their synthetic accessibility.[9]

  • Alkyl Chains: These simple hydrocarbon chains offer the highest degree of conformational flexibility. While this allows the PROTAC to adopt multiple orientations to find a productive binding mode, it can also lead to a significant entropic penalty upon binding, potentially weakening the ternary complex.[3] Their hydrophobicity generally increases with length, which can negatively impact solubility.

  • Polyethylene Glycol (PEG) Chains: PEG linkers are the most common motif found in published PROTACs, present in approximately 55% of structures.[3] Their primary advantage is the introduction of hydrophilicity, which can dramatically improve the aqueous solubility and overall drug-like properties of a PROTAC.[1][8] However, excessive flexibility is still a concern, and PEG linkers may have lower metabolic stability.[8]

Other Rigid Linkers: Cycloalkanes and Alkynes/Triazoles

To overcome the drawbacks of purely flexible linkers, researchers often incorporate other rigid motifs.

  • Cycloalkanes (e.g., piperazine, piperidine): These saturated rings constrain the linker's conformation while often improving water solubility and metabolic stability compared to linear alkyl chains.[8] They introduce rigidity in a three-dimensional, non-planar fashion.

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide predictable conformational restriction.[3] The triazole moiety is particularly valued for its metabolic stability.[9]

Summary of Linker Characteristics
Linker ClassKey Feature(s)RigidityPredicted SolubilityPredicted PermeabilityKey Advantage(s)Key Disadvantage(s)
Biphenyl/Aromatic Rigid, planar, hydrophobicHighLowHighPre-organization for binding; potential for π-π stacking stabilization.[8]Poor aqueous solubility; may be too rigid to allow for a productive complex.
Alkyl Chain Flexible, hydrophobicLowLowModerate-HighSynthetically simple; high conformational freedom.[8]High entropic penalty upon binding; can have poor physicochemical properties.[3]
PEG Chain Flexible, hydrophilicLowHighLow-ModerateImproves aqueous solubility and drug-like properties.[1][8]High entropic penalty; can decrease permeability and metabolic stability.[8]
Cycloalkane Rigid, non-planarModerateModerateModerateConstrains conformation; can improve solubility and metabolic stability.[8]More complex synthesis than linear chains.

The Impact of Linker Choice on Degradation Performance: Experimental Insights

The structure-activity relationship (SAR) of PROTAC linkers is complex and often target-dependent. A linker that is optimal for one POI/E3 pair may be ineffective for another.[10]

One study on BET family protein degraders demonstrated the profound impact of rigidity.[3] An initial lead PROTAC with a flexible alkyl-based linker was optimized by replacing an amine linkage with a rigid ethynyl group. This change resulted in a 3- to 6-fold increase in activity in two leukemia cell lines, showcasing how conformational constraint can enhance potency.[3]

Linker length is another critical variable. For PROTACs targeting TBK1, linkers shorter than 12 atoms failed to induce degradation.[3] In contrast, those with linkers between 12 and 29 atoms all showed submicromolar degradation, with a 21-atom linker being optimal (DC50 = 3 nM).[3] This highlights the necessity of empirical optimization for each specific system.

PROTAC SystemLinker ModificationTarget ProteinCell LineResulting DC50Reference
BCR-ABL Degrader Arg-PEG1-DasaBCR-ABLK562~0.36 nM[11]
BCR-ABL Degrader Arg-PEG4-DasaBCR-ABLK562~0.53 nM[11]
TBK1 Degrader 21-atom alkyl/ether linkerTBK1N/A3 nM[3]
TBK1 Degrader 29-atom alkyl/ether linkerTBK1N/A292 nM[3]

Note: DC50 (half-maximal degradation concentration) values are highly dependent on experimental conditions (e.g., treatment time, cell line) and should be compared cautiously across different studies.

Experimental Protocol: Quantifying PROTAC-Induced Protein Degradation

To validate the efficacy of a newly designed PROTAC, a robust and quantitative method for measuring protein degradation is essential. Western blotting is the gold-standard technique for determining key performance metrics like DC50 and Dmax (maximum degradation).[12]

Step-by-Step Western Blot Protocol for DC50/Dmax Determination
  • Cell Culture and Treatment:

    • Seed the target cells (e.g., MCF7, K562) in 6-well plates at an appropriate density to ensure they are in a logarithmic growth phase at the time of harvest.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range would be from 1 µM down to 0.1 nM, including a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined period (e.g., 18-24 hours), as the optimal degradation time can vary.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (containing the protein) to a new tube.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20, TBST).

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

    • Quantify the band intensity for the POI and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Express the normalized values as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]

Linker_Optimization cluster_design Design & Synthesis cluster_test In Vitro & Cellular Testing start Define POI and E3 Ligase select_warhead Select Warhead (POI Ligand) & Anchor (E3 Ligand) start->select_warhead select_linker Select Initial Linker Class (e.g., Flexible PEG vs. Rigid Biphenyl) select_warhead->select_linker synthesize Synthesize PROTAC Library (Vary Length & Attachment Points) select_linker->synthesize biochem Biochemical Assays (e.g., Ternary Complex Formation, SPR) synthesize->biochem cellular Cellular Degradation Assay (Western Blot, DC50/Dmax) biochem->cellular perm Assess Physicochemical Properties (Solubility, Permeability) cellular->perm analyze Analyze SAR Data perm->analyze analyze->select_linker Iteration: Modify Linker (Rigidity, Polarity) optimized Optimized PROTAC Candidate analyze->optimized Meets Criteria

Caption: A rational workflow for PROTAC linker optimization.

Conclusion

The linker is a pivotal component in PROTAC design, acting as the central architect that dictates the molecule's ultimate success. While flexible linkers like PEG and alkyl chains offer synthetic tractability and, in the case of PEG, improved solubility, they can come with an entropic cost.[3] In contrast, rigid linkers based on moieties like 4-Amino-3',5'-dichlorobiphenyl offer a compelling alternative. Their ability to conformationally constrain the PROTAC can pre-organize the molecule for efficient ternary complex formation, potentially leading to enhanced potency and selectivity.[8] However, this must be carefully balanced with the potential for decreased solubility and the risk that a rigid conformation may not be productive. The rational design of next-generation protein degraders requires a holistic approach, where the linker is not an afterthought but a central element of a multi-parameter optimization strategy, validated by rigorous experimental evaluation.

References

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Kayumov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther., 1(5), 381-390.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
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  • Acta Pharmaceutica Sinica B. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(11), 4589-4613.
  • PNAS. (2020). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). Proceedings of the National Academy of Sciences, 117(24), 13541-13549.
  • Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry, 85, 117293.
  • Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(17), 12695–12711.
  • Molecules. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1964.
  • MDPI. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Pharmaceuticals, 15(12), 1546.
  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390.
  • ChemRxiv. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312.

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A Comparative Guide to the Biological Efficacy of 4-Amino-3',5'-dichlorobiphenyl Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-Aminobiphenyl Scaffold and the Influence of Chlorination

The 4-aminobiphenyl backbone is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds.[1] However, the parent compound, 4-aminobiphenyl, is a well-documented human carcinogen, primarily causing bladder cancer.[2][3] Its carcinogenicity is a result of metabolic activation in the liver to reactive intermediates that form DNA adducts, leading to mutations.[4][5] This known toxicity necessitates a careful evaluation of any of its derivatives for therapeutic applications.

The introduction of chlorine atoms to the biphenyl rings, as in 4-Amino-3',5'-dichlorobiphenyl, can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These changes can, in turn, influence its biological activity, potentially enhancing therapeutic effects while also modulating toxicity. This guide explores the biological efficacy of derivatives of this scaffold, with a primary focus on their potential as anticancer and antimicrobial agents, drawing comparisons with structurally related compounds.

Comparative Anticancer Activity

While specific data for 4-Amino-3',5'-dichlorobiphenyl derivatives is sparse, the broader class of biphenyl and chlorinated aromatic compounds has been investigated for anticancer properties. The following sections compare the cytotoxic activity of various structural analogs against several human cancer cell lines.

Cytotoxicity Data of Structural Analogs

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for several biphenyl and N-phenylbenzamide derivatives, providing a comparative landscape for the potential of chlorinated 4-aminobiphenyl derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolidine-2,4-dione-biphenyl Derivatives [6]
Compound 10cHepG2 (Liver)1.09 ± 0.04[6]
Compound 10dHela (Cervical)1.05 ± 0.02[6]
Compound 10hPC3 (Prostate)1.08 ± 0.03[6]
Compound 10hMDA-MB-231 (Breast)1.11 ± 0.04[6]
Hydroxylated Biphenyl Compounds [7]
Compound 11Malignant Melanoma1.7 ± 0.5[8]
Compound 12Malignant Melanoma2.0 ± 0.7[8]
N-phenylbenzamide & Urea Derivatives [9]
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)B16-F0 (Melanoma)5 ± 1[9]
N-(3-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamideK562 (Leukemia)2.27[9]
Imamine-1,3,5-triazine Derivatives
Compound 4fMDA-MB-231 (Breast)6.25[10]
Compound 4kMDA-MB-231 (Breast)8.18[10]
4-Anilinoquinazoline Analogues
DW-8SW620 (Colorectal)6.15 ± 0.37[11]
Standard Chemotherapeutic Agent
DoxorubicinHela, PC3, MDA-MB-231, HepG20.89-1.02[6]
Mechanistic Insights from Analogs

Studies on related compounds suggest several potential mechanisms of anticancer activity:

  • Apoptosis Induction: Two novel hydroxylated biphenyl compounds have been shown to induce apoptosis in malignant melanoma cells, characterized by caspase activation and PARP cleavage.[7] They also cause cell cycle arrest at the G2/M transition.[7] A novel 4-anilinoquinazoline analogue, DW-8, was also found to induce apoptosis in colorectal cancer cells through the intrinsic pathway, involving the activation of caspase-9 and executioner caspases-3 and 7.[11]

  • Enzyme Inhibition: The broader class of quinazolines, which share structural similarities with aminobiphenyls, are known to target and inhibit key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[12]

  • Tubulin Interaction: Certain oxadiazole-linked aryl compounds, which can be considered structural analogs, have demonstrated significant anticancer activity, with evidence suggesting they may act as tubulin inhibitors.[13]

The carcinogenic mechanism of the parent 4-aminobiphenyl involves metabolic activation, a process that should be carefully considered for any of its derivatives.

cluster_liver Liver cluster_bladder Bladder 4-Aminobiphenyl 4-Aminobiphenyl N-hydroxy-4-aminobiphenyl N-hydroxy-4-aminobiphenyl 4-Aminobiphenyl->N-hydroxy-4-aminobiphenyl Cytochrome P450 (N-oxidation) N-glucuronide_conjugate N-glucuronide_conjugate N-hydroxy-4-aminobiphenyl->N-glucuronide_conjugate UGT (N-glucuronidation) N-hydroxy_aryl_amine N-hydroxy_aryl_amine N-glucuronide_conjugate->N-hydroxy_aryl_amine Hydrolysis (acidic urine) Aryl_nitrenium_ion Aryl_nitrenium_ion N-hydroxy_aryl_amine->Aryl_nitrenium_ion Peroxidation / O-acetylation DNA_adducts DNA_adducts Aryl_nitrenium_ion->DNA_adducts Mutation_p53 Mutation in p53 gene DNA_adducts->Mutation_p53 Bladder_Cancer Bladder_Cancer Mutation_p53->Bladder_Cancer

Caption: Metabolic activation of 4-aminobiphenyl leading to bladder cancer.[3]

Comparative Antimicrobial Activity

For instance, a novel chlorinated derivative containing 2-aminooxazole demonstrated significant bactericidal activity against multidrug-resistant Acinetobacter baumannii and potentiated the action of colistin.[16] This suggests that the chlorinated biphenyl scaffold could be a promising area for the development of new antibacterial agents.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for assessing the biological efficacy of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells from a culture flask.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).[9]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (e.g., 48h) B->C D MTT Addition C->D E Incubation (2-4h) D->E F Solubilization (DMSO) E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Calculation) G->H cluster_sar Conceptual Structure-Activity Relationship Core 4-Amino-Biphenyl Core R1 Substituents on Ring A (e.g., Cl) Core->R1 R2 Substituents on Ring B (e.g., Cl) Core->R2 Linker Linker Group (e.g., -NHCO-) Core->Linker Activity Biological Activity (Anticancer, Antimicrobial) R1->Activity R2->Activity Linker->Activity

Caption: Key structural elements influencing the biological activity of biphenyl derivatives.

Conclusion and Future Directions

While the biological efficacy of 4-Amino-3',5'-dichlorobiphenyl derivatives remains an under-investigated area, the analysis of structurally related compounds provides a strong rationale for their further exploration as potential anticancer and antimicrobial agents. The presence of the 4-aminobiphenyl scaffold, combined with dichlorination, presents a unique chemical space that warrants investigation.

Future research should focus on the synthesis of a library of 4-Amino-3',5'-dichlorobiphenyl derivatives with systematic variations in their substitution patterns. Subsequent screening of these compounds against a panel of cancer cell lines and microbial strains will be crucial to elucidate their therapeutic potential. Mechanistic studies should also be conducted to identify their molecular targets and pathways of action, while always considering the potential for metabolic activation and toxicity associated with the 4-aminobiphenyl core.

References

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  • Reddy, G. L., et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. Available from: [Link]

  • Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed Central. Available from: [Link]

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A Comparative Structural Analysis of 4-Amino-3',5'-dichlorobiphenyl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive structural analysis of 4-Amino-3',5'-dichlorobiphenyl, a molecule of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document presents a comparative analysis based on established principles of analytical chemistry and data from structurally analogous compounds. We will explore the expected structural characteristics and compare them with relevant alternatives, providing a foundational reference for researchers working with similar chemical entities.

Introduction to 4-Amino-3',5'-dichlorobiphenyl

4-Amino-3',5'-dichlorobiphenyl belongs to the class of polychlorinated biphenyls (PCBs), a group of organic compounds that have been subject to extensive study due to their diverse applications and biological activities. The core structure consists of two phenyl rings linked by a single carbon-carbon bond.[1] In this specific derivative, one phenyl ring is substituted with an amino group at the 4-position, while the other ring is substituted with two chlorine atoms at the 3' and 5' positions. This substitution pattern is expected to significantly influence the molecule's conformation, electronic properties, and potential for intermolecular interactions.

The strategic placement of the amino and chloro substituents makes 4-Amino-3',5'-dichlorobiphenyl an interesting candidate for applications in medicinal chemistry and materials science. The amino group can serve as a key site for further functionalization or as a hydrogen bond donor, while the chlorine atoms can modulate the molecule's lipophilicity and metabolic stability.

Predicted Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for its handling, formulation, and application. The following table summarizes the key predicted and known properties of 4-Amino-3',5'-dichlorobiphenyl.

PropertyValueSource
Molecular Formula C₁₂H₉Cl₂N
Molecular Weight 238.11 g/mol
CAS Number 405058-01-7[2]
Physical Form Solid[2]
InChI Key IELLSGLWKOTCFM-UHFFFAOYSA-N[2]

Comparative Structural Elucidation Methodologies

The definitive structural elucidation of a novel compound relies on a combination of spectroscopic and analytical techniques. In the absence of direct experimental data for 4-Amino-3',5'-dichlorobiphenyl, we will discuss the expected outcomes from key analytical methods and compare them with data from structurally related biphenyl derivatives.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid. For biphenyl derivatives, a key structural parameter is the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the substituents.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature, often low temperatures to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Due to the lack of published crystallographic data for 4-Amino-3',5'-dichlorobiphenyl, we can draw comparisons from related structures. For instance, the crystal structure of 4-amino-3,5-dichloropyridine reveals the formation of supramolecular chains through N—H⋯N hydrogen bonding.[4][5] It is plausible that 4-Amino-3',5'-dichlorobiphenyl would exhibit similar intermolecular N—H⋯Cl or N—H⋯N hydrogen bonding in the solid state, influencing its crystal packing.

The following diagram illustrates the general workflow for X-ray crystallography.

xray_workflow X-ray Crystallography Workflow crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments like COSY and HSQC if necessary.

  • Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei in the molecule.

Predicted NMR Data for 4-Amino-3',5'-dichlorobiphenyl:

Technique Predicted Chemical Shifts (ppm) and Multiplicity Rationale
¹H NMR Aromatic protons: δ 6.5-7.5 (multiplets). Amino protons: δ 3.5-5.0 (broad singlet).The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing chloro groups. The amino protons are expected to be a broad signal due to exchange and quadrupolar effects.
¹³C NMR Aromatic carbons: δ 110-150.The carbon atoms attached to the amino group will be shielded (lower ppm), while those attached to the chlorine atoms will be deshielded (higher ppm).

For comparison, the ¹H NMR spectrum of 3,3'-dichlorobiphenyl shows signals in the aromatic region, providing a reference for the chlorinated ring.[6] Similarly, the spectrum of 4-chlorobiphenyl can offer insights into the splitting patterns of a mono-substituted ring.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Predicted Mass Spectrometry Data for 4-Amino-3',5'-dichlorobiphenyl:

  • Molecular Ion (M⁺): A prominent cluster of peaks around m/z 237, 239, and 241, corresponding to the isotopic distribution of the two chlorine atoms.

  • Key Fragments: Loss of chlorine atoms, cleavage of the biphenyl bond, and fragmentation of the aminophenyl ring.

The mass spectrum of 4,4'-dichloro-1,1'-biphenyl shows a characteristic isotopic pattern for two chlorine atoms, which would be a key diagnostic feature for 4-Amino-3',5'-dichlorobiphenyl as well.[8]

The following diagram illustrates the general principle of a mass spectrometry experiment.

ms_workflow Mass Spectrometry Workflow sample_intro Sample Introduction ionization Ionization sample_intro->ionization mass_analyzer Mass Analysis ionization->mass_analyzer detector Detection mass_analyzer->detector spectrum Mass Spectrum detector->spectrum

Caption: A simplified diagram of the mass spectrometry process.

Comparative Analysis with Alternative Biphenyl Scaffolds

The structural features of 4-Amino-3',5'-dichlorobiphenyl can be better understood by comparing it with other biphenyl derivatives.

Compound Key Structural Difference Predicted Impact on Properties
Biphenyl Unsubstituted parent compound.Lower polarity, less potential for specific intermolecular interactions.[1]
4,4'-Diamino-3,3'-dichlorobiphenyl Contains an additional amino group and a different chlorine substitution pattern.Increased potential for hydrogen bonding, potentially different biological activity.[9][10]
4-Amino-3,5-dichlorophenol A phenol instead of a biphenyl.Different overall shape and electronic properties, likely higher water solubility.[11]

Synthesis Considerations

The synthesis of substituted biphenyls is a well-established area of organic chemistry. Common methods include Suzuki-Miyaura coupling and Ullmann reactions.[12] A plausible synthetic route to 4-Amino-3',5'-dichlorobiphenyl could involve the coupling of a 4-aminophenylboronic acid derivative with 1,3-dichloro-5-iodobenzene or a similar halogenated benzene.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Amino-3',5'-dichlorobiphenyl. It is classified as harmful if swallowed and may cause skin and eye irritation.[2][13][14] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated area with appropriate personal protective equipment.[15]

Conclusion

This guide has provided a detailed, albeit predictive, structural analysis of 4-Amino-3',5'-dichlorobiphenyl. By leveraging established analytical principles and comparative data from related compounds, we have outlined the expected outcomes from key structural elucidation techniques. While direct experimental data remains elusive, this comparative guide serves as a valuable resource for researchers, offering insights into the probable structural characteristics of this molecule and a framework for its future experimental investigation.

References

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A Comparative Guide to In Vitro Assays Using 4-Amino-3',5'-dichlorobiphenyl: An Evaluation of Aryl Hydrocarbon Receptor Activation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro assays for assessing the biological activity of 4-Amino-3',5'-dichlorobiphenyl. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies for evaluating this compound's interaction with the Aryl Hydrocarbon Receptor (AHR) signaling pathway and its potential for inducing cytotoxicity. We will compare its profile to well-characterized reference compounds—the potent AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and the non-coplanar, weak AHR agonist Polychlorinated Biphenyl (PCB) 153—to provide a clear context for its potential biological effects.

Introduction to 4-Amino-3',5'-dichlorobiphenyl and the Aryl Hydrocarbon Receptor

4-Amino-3',5'-dichlorobiphenyl is a synthetic organochlorine compound belonging to the vast family of polychlorinated biphenyls (PCBs). The biological effects of PCBs are largely dictated by their three-dimensional structure, which governs their ability to bind to the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide array of environmental and endogenous molecules.[1]

The planarity of a PCB congener is a key determinant of its AHR binding affinity.[2] Coplanar PCBs, which lack bulky ortho-substituted chlorine atoms, can adopt a flat conformation, enabling them to fit into the AHR's ligand-binding pocket. This binding initiates a signaling cascade, leading to the expression of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1.[2] Based on its structure, with chlorine atoms at the 3' and 5' positions and an amino group at the 4-position, 4-Amino-3',5'-dichlorobiphenyl is predicted to have a relatively planar conformation, suggesting its potential as an AHR agonist.

Comparative Analysis of AHR Activation

To quantitatively assess the AHR-mediated activity of a compound, the gold-standard in vitro method is the reporter gene assay. The Chemically Activated LUciferase eXpression (CALUX) assay is a widely used and highly sensitive reporter gene assay for detecting and quantifying the activation of the AHR signaling pathway.[3]

CompoundStructureAHR Agonist Activity (EC50 in CALUX assay)Rationale for Comparison
4-Amino-3',5'-dichlorobiphenyl 3',5'-Dichloro-[1,1'-biphenyl]-4-amineData not publicly available. Expected to be an AHR agonist due to its planar structure.The topic compound of this guide. Its structure suggests it can act as an AHR agonist.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) 2,3,7,8-Tetrachlorodibenzo-p-dioxin~16 pMThe most potent known AHR agonist, serving as a high-potency reference.[4]
PCB 153 2,2',4,4',5,5'-HexachlorobiphenylNo significant AHR agonist activity.A non-coplanar PCB that is a very weak AHR agonist, providing a negative control for AHR activation.[2]

Table 1: Comparative AHR Agonist Activity.

The comparison with TCDD and PCB 153 provides a framework for interpreting future experimental results for 4-Amino-3',5'-dichlorobiphenyl. TCDD represents the upper limit of AHR activation potency, while PCB 153 exemplifies a structurally related compound with minimal AHR agonist activity. The presence of the amino group on 4-Amino-3',5'-dichlorobiphenyl may influence its binding affinity and efficacy compared to other chlorinated biphenyls.

Assessing Cytotoxicity: The MTT Assay

Beyond specific receptor interactions, evaluating the general cytotoxicity of a compound is a critical step in its biological characterization. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]

The chemical structure of 4-Amino-3',5'-dichlorobiphenyl, containing a dichlorinated phenyl group and an aromatic amine, suggests a potential for cytotoxicity. Aromatic amines can undergo metabolic activation by enzymes such as cytochrome P450s, leading to the formation of reactive metabolites that can induce cellular damage.[6]

CompoundPredicted Cytotoxicity MechanismExpected IC50 Range
4-Amino-3',5'-dichlorobiphenyl Metabolic activation of the aromatic amine and dichlorinated phenyl groups, leading to oxidative stress and cellular damage.Dependent on cell type and metabolic capacity.
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) Primarily AHR-mediated, leading to dysregulation of cellular processes.Highly variable depending on the cell line and endpoint measured.
PCB 153 May induce cytotoxicity through mechanisms independent of AHR activation at higher concentrations.Generally considered less cytotoxic than potent AHR agonists.

Table 2: Predicted Cytotoxicity Profiles.

Experimental Protocols

AHR Activation: CALUX Reporter Gene Assay

This protocol describes a general procedure for assessing AHR activation using a commercially available CALUX cell line.

Materials:

  • CALUX cell line (e.g., H1L6.1c3 mouse hepatoma cells)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds (4-Amino-3',5'-dichlorobiphenyl, TCDD, PCB 153) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed CALUX cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Incubation: Remove the seeding medium from the cells and add the medium containing the test compounds. Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Lysis and Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Plot the luciferase activity against the log of the compound concentration and determine the EC50 value (the concentration that elicits 50% of the maximal response).

Cytotoxicity: MTT Assay

This protocol provides a standard method for determining the cytotoxicity of a compound.

Materials:

  • Selected cell line (e.g., HepG2 human hepatoma cells)

  • Cell culture medium with 10% FBS

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Visualizing the Mechanisms

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

AHR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-Amino-3',5'-dichlorobiphenyl or TCDD AHR_complex AHR-Hsp90-XAP2 Complex Ligand->AHR_complex Binding AHR AHR AHR_complex->AHR Dissociation of Hsp90/XAP2 ARNT ARNT AHR_ARNT AHR-ARNT Heterodimer AHR->AHR_ARNT ARNT->AHR_ARNT Dimerization DRE Dioxin Response Element (DRE) AHR_ARNT->DRE Binding Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Transcription

Caption: Canonical AHR signaling pathway upon ligand binding.

In Vitro Assay Workflow Comparison

Assay_Workflows cluster_AHR AHR Reporter Assay (e.g., CALUX) cluster_Cyto Cytotoxicity Assay (e.g., MTT) A1 Seed Reporter Cells A2 Treat with Compound A1->A2 A3 Incubate (24h) A2->A3 A4 Lyse Cells A3->A4 A5 Measure Luminescence A4->A5 A6 Determine EC50 A5->A6 C1 Seed Cells C2 Treat with Compound C1->C2 C3 Incubate (24-72h) C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Determine IC50 C6->C7

Caption: Comparative workflow of AHR reporter and cytotoxicity assays.

Conclusion

This guide provides a framework for the in vitro evaluation of 4-Amino-3',5'-dichlorobiphenyl, focusing on its potential as an Aryl Hydrocarbon Receptor agonist and its cytotoxic properties. While direct experimental data for this specific compound remains to be published, its chemical structure strongly suggests AHR-mediated activity. By comparing its structural features to the potent agonist TCDD and the weak agonist PCB 153, researchers can design experiments and interpret data within a robust scientific context. The provided protocols for the CALUX and MTT assays offer standardized methods to generate the necessary data to fully characterize the biological activity of 4-Amino-3',5'-dichlorobiphenyl and other novel compounds.

References

  • Safe, S., Bandiera, S., Sawyer, T., Robertson, L., Safe, L., Parkinson, A., ... & Levin, W. (1985). PCBs: structure-function relationships and mechanism of action. Environmental health perspectives, 60, 47–56. [Link]

  • van den Berg, M., Birnbaum, L. S., Denison, M., De Vito, M., Farland, W., Feeley, M., ... & Peterson, R. E. (2006). The 2005 World Health Organization reevaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological sciences, 93(2), 223–241. [Link]

  • Murk, A. J., Legler, J., Denison, M. S., Giesy, J. P., van de Guchte, C., & Brouwer, A. (1996). Chemical-activated luciferase gene expression (CALUX): a novel in vitro bioassay for Ah receptor active compounds in sediments and pore water. Fundamental and Applied Toxicology, 33(1), 149–160. [Link]

  • He, G., Zhao, J., Brennan, J. C., Affatato, A. A., Zhao, B., Rice, R. H., & Denison, M. S. (2014). Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators. In Current protocols in toxicology (pp. 4-37). [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]

Sources

Comparative Analysis of Dichlorobiphenyl Amine Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dichlorobiphenyl amines, a subclass of halogenated aromatic compounds, are of significant interest to researchers in environmental science, toxicology, and drug development. The specific positioning of the chlorine atoms and the amine group on the biphenyl structure gives rise to a multitude of isomers, each with potentially distinct physicochemical properties, biological activities, and toxicological profiles. This guide provides a comprehensive comparative study of dichlorobiphenyl amine isomers, offering experimental data and detailed protocols to aid researchers in their separation, identification, and characterization.

The structural diversity among these isomers presents a significant analytical challenge. Subtle differences in chlorine and amine substitution patterns can dramatically alter a molecule's polarity, volatility, and susceptibility to metabolic processes. Consequently, robust analytical methodologies are paramount for accurate isomer-specific quantification and toxicological assessment. This guide will delve into the nuances of isomer separation and identification, emphasizing the importance of a multi-faceted analytical approach.

Physic

A Researcher's Comparative Guide to Validating the Mechanism of Action of 4-Amino-3',5'-dichlorobiphenyl Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both an art and a science. The 4-Amino-3',5'-dichlorobiphenyl core represents such a scaffold, offering a unique combination of hydrogen bonding capabilities and lipophilic characteristics that make it an intriguing starting point for medicinal chemistry.[1] However, with limited public data on its specific biological activity, elucidating and validating its mechanism of action (MoA) is a critical first step.

This guide provides an in-depth, comparative framework for discovering and validating the MoA of novel compounds derived from the 4-Amino-3',5'-dichlorobiphenyl scaffold. Rather than a rigid protocol, this document offers a strategic roadmap, explaining the causality behind experimental choices to construct a self-validating system of evidence.

Part 1: Foundational Strategy - From Hypothesis to Targeted Inquiry

Given the structural alerts within the 4-Amino-3',5'-dichlorobiphenyl scaffold, a reasonable starting hypothesis is potential anticancer activity . The presence of the dichlorinated phenyl ring is a feature found in various cytotoxic agents.[2] Therefore, this guide will be framed around the discovery and validation of an anticancer MoA.

Our overarching strategy is a multi-pronged approach, beginning with broad, unbiased methods to identify potential molecular targets and progressively narrowing down to specific, hypothesis-driven validation experiments. This ensures a comprehensive and rigorous elucidation of the compound's biological effects.

Part 2: The Experimental Cascade for MoA Validation

This section details a logical flow of experiments, comparing and contrasting different methodologies at each stage. The causality behind the selection of each technique is explained to provide a deeper understanding of the experimental design.

Stage 1: Target Identification - Unveiling the Molecular Handshake

The initial and most crucial step is to identify the direct molecular target(s) of your 4-Amino-3',5'-dichlorobiphenyl based compound. Two main classes of techniques are employed for this purpose: affinity-based methods and label-free methods.

Affinity-Based Approaches: These techniques rely on modifying the compound to "fish" for its binding partners in a cellular context.

  • Key Techniques:

    • Affinity Chromatography: The compound is immobilized on a solid support (e.g., agarose beads) to pull down interacting proteins from cell lysates.[3]

    • Biotin-Tagged Pull-Down: The compound is conjugated with biotin, which has a strong affinity for streptavidin-coated beads, allowing for the isolation of the compound-protein complex.

  • Causality and Considerations: Affinity-based methods are powerful for directly identifying binding partners. However, the chemical modification of the compound can sometimes interfere with its binding to the target, leading to false negatives. Therefore, it is crucial to synthesize and test multiple tagged versions of the compound with the linker at different, non-essential positions to mitigate this risk.

Label-Free Approaches: These methods utilize the unmodified compound, observing its effect on protein stability.

  • Key Techniques:

    • Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[4][5][6][7] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve indicates direct target engagement.[4][5][6][7]

    • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that compound binding can protect a protein from proteolytic degradation.[1][3] Cell lysates are treated with the compound followed by a protease, and the resulting protein fragments are analyzed.

  • Causality and Considerations: Label-free methods offer the significant advantage of using the compound in its native state, avoiding potential artifacts from chemical modifications. CETSA is particularly powerful as it can be performed in intact cells, providing evidence of target engagement in a physiological context.[8]

Comparative Summary of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized compound pulls down binding proteins.[3]Direct identification of binding partners.Compound modification may alter binding; potential for non-specific binding.
Biotin-Tagged Pull-Down Biotinylated compound captures binding partners.High affinity of biotin-streptavidin interaction.Similar to affinity chromatography, modification can be a hurdle.
CETSA Ligand binding alters protein thermal stability.[4][5][6][7]Label-free; can be used in intact cells and tissues.[7][8]Requires a specific antibody for detection or mass spectrometry for proteome-wide analysis.
DARTS Ligand binding protects from proteolysis.[1][3]Label-free; relatively simple to perform.May not be suitable for all proteins; requires careful optimization of protease concentration.

Experimental Workflow: Target Identification

workflow1 cluster_start Start with Active Compound cluster_methods Target ID Approaches cluster_analysis Analysis cluster_end Outcome start 4-Amino-3',5'-dichlorobiphenyl derivative affinity Affinity-Based (e.g., Pull-down) start->affinity label_free Label-Free (e.g., CETSA, DARTS) start->label_free ms Mass Spectrometry (Protein ID) affinity->ms label_free->ms wb Western Blot (Candidate Validation) ms->wb end_node List of Putative Target Proteins wb->end_node

Caption: A generalized workflow for identifying putative protein targets.

Stage 2: In Vitro Target Validation - Confirming the Interaction

Once a list of putative targets is generated, the next step is to validate these interactions using orthogonal, in vitro assays. This provides quantitative data on the binding affinity and functional consequences of the compound-target interaction.

Biochemical Assays: These assays use purified proteins and are essential for determining the potency and mechanism of inhibition.

  • Key Techniques:

    • Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of the compound to determine the IC50 (half-maximal inhibitory concentration).[9][10][11]

    • Kinase Assays: For kinase targets, assays like Kinobeads profiling can be used to assess the selectivity of the compound against a panel of kinases.[12][13][14][15]

    • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) of the compound to the purified target protein.

  • Causality and Considerations: Biochemical assays are critical for understanding the direct interaction between the compound and its target in a controlled environment.[16] It is important to determine the mode of inhibition (e.g., competitive, non-competitive) as this has significant implications for the compound's in vivo efficacy.[16][17]

Experimental Protocol: General Biochemical Enzyme Inhibition Assay

  • Materials: Purified target enzyme, specific substrate, 4-Amino-3',5'-dichlorobiphenyl based compound, assay buffer, 96-well microplate, and a microplate reader.[9]

  • Procedure: a. Prepare serial dilutions of the inhibitor compound.[9] b. Add a fixed amount of the enzyme to each well, followed by the different concentrations of the inhibitor. Include a no-inhibitor control.[9] c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes).[9] d. Initiate the reaction by adding the substrate.[9] e. Monitor the reaction rate over time using the microplate reader.[9]

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.[10]

Stage 3: Cellular MoA Elucidation - Connecting Target to Phenotype

With a validated target in hand, the focus shifts to understanding how target engagement translates into the observed cellular phenotype (e.g., cytotoxicity). This involves examining the downstream signaling pathways affected by the compound.

Pathway Analysis Techniques:

  • Phosphoproteomics: Since many signaling pathways are regulated by protein phosphorylation, this technique provides a global snapshot of the phosphorylation events altered by the compound.[2][18] This is particularly relevant if the identified target is a kinase or phosphatase.

  • Reporter Gene Assays: These assays are used to monitor the activity of specific signaling pathways. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by a transcription factor downstream of the target. Changes in reporter gene expression indicate modulation of the pathway.

  • Western Blotting: This classic technique is used to measure changes in the expression and phosphorylation status of specific proteins within the hypothesized signaling pathway.

Causality and Considerations: A multi-faceted approach is crucial here. Phosphoproteomics provides an unbiased, global view of signaling alterations, which can help identify unexpected off-target effects or novel pathway connections. Reporter gene assays and Western blotting are then used to confirm and dissect the specific pathways implicated by the phosphoproteomics data.

Signaling Pathway Visualization: A Hypothesized Kinase Inhibitor MoA

pathway compound 4-Amino-3',5'-dichlorobiphenyl Compound target Target Kinase compound->target Inhibition substrate Substrate Protein target->substrate Phosphorylation downstream Downstream Effector substrate->downstream tf Transcription Factor downstream->tf gene Target Gene Expression tf->gene phenotype Cellular Phenotype (e.g., Apoptosis) gene->phenotype

Sources

A Researcher's Guide to Selecting Cytotoxicity Assays for Dichlorobiphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of commonly employed cytotoxicity assays for evaluating the toxic effects of dichlorobiphenyl (DCB) compounds. As persistent organic pollutants and endocrine disruptors, understanding the cytotoxicity of DCBs is paramount for toxicological research and drug development. This document moves beyond a simple recitation of protocols to offer a deeper, field-proven perspective on experimental design, data interpretation, and the causal relationships that should guide your choice of assay.

The Challenge of Assessing Dichlorobiphenyl Cytotoxicity

Dichlorobiphenyls, a subgroup of polychlorinated biphenyls (PCBs), are lipophilic molecules notorious for their chemical stability and tendency to bioaccumulate. Their toxicity is complex, often structure-dependent, and can be mediated through various cellular mechanisms. A primary pathway involves the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that, upon binding to compounds like DCBs, can trigger a cascade of downstream events leading to cellular stress and death.[1][2] Furthermore, DCBs and their metabolites can induce oxidative stress, leading to mitochondrial dysfunction and DNA damage.[3][4][5]

Given this multifaceted toxicity, selecting the appropriate cytotoxicity assay is not a trivial decision. The ideal assay, or combination of assays, should align with the specific scientific question being addressed, whether it's understanding broad cell viability, specific mechanisms of cell death (apoptosis vs. necrosis), or the kinetics of the cytotoxic response.

Comparative Analysis of Key Cytotoxicity Assays

The four assays compared in this guide—MTT, LDH, Neutral Red, and Real-Time Cell Analysis (RTCA)—each interrogate different aspects of cellular health. Their principles, advantages, and limitations are summarized below, with a focus on their application to DCB compounds.

Assay Principle Measures Advantages Disadvantages & Considerations for DCBs
MTT Enzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.[6]Metabolic activity, mitochondrial function.Well-established, cost-effective, high-throughput.Can be confounded by compounds affecting cellular redox state. DCBs are known to induce oxidative stress, which could interfere with the assay.[5] May not distinguish between cytostatic and cytotoxic effects.
LDH Measurement of lactate dehydrogenase released from cells with compromised plasma membranes.[7][8]Membrane integrity, necrosis.Simple, reliable for detecting necrosis, can be multiplexed with other assays.Less sensitive for detecting early apoptosis. Potential for interference from serum LDH.[7] Some compounds may inactivate the LDH enzyme, leading to false negatives.[9]
Neutral Red Uptake and accumulation of the supravital dye in the lysosomes of viable cells.[10]Lysosomal integrity, cell viability.Sensitive to early cytotoxic events, cost-effective.Can be less sensitive than MTT for certain compounds.[7] The lipophilic nature of DCBs may interfere with dye uptake or retention.
RTCA (xCELLigence) Real-time, label-free monitoring of changes in cellular impedance as cells adhere and proliferate on microelectrodes.Cell number, adhesion, morphology, proliferation kinetics.Provides kinetic data, highly sensitive, non-invasive, allows for long-term studies and multiplexing.Higher initial instrument cost. Indirect measurement of viability.

Mechanistic Insights into DCB-Induced Cytotoxicity

A comprehensive understanding of the cellular pathways affected by DCBs is crucial for selecting and interpreting cytotoxicity assays. Two key pathways are the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the intrinsic apoptotic pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many toxic effects of DCBs are initiated by their binding to the AhR. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AhR dissociates and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[11] This can lead to the metabolic activation of DCBs into more toxic intermediates and the generation of reactive oxygen species (ROS), contributing to cellular damage.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCB Dichlorobiphenyl (Ligand) AhR_complex AhR-HSP90-XAP2-p23 (Inactive Complex) DCB->AhR_complex Binding AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ligand_complex_nuc Ligand-AhR Complex AhR_ligand_complex->AhR_ligand_complex_nuc Nuclear Translocation ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1) XRE->Target_Genes Activation ROS Reactive Oxygen Species (ROS) Target_Genes->ROS Metabolic Activation Mitochondrion Mitochondrion ROS->Mitochondrion Induces Oxidative Stress AhR_ligand_complex_nuc->ARNT Heterodimerization

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by DCBs.

Intrinsic Apoptosis Pathway

DCB-induced oxidative stress often targets the mitochondria, leading to mitochondrial dysfunction and the initiation of apoptosis. This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[12][13][14] An imbalance in the ratio of these proteins can lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[15] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[12][16][17]

Intrinsic_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DCB Dichlorobiphenyl (via AhR/ROS) Bax Bax/Bak (Pro-apoptotic) DCB->Bax Activates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) DCB->Bcl2 Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Promotes Release Bcl2->Bax Inhibits CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Release Apaf1 Apaf-1 CytoC_cyto->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruited to Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: DCB-induced intrinsic apoptosis pathway involving mitochondrial dysregulation.

Experimental Protocols

Detailed, step-by-step methodologies for the MTT, LDH, and Neutral Red assays are provided below. These protocols are intended as a starting point and should be optimized for your specific cell line and experimental conditions.

MTT Assay Protocol

This protocol is adapted from established methods for assessing cell viability.[18][19]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the DCB compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the DCB. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

LDH Release Assay Protocol

This protocol is based on standard kits for measuring LDH release.[7][20]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[20]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Setup: Add the LDH assay reaction mixture (containing substrate and cofactor) to each well with the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically up to 30 minutes), protected from light.

  • Absorbance Measurement: If required by the kit, add a stop solution. Measure the absorbance at the specified wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release values and normalizing to the maximum release control.

Neutral Red Uptake Assay Protocol

This protocol is based on established procedures for the Neutral Red assay.[5][21]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Incubation: Remove the treatment medium and add a pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.

  • Washing: Carefully remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a solution of 50% ethanol and 1% acetic acid) to each well and shake for 10-20 minutes to extract the dye from the lysosomes.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated wells to that of untreated controls.

Conclusion and Recommendations

The choice of a cytotoxicity assay for dichlorobiphenyl compounds should be a deliberate process guided by the specific research question and an understanding of the underlying cellular mechanisms.

  • For high-throughput screening and an initial assessment of overall cell viability, the MTT assay is a robust and cost-effective choice. However, be mindful of potential interference from DCB-induced oxidative stress.

  • To specifically investigate necrosis and membrane damage, the LDH assay is the most direct method. It is particularly useful for distinguishing between apoptotic and necrotic cell death when used in conjunction with an apoptosis-specific assay.

  • The Neutral Red assay offers a sensitive measure of lysosomal integrity and can be a valuable alternative or complement to the MTT assay, particularly for detecting early cytotoxic events.[7]

  • For a comprehensive understanding of the kinetics of cytotoxicity and for studying sublethal effects on cell behavior, Real-Time Cell Analysis (RTCA) is unparalleled. Although it requires a larger initial investment, the depth of information it provides can be invaluable for mechanistic studies.

Ultimately, a multi-parametric approach, employing at least two assays that measure different cellular endpoints (e.g., metabolic activity with MTT and membrane integrity with LDH), is highly recommended for a thorough and reliable assessment of dichlorobiphenyl cytotoxicity. This approach provides a more complete picture of the toxicological profile of these challenging compounds and strengthens the validity of your research findings.

References

  • Sánchez-Alonso, J. A., López-Aparicio, P., & Recio, M. N. (2004). Polychlorinated biphenyl mixtures (Aroclors) induce apoptosis via Bcl-2, Bax and caspase-3 proteins in neuronal cell cultures. Toxicology Letters, 153(3), 311–322. Available from: [Link]

  • Asadi, M., et al. (2021). Effect of prevalent polychlorinated biphenyls (PCBs) food contaminant on the MCF7, LNCap and MDA-MB-231 cell lines viability and PON1 gene expression level: proposed model of binding. BMC Pharmacology and Toxicology, 22(1), 3. Available from: [Link]

  • Burse, V. W. (1989). Problems associated with interferences in the analysis of serum for polychlorinated biphenyls. Journal of Analytical Toxicology, 13(2), 113–116. Available from: [Link]

  • Oakley, G. G., Devanaboyina, U., Robertson, L. W., & Gupta, R. C. (1996). Oxidative DNA damage induced by activation of polychlorinated biphenyls (PCBs): implications for PCB-induced oxidative stress in breast cancer. Chemical Research in Toxicology, 9(8), 1285–1292. Available from: [Link]

  • Novotna, A., et al. (2018). In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion. Environment International, 113, 263–273. Available from: [Link]

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  • Plísková, M., et al. (2005). Impact of Polychlorinated Biphenyls Contamination on Estrogenic Activity in Human Male Serum. Environmental Health Perspectives, 113(10), 1277–1284. Available from: [Link]

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  • Chen, Y., et al. (2006). Oxidative stress and DNA damage induced by a drinking-water chlorination byproduct 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in mice. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 608(1), 47-54. Available from: [Link]

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  • Srinivasan, A., et al. (2007). POLYCHLORINATED BIPHENYL (PCB)-INDUCED OXIDATIVE STRESS AND CYTOTOXICITY CAN BE MITIGATED BY ANTIOXIDANTS FOLLOWING EXPOSURE. International Journal of Molecular Medicine, 20(5), 715-722. Available from: [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. Available from: [Link]

  • Lu, J., et al. (2013). Oxidative Stress Induces Mitochondrial DNA Damage and Cytotoxicity Through Independent Mechanisms in Human Cancer Cells. BioMed Research International, 2013, 825065. Available from: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available from: [Link]

  • Bort, R., et al. (2001). Effects of bile acids on biliary epithelial cell proliferation and portal fibroblast activation using rat liver slices. Journal of Hepatology, 35(5), 584-592. Available from: [Link]

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  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

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  • Kaushik, R., et al. (2012). Dichlorvos exposure results in activation induced apoptotic cell death in primary rat microglia. Chemical Research in Toxicology, 25(9), 1849-1858. Available from: [Link]

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  • Pape, W. J., et al. (1999). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. Journal of Applied Toxicology, 19(3), 163-165. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents require meticulous planning and adherence to established protocols. This guide provides essential, step-by-step procedures for the proper disposal of 4-Amino-3',5'-dichlorobiphenyl, ensuring the safety of laboratory personnel and compliance with regulatory standards. The causality behind these procedures is rooted in the chemical's structural relationship to polychlorinated biphenyls (PCBs), a class of compounds strictly regulated due to their persistence and potential for toxicity.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and hazards of 4-Amino-3',5'-dichlorobiphenyl is the foundational step for safe handling and disposal. This compound is a solid, classified as a combustible solid, and presents multiple health and environmental hazards.

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed.

  • Irritation: Causes skin irritation and serious eye irritation/damage.

  • Respiratory Effects: May cause respiratory irritation.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

A summary of its key characteristics is presented below.

PropertyValueSource
CAS Number 405058-01-7
Molecular Formula C₁₂H₉Cl₂N
Molecular Weight 238.11 g/mol
Physical Form Solid
Hazard Classifications Acute Toxicity 4 (Oral), Eye Damage 1, Combustible Solid
Storage Class 11 (Combustible Solids)

The Regulatory Framework: Understanding TSCA

4-Amino-3',5'-dichlorobiphenyl is a dichlorinated biphenyl. This structural class places it under the purview of regulations governing Polychlorinated Biphenyls (PCBs). In the United States, the disposal of PCBs is regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) in Title 40 of the Code of Federal Regulations, part 761 (40 CFR 761).[1] These regulations are stringent and mandate that PCB waste be managed from generation to final disposal to prevent environmental contamination.

Disposal must be carried out by facilities specifically permitted by the EPA to handle PCB waste.[1][2] Furthermore, the transportation of this waste requires a hazardous waste manifest to ensure proper tracking and documentation.[3]

Pre-Disposal Protocol: Segregation and Containment

Proper handling within the laboratory is critical to prevent cross-contamination and ensure the waste is ready for compliant disposal.

Step-by-Step Pre-Disposal Handling:

  • Designate a Waste Container: Use a dedicated, leak-proof, and sealable container compatible with chlorinated organic solids. The container must be in good condition, free from cracks or residues.

  • Segregate Waste Streams: Meticulously segregate waste containing 4-Amino-3',5'-dichlorobiphenyl.

    • Solid Waste: Collect pure compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers in the designated solid waste container.

    • Liquid Waste: If the compound is used in solution, collect the liquid waste in a separate, clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

    • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a puncture-proof sharps container designated for hazardous chemical waste.

  • Accurate Labeling: Label the waste container clearly and immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Amino-3',5'-dichlorobiphenyl"

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.

Disposal Pathway: A Step-by-Step Decision Workflow

The disposal of 4-Amino-3',5'-dichlorobiphenyl is not a task for laboratory personnel to perform directly (e.g., via drain or trash). It requires coordination with your institution's Environmental Health & Safety (EHS) department and a licensed hazardous waste disposal vendor.

Disposal Workflow:

  • Characterize the Waste: Provide the EHS office with a complete characterization of the waste, including the chemical name, quantity, and whether it is mixed with other substances.

  • Contact EHS for Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste container.

  • Vendor Selection & Manifesting: Your EHS department will work with a licensed vendor, such as Clean Harbors, which is permitted to transport and dispose of PCB waste.[2] A hazardous waste manifest will be generated, which must be signed by a representative of your institution.[3]

  • Final Disposition: The primary and most effective method for destroying chlorinated biphenyls is high-temperature incineration in a TSCA-approved facility.[2][4] This process ensures the complete destruction of the compound, preventing its release into the environment.[4] For certain solid materials contaminated with PCBs, disposal in a TSCA-approved chemical waste landfill or a RCRA-permitted hazardous waste landfill may also be an option.[5][6] The final decision will be made by the disposal facility based on the waste profile.

G cluster_lab In-Lab Procedures cluster_disposal Official Disposal Pathway cluster_methods Approved Disposal Methods A Identify Waste (Solid, Liquid, PPE) B Segregate into Designated Container A->B C Label Container: 'Hazardous Waste' + Chemical Name + Hazards B->C D Store in Secure Satellite Accumulation Area C->D E Contact EHS Office for Waste Pickup D->E Initiate Disposal Request F EHS Coordinates with Licensed Disposal Vendor E->F G Complete & Sign Hazardous Waste Manifest F->G H Final Disposition (TSCA-Approved Facility) G->H I High-Temperature Incineration (Preferred Method) H->I Primary J TSCA Chemical Waste Landfill (For Solids) H->J Alternative

Caption: Decision workflow for compliant disposal of 4-Amino-3',5'-dichlorobiphenyl.

Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill response is essential.

Decontamination of Surfaces and Glassware:

  • Wear appropriate PPE, including double gloves, a lab coat, and safety glasses or goggles.

  • Wipe surfaces with a solvent such as ethanol or isopropanol to dissolve and remove residual compound. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.

  • For glassware, a triple rinse with a suitable solvent is recommended.[7] The rinsate must be collected and disposed of as halogenated liquid hazardous waste. Do not pour it down the drain.[7]

Emergency Spill Procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space. Contact your institution's EHS emergency line.

  • Control Access: Secure the area to prevent unauthorized entry.

  • Don PPE: If you are trained to handle hazardous spills, don appropriate PPE, which may include a respirator for large quantities of fine powder.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad or inert material like vermiculite or sand to prevent it from becoming airborne.[8] Do not sweep dry powder.

  • Clean Up: Carefully collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area as described above. All cleanup materials are considered hazardous waste.

By adhering to these rigorous procedures, you ensure that 4-Amino-3',5'-dichlorobiphenyl is managed safely from receipt to its final disposition, protecting yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Finalizes Rule Revising the Polychlorinated Biphenyls Cleanup and Disposal Regulations. FedCenter.
  • U.S. Environmental Protection Agency (EPA). (2025). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Policy and Guidance for Polychlorinated Biphenyls.
  • U.S. Government Accountability Office (GAO). (1998). EPA: Disposal of Polychlorinated Biphenyls.
  • Clean Harbors. (n.d.). Polychlorinated Biphenyl (PCB) Disposal Services.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Polychlorinated Biphenyls (PCBs).
  • ECHEMI. (n.d.). 4-AMINO-3',5'-DICHLOROBIPHENYL SDS, 405058-01-7 Safety Data Sheets.
  • IEEE Xplore. (1982). The Safe Disposal of Polychlorinated Biphenyls.
  • Indiana Department of Environmental Management (IDEM). (n.d.). Managing Waste: Polychlorinated Biphenyls and Other Toxic Substances. IN.gov.
  • U.S. Environmental Protection Agency (EPA). (2025). Managing Remediation Waste from Polychlorinated Biphenyls (PCBs) Cleanups.
  • Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
  • Sigma-Aldrich. (n.d.). 4-Amino-3',5'-dichlorobiphenyl AldrichCPR 405058-01-7.
  • Sigma-Aldrich. (n.d.). 4-Amino-3',5'-dichlorobiphenyl | 405058-01-7.
  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-Aminobiphenyl.
  • Jubilant Ingrevia Limited. (n.d.). 4-Amino-3,5-dichloropyridine Safety Data Sheet. Retrieved from (Note: This SDS is for a related dichlorinated amino compound and provides relevant spill cleanup guidance).

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-3',5'-dichlorobiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. The compound 4-Amino-3',5'-dichlorobiphenyl (CAS No. 405058-01-7) is a prime example. While comprehensive toxicological data for this specific molecule is limited, its structural backbone is closely related to 4-aminobiphenyl, a compound classified as a Group 1 "carcinogenic to humans" by the International Agency for Research on Cancer (IARC). This structural alert mandates that we handle 4-Amino-3',5'-dichlorobiphenyl with the highest degree of caution, treating it as a potential human carcinogen.

This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). It is built not on a rigid checklist, but on the foundational principles of risk assessment, chemical causality, and the hierarchy of controls. Our objective is to empower you to work safely, effectively, and with the scientific diligence this compound requires.

The Foundational Principle: Managing Risk Through a Hierarchy of Controls

Before we address PPE, we must acknowledge its place in the safety hierarchy. PPE is the final, critical barrier between you and the chemical hazard. It is designed to protect you when engineering and administrative controls cannot eliminate the risk entirely.

  • Engineering Controls: The most effective control. All work involving 4-Amino-3',5'-dichlorobiphenyl, especially the handling of powders or volatile solutions, must be performed within a certified chemical fume hood or a glove box.[1][2][3][4] This contains aerosols and dust at the source.

  • Administrative Controls: These are the procedures and protocols that define safe work practices. This includes establishing a clearly marked "designated area" for carcinogen work, developing Standard Operating Procedures (SOPs), and ensuring all personnel receive documented training.[2][4]

  • Personal Protective Equipment (PPE): The focus of this guide. PPE is your last line of defense and must be selected and used with meticulous attention to detail.

Core Protocol: PPE Selection and Use for 4-Amino-3',5'-dichlorobiphenyl

Given the hazards of skin irritation, serious eye irritation, and potential carcinogenicity, a comprehensive PPE ensemble is required.[5][6][7][8]

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Causality: A single layer of gloves can develop microscopic pinholes or be subject to rapid chemical permeation. Aromatic amines, as a class, have been shown to permeate glove materials at varying rates.[9][10]

  • Protocol:

    • Double Gloving: Always wear two pairs of chemical-resistant gloves. The outer glove absorbs the initial contamination, while the inner glove provides a critical secondary barrier.

    • Glove Material: Select nitrile gloves as a minimum standard. For prolonged work or operations with significant splash potential, consider a more robust outer glove, such as neoprene or PVC, over an inner nitrile glove.[11]

    • Inspection and Replacement: Before donning, visually inspect gloves for any tears or defects. Change gloves immediately if you suspect contamination or at regular intervals (e.g., every 30-60 minutes) during extended procedures. Never reuse disposable gloves.[1][12]

Contamination of personal clothing can lead to prolonged, unnoticed exposure and the potential for taking hazardous materials home.

  • Causality: Standard cotton lab coats are permeable and can absorb chemical splashes, holding them against your skin.

  • Protocol:

    • Disposable Gown/Coverall: Wear a disposable, solid-front protective gown or coverall over your personal clothing. A fully-fastened lab coat is the absolute minimum, but disposable options are strongly preferred as they can be disposed of as hazardous waste, eliminating cross-contamination risks.[1][2][12]

    • Closure: Ensure the garment is fully fastened to provide complete coverage of your torso and arms.

    • Removal: Remove the garment before leaving the designated work area to prevent the spread of contamination.[4]

4-Amino-3',5'-dichlorobiphenyl is a known eye irritant.[5][6][7][8]

  • Causality: Weighing powders or transferring solutions can generate dust or create splashes that can cause severe and irreversible eye damage.

  • Protocol:

    • Chemical Splash Goggles: At a minimum, wear indirectly vented chemical splash goggles that provide a complete seal around the eyes.[12][13]

    • Face Shield: When performing procedures with a higher risk of splashing (e.g., transferring larger volumes, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles. The goggles provide a seal, and the shield protects the entire face.[2]

  • Causality: Inhalation is a primary route of exposure for chemical powders and vapors.[14] While the chemical fume hood is the primary control, certain situations may still present an inhalation risk.

  • Protocol:

    • Standard Operations: Under normal circumstances, when all work is conducted within a properly functioning chemical fume hood, respiratory protection is not required.[4]

    • Emergency or High-Risk Scenarios: A risk assessment must be conducted to determine the need for respiratory protection. This may be required during a large spill cleanup outside of a hood or when engineering controls are not available or fail. In such cases, a NIOSH-approved respirator (e.g., a half-mask or full-face respirator with organic vapor/particulate cartridges) is necessary.[13][15] All personnel required to wear respirators must be part of a formal respiratory protection program, including medical clearance and fit testing.

Data Presentation: Task-Based PPE Requirements
TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing Solid Compound Double Nitrile GlovesDisposable Gown/CoverallChemical Splash GogglesNot required inside a fume hood or ducted balance enclosure[4]
Preparing Stock Solutions Double Nitrile GlovesDisposable Gown/CoverallGoggles & Face ShieldNot required inside a fume hood
Handling Dilute Solutions Double Nitrile GlovesDisposable Gown/Lab CoatChemical Splash GogglesNot required inside a fume hood
Spill Cleanup (Small, in hood) Double Nitrile GlovesDisposable Gown/CoverallGoggles & Face ShieldNot required
Spill Cleanup (Large, outside hood) Heavy-duty chemical gloves (e.g., Neoprene) over NitrileChemical-Resistant SuitGoggles & Face ShieldRequired (e.g., Full-face respirator with appropriate cartridges)
Experimental Workflow: PPE Donning and Doffing Sequence

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first, touching clean areas only with clean gloves or hands.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Designated Area) d1 1. Disposable Gown d2 2. Inner Gloves d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Outer Gloves (cuff over gown sleeve) d3->d4 f1 1. Remove Outer Gloves (glove-to-glove technique) f2 2. Remove Gown (touch only inside surfaces) f1->f2 f3 3. Remove Goggles / Face Shield (handle by straps) f2->f3 f4 4. Remove Inner Gloves (glove-to-glove technique) f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Caption: PPE Donning and Doffing Workflow to Minimize Contamination.

Operational and Disposal Plans

Immediate Spill Response (Small Scale, within a fume hood):

  • Alert personnel in the immediate area.

  • Ensure your PPE is intact. If contaminated, replace outer gloves immediately.

  • Cover the spill with an absorbent material from a chemical spill kit.

  • Gently collect the absorbed material using non-sparking tools and place it into a labeled, sealed waste bag or container.

  • Wipe the area with a decontaminating solution (e.g., soap and water, followed by a solvent rinse if appropriate), using fresh absorbent pads.

  • Place all used cleanup materials into the hazardous waste container.[6]

Waste Disposal:

  • Solid Waste: All disposable PPE (gloves, gowns), absorbent paper, and contaminated labware (e.g., pipette tips, vials) must be collected in a clearly labeled, puncture-resistant hazardous waste container.[2]

  • Liquid Waste: All solutions containing 4-Amino-3',5'-dichlorobiphenyl must be collected in a labeled, sealed, and secondarily contained hazardous waste container. Do not discharge to sewer systems.[16]

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[13]

By integrating these principles and protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and your research. Handling potentially hazardous compounds like 4-Amino-3',5'-dichlorobiphenyl is a responsibility that demands nothing less.

References

  • Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. (n.d.). Thomas Jefferson University.
  • Guidelines for the Laboratory Use of Chemical Carcinogens. (n.d.). Regulations.gov.
  • Working with Carcinogens and Reproductive Toxins. (2025, January). Weill Cornell Medicine Environmental Health and Safety.
  • Chemical Carcinogens. (n.d.). University of Delaware Environmental Health & Safety.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
  • General Use SOP - Carcinogens. (n.d.). Stanford Environmental Health & Safety.
  • 4-AMINO-3',5'-DICHLOROBIPHENYL SDS. (2019, July 15). ECHEMI.
  • Safety Data Sheet for 4-Aminobiphenyl. (2025, April 28). Sigma-Aldrich.
  • Safety Data Sheet for 3-Aminobiphenyl. (2024, September 6). Sigma-Aldrich.
  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. Retrieved from [Link]

  • Berardinelli, S. P., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • PPE Requirements for Workers Handling Ammonia. (2025, July 9).
  • Safety Data Sheet for 3-Aminobiphenyl. (2025, November 25). MedchemExpress.com.
  • 4-Amino-3,5-dichloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Safety Data Sheet for 4,4'-DICHLOROBIPHENYL-D8. (2025, January 18). AA Blocks.
  • 4-Amino-3',5'-dichlorobiphenyl Product Page. (n.d.). Sigma-Aldrich.
  • Hu, X., et al. (2013). Elimination of inhaled 3,3'-dichlorobiphenyl and the formation of the 4-hydroxylated metabolite. Environmental Science & Technology, 47(9), 4743-51. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.